Tris(ethylenediamine)cobalt(iii)nitrate
Description
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Properties
Molecular Formula |
C6H24CoN9O9 |
|---|---|
Molecular Weight |
425.24 g/mol |
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;trinitrate |
InChI |
InChI=1S/3C2H8N2.Co.3NO3/c3*3-1-2-4;;3*2-1(3)4/h3*1-4H2;;;;/q;;;+3;3*-1 |
InChI Key |
MTCFUGCMXQVODX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Tris(ethylenediamine)cobalt(III) Nitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃. This coordination complex is a stable, kinetically inert compound, making it a valuable building block in various research applications, including the development of redox-activated drug delivery systems. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and includes visualizations to illustrate the synthetic workflow and molecular structure.
Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate
The synthesis of tris(ethylenediamine)cobalt(III) nitrate can be achieved through two primary methods: direct synthesis from a cobalt(II) precursor followed by oxidation, or through an anion exchange reaction from the more commonly synthesized chloride salt. Both methods yield the stable [Co(en)₃]³⁺ cation.
Experimental Protocol: Direct Synthesis
This method involves the in-situ formation of the tris(ethylenediamine)cobalt(II) complex followed by oxidation to the cobalt(III) state using hydrogen peroxide.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Distilled water
Procedure:
-
Dissolve a molar equivalent of cobalt(II) nitrate hexahydrate in a minimal amount of distilled water in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, cautiously add three molar equivalents of ethylenediamine to a small amount of distilled water. This reaction is exothermic.
-
Slowly add the aqueous ethylenediamine solution to the stirring solution of cobalt(II) nitrate. A color change should be observed as the [Co(en)₃]²⁺ complex forms.
-
Carefully add an excess of 30% hydrogen peroxide dropwise to the reaction mixture. The solution will effervesce as the Co(II) is oxidized to Co(III). The color of the solution will change to a characteristic orange-yellow.
-
Gently heat the solution to approximately 60-70°C for 30 minutes to ensure the completion of the oxidation and to decompose any excess hydrogen peroxide.
-
Allow the solution to cool to room temperature.
-
The product can be crystallized by slow evaporation of the solvent or by the addition of ethanol to reduce the solubility of the complex.
-
Collect the resulting orange-yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and then air-dry.
Experimental Protocol: Anion Exchange
This method is suitable if tris(ethylenediamine)cobalt(III) chloride is already available. It involves the precipitation of the chloride ion, leaving the desired nitrate salt in solution.
Materials:
-
Tris(ethylenediamine)cobalt(III) chloride ([Co(en)₃]Cl₃)
-
Silver nitrate (AgNO₃)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve a known amount of tris(ethylenediamine)cobalt(III) chloride in distilled water.
-
In a separate container, dissolve a stoichiometric equivalent of silver nitrate in distilled water.
-
Slowly add the silver nitrate solution to the stirring solution of the cobalt complex. A white precipitate of silver chloride (AgCl) will form immediately.
-
Stir the mixture for a few minutes to ensure complete precipitation.
-
Remove the silver chloride precipitate by vacuum filtration.
-
The filtrate now contains tris(ethylenediamine)cobalt(III) nitrate in solution.
-
Crystallize the product from the filtrate by slow evaporation or by the addition of ethanol.
-
Collect the orange-yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry.
Characterization of Tris(ethylenediamine)cobalt(III) Nitrate
The synthesized complex can be characterized by a variety of spectroscopic and analytical techniques to confirm its identity and purity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of tris(ethylenediamine)cobalt(III) nitrate is presented in Table 1.
| Property | Value |
| Chemical Formula | C₆H₂₄CoN₉O₉ |
| Molecular Weight | 425.24 g/mol |
| Appearance | Orange-yellow crystalline solid |
| Solubility | Soluble in water |
| Coordination Geometry | Octahedral |
| Magnetic Moment | Diamagnetic (low-spin d⁶ Co(III)) |
Spectroscopic Data
2.2.1. UV-Visible Spectroscopy
The UV-Visible spectrum of an aqueous solution of tris(ethylenediamine)cobalt(III) nitrate is dominated by d-d electronic transitions of the cobalt(III) center. The spectrum is expected to be very similar to that of the chloride salt, as the counter-ion has a negligible effect on the electronic transitions of the complex cation. The characteristic absorption bands are summarized in Table 2.
| Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| ¹A₁g → ¹T₁g | ~467 | ~88 |
| ¹A₁g → ¹T₂g | ~338 | ~80 |
2.2.2. Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the complex. The key vibrational frequencies for tris(ethylenediamine)cobalt(III) nitrate are presented in Table 3. The data for the [Co(en)₃]²⁺ complex is used as a reference for the ethylenediamine ligand vibrations, which are expected to be similar in the Co(III) complex.
| Wavenumber (cm⁻¹) | Assignment |
| ~3324, ~3275 | N-H stretching vibrations of ethylenediamine |
| ~2938, ~2895 | C-H stretching vibrations of ethylenediamine |
| ~1583 | N-H bending (scissoring) of ethylenediamine |
| ~1380-1400 | Asymmetric NO₃⁻ stretching |
| ~1326 | CH₂ twisting of ethylenediamine |
| ~1028 | Symmetric NO₃⁻ stretching |
| ~830-840 | Out-of-plane NO₃⁻ bending |
| ~450-500 | Co-N stretching |
Magnetic Susceptibility
As a d⁶ low-spin complex, tris(ethylenediamine)cobalt(III) has all its d-electrons paired in the t₂g orbitals. Consequently, the complex is diamagnetic.[1] Magnetic susceptibility measurements will confirm the absence of any unpaired electrons.
Visualizations
Synthesis and Characterization Workflow
The overall workflow for the synthesis and characterization of tris(ethylenediamine)cobalt(III) nitrate is depicted in the following diagram.
References
Unveiling the Architecture of a Coordination Complex: A Technical Guide to the Crystal Structure of Tris(ethylenediamine)cobalt(III) Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of tris(ethylenediamine)cobalt(III) nitrate (B79036), a compound of historical and academic significance in coordination chemistry. This document summarizes its key crystallographic data, details the experimental protocols for its synthesis and structural determination, and visualizes the coordination environment and analytical workflow.
Core Crystallographic Data
The crystal structure of D---INVALID-LINK--₃ has been determined by single-crystal X-ray analysis. The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1] The coordination around the central cobalt atom is essentially octahedral.[1]
| Parameter | Value |
| Chemical Formula | C₆H₂₄CoN₉O₉ |
| Molecular Weight | 425.24 g/mol [2] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁[1] |
| Lattice Constants | a = 14.570(17) Å, b = 12.607(16) Å, c = 8.756(3) Å[1] |
| Unit Cell Volume | 1609.4 ų |
| Formula Units (Z) | 4[1] |
| Calculated Density | 1.756 g/cm³[1] |
| Measured Density | 1.773 g/cm³[1] |
| Average Co-N Distance | 1.964(8) Å[1] |
| R-index | 8.4%[1] |
Experimental Protocols
Synthesis and Crystallization
Yellow crystals of tris(ethylenediamine)cobalt(III) nitrate can be prepared as first described by Werner in 1912.[1] The general procedure involves the reaction of a cobalt(II) salt with ethylenediamine (B42938), followed by oxidation to cobalt(III) and subsequent precipitation with a nitrate salt.
Detailed Methodology:
-
Preparation of the Complex: A solution of a cobalt(II) salt (e.g., cobalt(II) chloride) in water is treated with an excess of ethylenediamine.
-
Oxidation: The solution is purged with air to facilitate the oxidation of the Co(II)-ethylenediamine complex to the Co(III) state. This process is typically carried out for several hours.
-
Crystallization: The resulting solution containing the [Co(en)₃]³⁺ cation is then treated with a concentrated solution of nitric acid or a soluble nitrate salt to precipitate tris(ethylenediamine)cobalt(III) nitrate.
-
Recrystallization: The crude product is purified by recrystallization from a water solution to yield yellow, needle-like or triangular prism-shaped crystals suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure was accomplished through three-dimensional single-crystal X-ray analysis.[1]
Detailed Methodology:
-
Crystal Mounting: A suitable single crystal with approximate dimensions of 0.07 x 0.07 x 0.08 mm is mounted on a goniometer head.[1]
-
Data Collection: Preliminary precession photographs are taken to determine the crystal system and space group. The systematic extinctions (h00, h=2n+1; 0k0, k=2n+1; 00l, l=2n+1) uniquely identify the space group as P2₁2₁2₁.[1] Intensity data is then collected using a diffractometer.
-
Structure Solution and Refinement: The structure is solved using standard methods. The positions of the cobalt, nitrogen, carbon, and oxygen atoms are refined anisotropically.[1] The final structure is refined by least-squares methods to a specific R-index.[1]
Visualizations
Crystallographic Analysis Workflow
The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystal structure.
Caption: Workflow for the crystal structure determination of tris(ethylenediamine)cobalt(III) nitrate.
Coordination Environment of Cobalt(III)
The [Co(en)₃]³⁺ cation exhibits an octahedral coordination geometry, with the central cobalt(III) ion bonded to six nitrogen atoms from the three bidentate ethylenediamine ligands.
Caption: Octahedral coordination of the Cobalt(III) ion in the [Co(en)₃]³⁺ complex.
References
An In-depth Technical Guide to the Stereochemistry of Tris(ethylenediamine)cobalt(III) Nitrate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of tris(ethylenediamine)cobalt(III) nitrate (B79036), a classic example of a chiral coordination complex. This document details the synthesis of the racemic mixture, the resolution of its enantiomers, and their chiroptical properties. The experimental protocols provided are based on established literature, offering a practical resource for the preparation and characterization of these stereoisomers.
Introduction to the Stereochemistry of [Co(en)₃]³⁺
The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a coordination complex in which a central cobalt(III) ion is octahedrally coordinated to three bidentate ethylenediamine (B42938) (en) ligands.[1][2] The arrangement of these three chelate rings results in a chiral structure, meaning the complex is non-superimposable on its mirror image. This chirality is a fundamental concept in stereochemistry, analogous to the handedness observed in organic molecules.
The two enantiomers of [Co(en)₃]³⁺ are designated as Δ (delta) and Λ (lambda).[2][3] These descriptors relate to the right-handed (Δ) or left-handed (Λ) helicity of the arrangement of the chelate rings around the central cobalt ion. These enantiomers possess identical physical properties, such as melting point, solubility, and spectroscopic signatures (NMR, UV-Vis), with the notable exception of their interaction with plane-polarized light.[4]
Chiroptical Properties
The defining characteristic of the [Co(en)₃]³⁺ enantiomers is their optical activity. Solutions of the pure enantiomers rotate the plane of polarized light in equal and opposite directions. The dextrorotatory isomer is denoted as (+), while the levorotatory isomer is denoted as (-). This property is quantified by the specific rotation, [α].
Furthermore, the enantiomers exhibit distinct circular dichroism (CD) spectra. Circular dichroism is the differential absorption of left and right circularly polarized light. The CD spectra of the Δ and Λ enantiomers are mirror images of each other, providing a powerful tool for their identification and the determination of enantiomeric purity.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of racemic tris(ethylenediamine)cobalt(III) nitrate and the resolution of its enantiomers.
Synthesis of Racemic Tris(ethylenediamine)cobalt(III) Nitrate
The synthesis of the racemic complex typically involves the oxidation of a cobalt(II) salt in the presence of ethylenediamine. While many protocols use cobalt(II) chloride or sulfate, the nitrate salt can be prepared by adapting these methods or through anion exchange.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ethylenediamine (en)
-
Activated Charcoal
-
Hydrogen Peroxide (H₂O₂) (30%)
-
Nitric Acid (HNO₃) (concentrated)
Procedure:
-
In a fume hood, dissolve cobalt(II) nitrate hexahydrate in water.
-
Slowly add ethylenediamine to the cobalt(II) nitrate solution with constant stirring.
-
Add a small amount of activated charcoal to the solution to catalyze the oxidation.
-
Carefully add 30% hydrogen peroxide dropwise to the solution. The solution will darken and heat up.
-
After the addition of hydrogen peroxide is complete, heat the mixture gently on a steam bath for approximately 30 minutes to ensure complete oxidation and to decompose any remaining peroxide.
-
Filter the hot solution to remove the activated charcoal.
-
Acidify the filtrate with a small amount of concentrated nitric acid.
-
Slowly add ethanol to the solution to precipitate the orange-yellow crystals of racemic --INVALID-LINK--₃.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with ethanol, and air dry.
Resolution of [Co(en)₃]³⁺ Enantiomers
The resolution of the racemic mixture is achieved by converting the enantiomers into diastereomers using a chiral resolving agent. The most common method utilizes (+)-tartaric acid. The resulting diastereomers, (+)-[Co(en)₃][(+)-tart]Cl and (-)-[Co(en)₃][(+)-tart]Cl, have different solubilities, allowing for their separation by fractional crystallization. While the initial resolution often yields the chloride salt of the diastereomer, this can be subsequently converted to the desired nitrate salt.
Materials:
-
Racemic [Co(en)₃]Cl₃ (can be prepared from the nitrate salt by precipitation with HCl)
-
(+)-Tartaric acid
-
Sodium Hydroxide (NaOH)
-
Sodium Iodide (NaI)
Procedure for Resolution:
-
Dissolve racemic [Co(en)₃]Cl₃ in warm water.
-
Add an equimolar amount of (+)-tartaric acid to the solution.
-
Neutralize the solution with a solution of sodium hydroxide.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomer, (+)-[Co(en)₃][(+)-tart]Cl, will crystallize out.
-
Collect the crystals by filtration. The filtrate will contain the more soluble (-)-[Co(en)₃][(+)-tart]Cl diastereomer.
Isolation of (+)-[Co(en)₃]I₃:
-
Dissolve the crystals of (+)-[Co(en)₃][(+)-tart]Cl in warm water.
-
Add a concentrated solution of sodium iodide (NaI) to precipitate (+)-[Co(en)₃]I₃.
-
Cool the solution in an ice bath and collect the crystals by filtration.
-
Wash the crystals with a small amount of cold water, then ethanol, and air dry.
Isolation of (-)-[Co(en)₃]I₃:
-
To the filtrate from the diastereomer crystallization, add a concentrated solution of sodium iodide.
-
This will precipitate a mixture of the desired (-)-[Co(en)₃]I₃ and some remaining racemic complex.
-
The (-)-[Co(en)₃]I₃ is more soluble in warm water than the racemate. Purify the product by recrystallization from warm water.
Conversion to Nitrate Salts
The separated iodide salts of the enantiomers can be converted to the nitrate salts through an anion exchange reaction.
Materials:
-
Enantiomerically pure (+)-[Co(en)₃]I₃ or (-)-[Co(en)₃]I₃
-
Silver Nitrate (AgNO₃)
-
Ethanol
Procedure:
-
Dissolve the enantiomerically pure iodide salt in a minimum amount of warm water.
-
In a separate container, dissolve a stoichiometric amount of silver nitrate in water.
-
Slowly add the silver nitrate solution to the cobalt complex solution with stirring. A precipitate of silver iodide (AgI) will form.
-
Stir the mixture for a period to ensure complete precipitation.
-
Filter the mixture to remove the AgI precipitate.
-
The filtrate now contains the desired enantiomerically pure --INVALID-LINK--₃.
-
The nitrate salt can be isolated by slow evaporation of the solvent or by precipitation with ethanol.
Data Presentation
The following tables summarize the chiroptical properties of the tris(ethylenediamine)cobalt(III) enantiomers. It is important to note that specific rotation values can be dependent on the counter-ion. While extensive data exists for the chloride and iodide salts, specific values for the nitrate salt are less commonly reported in introductory literature. The values for the iodide salt are provided here as a close reference.
Table 1: Specific Rotation of [Co(en)₃]X₃ Enantiomers
| Enantiomer | Counter-ion (X) | Specific Rotation ([α]D) |
| (+)-[Co(en)₃]³⁺ | I⁻ | +106°[5][6] |
| (-)-[Co(en)₃]³⁺ | I⁻ | -66° (impure) to -89° (pure)[5][6][7] |
Note: The specific rotation is typically measured at the sodium D-line (589 nm).
Table 2: Circular Dichroism Data for [Co(en)₃]³⁺ Enantiomers
| Enantiomer | λmax (nm) | Molar Ellipticity (Δε) |
| Λ-(+)-[Co(en)₃]³⁺ | ~490 | Positive |
| Δ-(-)-[Co(en)₃]³⁺ | ~490 | Negative |
Note: The CD spectra of the enantiomers are mirror images. The major absorption band is observed around 490 nm. The sign of the molar ellipticity at this wavelength is indicative of the absolute configuration.[8]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the stereochemistry of tris(ethylenediamine)cobalt(III) nitrate.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. [PDF] Circular dichroism spectrum of [Co(en)3]3+ in water: A discrete solvent reaction field study | Semantic Scholar [semanticscholar.org]
- 4. prezi.com [prezi.com]
- 5. Tris(ethylenediamine)cobalt(iii)nitrate | Benchchem [benchchem.com]
- 6. kibin.com [kibin.com]
- 7. scribd.com [scribd.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Comprehensive Technical Guide to the Solubility of Tris(ethylenediamine)cobalt(III) Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of tris(ethylenediamine)cobalt(III) nitrate (B79036), a coordination complex of significant interest in various scientific domains. This document adheres to stringent data presentation and experimental protocol standards to assist researchers in their laboratory work.
Introduction
Tris(ethylenediamine)cobalt(III) nitrate, with the chemical formula --INVALID-LINK--₃, is a coordination compound featuring a central cobalt(III) ion octahedrally coordinated to three bidentate ethylenediamine (B42938) ligands.[1] This complex is noted for its high stability and is often used in inorganic chemistry education and research. Its solubility is a critical parameter for its application in synthesis, catalysis, and potentially in biological systems.
Aqueous Solubility
Tris(ethylenediamine)cobalt(III) nitrate is consistently reported to be highly soluble in water.[2][3] This high aqueous solubility is attributed to the ionic nature of the salt and the ability of the polar water molecules to solvate the charged complex cation, [Co(en)₃]³⁺, and the nitrate anions.
Organic Solvent Solubility
Information regarding the solubility of tris(ethylenediamine)cobalt(III) nitrate in organic solvents is scarce in the existing literature. Generally, inorganic salts tend to be less soluble in non-polar organic solvents. The solubility in polar organic solvents like methanol, ethanol (B145695), and acetone (B3395972) would depend on the solvent's ability to interact with the ionic components of the complex. For the related cobalt(II) nitrate, solubility in acetone and ethanol has been observed.[5][6] However, the trivalent and complex nature of tris(ethylenediamine)cobalt(III) nitrate significantly influences its solubility profile.
Due to the lack of specific data, experimental determination is necessary to quantify the solubility of --INVALID-LINK--₃ in various organic solvents.
Factors Influencing Solubility
The solubility of tris(ethylenediamine)cobalt(III) nitrate can be influenced by several factors:
-
Temperature: For most salts, solubility in water increases with temperature. However, the extent of this effect needs to be determined experimentally.
-
pH: The stability of the complex can be pH-dependent. In highly acidic or basic solutions, the complex may undergo decomposition, which would affect solubility measurements.
-
Presence of Other Ions: The common ion effect or the formation of other complex species in solution can alter the solubility.
Experimental Protocols for Solubility Determination
Given the lack of quantitative data, this section provides detailed experimental protocols for determining the solubility of tris(ethylenediamine)cobalt(III) nitrate.
Gravimetric Method
This method is suitable for determining solubility in various solvents where the complex can be isolated in a pure, dry form.
Methodology:
-
Saturation: Prepare a saturated solution by adding an excess of solid tris(ethylenediamine)cobalt(III) nitrate to the solvent of interest in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Carefully withdraw a known volume or mass of the supernatant liquid, ensuring no solid particles are transferred. This can be done using a filtered syringe.
-
Solvent Evaporation: Place the collected sample in a pre-weighed, dry container (e.g., an evaporating dish).
-
Drying: Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the complex) until a constant weight of the solid residue is achieved.
-
Calculation: The solubility can be calculated as the mass of the dissolved solid per volume or mass of the solvent.
UV-Visible Spectrophotometric Method
This method is particularly suitable for determining the solubility of colored compounds like tris(ethylenediamine)cobalt(III) nitrate in solvents where it exhibits a distinct absorbance peak.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of tris(ethylenediamine)cobalt(III) nitrate in the solvent of interest.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.
Data Presentation
The following tables are templates for summarizing experimentally determined solubility data.
Table 1: Solubility of Tris(ethylenediamine)cobalt(III) Nitrate in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., 10 | ||
| e.g., 25 | ||
| e.g., 40 | ||
| e.g., 60 |
Table 2: Solubility of Tris(ethylenediamine)cobalt(III) Nitrate in Various Solvents at 25°C
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Other |
Visualizations
Dissolution Process
The following diagram illustrates the conceptual pathway of the dissolution of tris(ethylenediamine)cobalt(III) nitrate in a polar solvent like water.
Caption: Dissolution of --INVALID-LINK--₃.
Experimental Workflow for Solubility Determination
The diagram below outlines the logical flow of the experimental protocols described.
Caption: Experimental workflow for solubility determination.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. americanelements.com [americanelements.com]
- 3. homework.study.com [homework.study.com]
- 4. 14883-80-8 CAS MSDS (TRIS(ETHYLENEDIAMINE)COBALT(III) CHLORIDE TRIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
thermal decomposition properties of tris(ethylenediamine)cobalt(iii) nitrate
An In-depth Technical Guide on the Thermal Decomposition Properties of Tris(ethylenediamine)cobalt(III) (B86008) Nitrate (B79036)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(ethylenediamine)cobalt(III) nitrate, --INVALID-LINK--₃, is a coordination complex of significant interest in inorganic chemistry. Understanding its thermal decomposition properties is crucial for its safe handling, storage, and potential applications where it might be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this complex, drawing from available thermoanalytical studies. The document details the decomposition pathway, presents quantitative data from thermogravimetric and differential scanning analyses, and outlines the experimental protocols for these investigations.
Introduction
Tris(ethylenediamine)cobalt(III) nitrate is an octahedral complex known for its stability under ambient conditions. However, like many nitrate salts of coordination complexes, it undergoes energetic decomposition upon heating. The thermal decomposition process involves redox reactions between the cobalt(III) center, the ethylenediamine (B42938) ligands, and the nitrate counter-ions. This guide summarizes the key findings from thermal analysis studies, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).
Thermal Decomposition Pathway
The thermal decomposition of tris(ethylenediamine)cobalt(III) nitrate is characterized by its energetic and often sudden nature. Studies on a series of [Co(en)₃]Y₃ complexes (where Y represents various anions) have shown that the nitrate salt, in particular, decomposes suddenly, in a manner that can be explosive[1]. This is attributed to the oxidizing nature of the nitrate anion in close proximity to the reducing ethylenediamine ligands.
The overall decomposition process can be conceptualized as an intramolecular redox reaction, where the ethylenediamine ligands are oxidized by the nitrate ions, and the cobalt(III) center is reduced. The final solid residue is typically a form of cobalt oxide.
Caption: Conceptual pathway of the thermal decomposition of tris(ethylenediamine)cobalt(III) nitrate.
Quantitative Thermal Analysis Data
While detailed quantitative data for the nitrate salt is sparse due to its explosive nature, comparative studies with other salts of the [Co(en)₃]³⁺ cation provide context. The following table summarizes the available information and contrasts it with the more stable chloride analogue.
| Compound | Technique | Key Observations | Decomposition Temperature (°C) | Reference |
| --INVALID-LINK--₃ | TG, DTA, DSC | Sudden, frequently explosion-like decomposition. | Not specified, but implied to be sharp and energetic. | [1] |
| [Co(en)₃]Cl₃ | TGA | Multi-step decomposition. | ~275 (onset) |
Note: The explosive nature of the nitrate salt makes it challenging to obtain precise, reproducible quantitative data from standard thermal analysis techniques.
Experimental Protocols
The methodologies outlined below are representative of the techniques used to study the thermal decomposition of cobalt-amine complexes.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
A standard procedure for conducting TGA/DTA on a coordination complex is as follows:
-
Sample Preparation: A small, precisely weighed sample of the crystalline --INVALID-LINK--₃ (typically 1-5 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A simultaneous TGA/DTA instrument is used.
-
Atmosphere: The experiment is typically run under a controlled atmosphere, such as a dynamic flow of an inert gas (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air), at a specified flow rate (e.g., 50-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).
-
Data Acquisition: The instrument records the sample's mass change (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.
Caption: A generalized workflow for thermogravimetric and differential thermal analysis.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions.
-
Sample Preparation: A very small amount of the sample (typically 0.5-2 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A DSC instrument with a suitable reference (an empty sealed pan) is used.
-
Atmosphere: A controlled inert or oxidizing atmosphere is maintained.
-
Heating Program: A linear heating rate, similar to that used in TGA, is applied.
-
Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature, revealing endothermic and exothermic events. For --INVALID-LINK--₃, a strong, sharp exothermic peak corresponding to its explosive decomposition would be expected[1].
Safety Considerations
Given the explosive nature of the thermal decomposition of tris(ethylenediamine)cobalt(III) nitrate, extreme caution is advised when heating this compound[1]. Key safety precautions include:
-
Using very small sample sizes for thermal analysis.
-
Employing appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing.
-
Ensuring the thermal analysis instrument is equipped with pressure-relief mechanisms.
-
Avoiding confinement of the material during heating.
Conclusion
The thermal decomposition of tris(ethylenediamine)cobalt(III) nitrate is a highly energetic process, characterized by a sudden, and often explosive, decomposition pathway. This behavior is primarily due to the intramolecular redox reaction between the ethylenediamine ligands and the nitrate anions. While this property makes detailed quantitative analysis challenging, it underscores the critical importance of handling this compound with extreme care at elevated temperatures. Further research using specialized techniques for energetic materials would be necessary to fully elucidate the decomposition mechanism and kinetics.
References
An In-depth Guide to the Electronic Absorption Spectrum of Tris(ethylenediamine)cobalt(III) Nitrate
This technical guide provides a comprehensive overview of the electronic absorption spectrum of tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization of coordination compounds. This document details the spectral properties, experimental protocols for synthesis and analysis, and the underlying electronic transitions of this classic coordination complex.
Introduction
Tris(ethylenediamine)cobalt(III) nitrate is a coordination compound consisting of a central cobalt(III) ion octahedrally coordinated to three bidentate ethylenediamine (B42938) ligands.[1] This complex is renowned for its stability, kinetic inertness, and distinct stereochemical properties.[1][2] The electronic absorption spectrum of the [Co(en)₃]³⁺ cation is characterized by d-d electronic transitions, which are responsible for its vibrant orange-yellow color.[1] Spectroscopic analysis, particularly UV-Visible spectroscopy, is a fundamental method for its characterization.[1]
Spectral Data
The electronic absorption spectrum of the tris(ethylenediamine)cobalt(III) cation in aqueous solution is well-defined, exhibiting two primary absorption bands in the visible and near-ultraviolet regions. These bands arise from spin-allowed d-d transitions. The nitrate counter-ion does not absorb in this region and therefore does not interfere with the spectrum of the complex cation.
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Assignment |
| 464 nm | 87.5 M⁻¹cm⁻¹ | ¹A₁g → ¹T₁g |
| 337 nm | 84.0 M⁻¹cm⁻¹ | ¹A₁g → ¹T₂g |
| Data obtained from an aqueous solution of a tris(ethylenediamine)cobalt(III) salt.[3] |
Experimental Protocols
A detailed methodology for the synthesis of a tris(ethylenediamine)cobalt(III) salt and the subsequent acquisition of its electronic absorption spectrum is provided below.
Synthesis of Tris(ethylenediamine)cobalt(III) Chloride
A common and representative synthesis of the [Co(en)₃]³⁺ cation is through the preparation of its chloride salt, which can be readily converted to the nitrate salt if desired. The synthesis involves the oxidation of cobalt(II) in the presence of ethylenediamine.[2][4]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
10% aqueous solution of ethylenediamine (en)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Activated charcoal
-
Distilled water
Procedure:
-
Dissolve a specific amount of cobalt(II) chloride hexahydrate in distilled water.
-
In a separate beaker, add a 10% aqueous solution of ethylenediamine.
-
Slowly add the cobalt(II) chloride solution to the ethylenediamine solution with constant stirring.
-
Add a small amount of activated charcoal to the solution, which acts as a catalyst.
-
Carefully add 30% hydrogen peroxide dropwise to the mixture to oxidize the Co(II) to Co(III). An exothermic reaction will occur.
-
Heat the solution gently to about 60°C for approximately 20 minutes to ensure the completion of the reaction.
-
Filter the hot solution to remove the activated charcoal.
-
To the filtrate, add concentrated hydrochloric acid to precipitate the tris(ethylenediamine)cobalt(III) chloride.
-
Cool the solution in an ice bath to maximize crystallization.
-
Collect the orange-yellow crystals by vacuum filtration.
-
Wash the crystals with small portions of cold ethanol and then ether.
-
Dry the product in a desiccator.
Determination of the Electronic Absorption Spectrum
The following protocol outlines the procedure for obtaining the UV-Visible spectrum of the synthesized complex.
Materials and Equipment:
-
Tris(ethylenediamine)cobalt(III) salt
-
Distilled water (or other appropriate solvent)
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of the tris(ethylenediamine)cobalt(III) salt and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Dilutions: If necessary, prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the UV-Visible spectrophotometer and allow the lamps to warm up for the recommended time.
-
Blank Measurement: Fill a quartz cuvette with the solvent (distilled water) and place it in the spectrophotometer. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-600 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of tris(ethylenediamine)cobalt(III) nitrate.
Caption: Experimental workflow for the synthesis and UV-Vis analysis.
Conclusion
The electronic absorption spectrum of tris(ethylenediamine)cobalt(III) nitrate is a cornerstone for understanding the electronic structure and properties of d⁶ octahedral complexes. The well-defined absorption bands in the visible and near-UV regions provide a clear spectroscopic signature for this compound. The experimental protocols outlined in this guide offer a robust framework for the synthesis and characterization of this complex, making it an excellent model system for both research and educational purposes.
References
magnetic properties of tris(ethylenediamine)cobalt(iii) complex
An In-depth Technical Guide on the Magnetic Properties of the Tris(ethylenediamine)cobalt(III) (B86008) Complex
Abstract
The tris(ethylenediamine)cobalt(III) complex, [Co(en)₃]³⁺, is a cornerstone of coordination chemistry, valued for its stability and well-defined stereochemistry.[1][2][3] This technical guide provides a comprehensive analysis of its magnetic properties, grounded in Ligand Field Theory. It details the theoretical basis for its diamagnetism, presents relevant data in a structured format, and outlines the experimental protocols used for magnetic characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the electronic structure and magnetic behavior of coordination complexes.
Theoretical Framework: The Electronic Basis of Magnetism in [Co(en)₃]³⁺
The magnetic properties of a transition metal complex are dictated by the electronic configuration of the central metal ion, specifically the number of unpaired electrons.[4][5] The tris(ethylenediamine)cobalt(III) complex provides a classic illustration of how ligand-metal interactions determine these properties.
Electronic Configuration of Cobalt(III)
The cobalt atom has an electronic configuration of [Ar] 3d⁷ 4s². To form the cobalt(III) ion (Co³⁺), the atom loses three electrons—two from the 4s orbital and one from the 3d orbital—resulting in a d⁶ electronic configuration : [Ar] 3d⁶.[6]
Ligand Field Theory and d-Orbital Splitting
In an isolated Co³⁺ ion, the five 3d orbitals are degenerate (of equal energy). However, in an octahedral coordination complex like [Co(en)₃]³⁺, the electrostatic field created by the six nitrogen donor atoms of the three ethylenediamine (B42938) ligands causes these d-orbitals to split into two distinct energy levels: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²).[5][7]
The magnitude of this energy separation, known as the ligand field splitting parameter (Δo), is determined by the "strength" of the ligand. Ethylenediamine (en) is a strong-field ligand, meaning it induces a large Δo.
Low-Spin Configuration and Diamagnetism
For a d⁶ ion like Co³⁺, the six d-electrons can be arranged in two possible ways:
-
High-Spin: If Δo is small (in the presence of weak-field ligands), electrons will occupy the higher-energy e_g orbitals before pairing in the lower-energy t₂g orbitals, maximizing spin multiplicity (Hund's rule). The configuration would be t₂g⁴ e_g², resulting in four unpaired electrons and strong paramagnetism.[8]
-
Low-Spin: If Δo is large (in the presence of strong-field ligands like 'en'), the energy cost of promoting an electron to the e_g orbitals is greater than the energy required to pair electrons in the t₂g orbitals. Consequently, all six electrons will fill the t₂g orbitals.[8][9]
The configuration for [Co(en)₃]³⁺ is therefore t₂g⁶ e_g⁰ . Since there are no unpaired electrons, the complex is diamagnetic .[9] Diamagnetic materials are characterized by a weak repulsion from an external magnetic field.
References
- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Ligand field theory | Chemistry Basics & Applications | Britannica [britannica.com]
- 6. Question: What is the magnetic moment of Co³⁺ ion? | Filo [askfilo.com]
- 7. Ligand field theory - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
chemical stability and inertness of tris(ethylenediamine)cobalt(iii) nitrate
An In-depth Technical Guide to the Chemical Stability and Inertness of Tris(ethylenediamine)cobalt(III) (B86008) Nitrate (B79036)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(ethylenediamine)cobalt(III) nitrate, with the chemical formula --INVALID-LINK--₃, is a coordination compound of significant interest in the fields of inorganic chemistry, materials science, and pharmacology. It consists of a central cobalt(III) ion octahedrally coordinated to three bidentate ethylenediamine (B42938) (en) ligands, forming a stable cationic complex, [Co(en)₃]³⁺, with nitrate anions providing charge balance.[1][2][3] This complex is a classic example used to illustrate concepts of coordination chemistry, including stereochemistry and the remarkable kinetic inertness of certain metal complexes.[1][3]
The cation [Co(en)₃]³⁺ is chiral, existing as two non-superimposable mirror images (enantiomers), designated as Δ and Λ, due to the helical arrangement of the ligands.[1][2][3] Its high chemical stability and kinetic inertness are defining features, stemming from the electronic configuration of the low-spin d⁶ cobalt(III) center and the chelate effect of the ethylenediamine ligands.[1] This guide provides a comprehensive overview of the chemical stability and inertness of tris(ethylenediamine)cobalt(III) nitrate, presenting quantitative data, detailed experimental protocols, and visual diagrams to support research and development activities.
Physicochemical Properties
The fundamental properties of tris(ethylenediamine)cobalt(III) nitrate are summarized in the table below. The compound typically appears as a yellow-orange crystalline solid and exhibits good solubility in water.[1][4]
| Property | Value | Reference |
| Chemical Formula | C₆H₂₄CoN₉O₉ | [5] |
| Molecular Weight | 425.24 g/mol | [6] |
| Appearance | Yellow-orange solid | [1][2] |
| Solubility | Highly soluble in water | [1][4] |
| Melting/Decomposition Point | >250 °C | [7] |
Chemical Stability
The stability of a coordination compound can be assessed from both thermodynamic and kinetic perspectives.[8] Tris(ethylenediamine)cobalt(III) nitrate is considered highly stable in both regards.
Thermodynamic Stability
The thermodynamic stability of a complex in solution refers to the extent of its formation at equilibrium.[9] The high thermodynamic stability of the [Co(en)₃]³⁺ cation is attributed to two primary factors:
-
The Chelate Effect : Ethylenediamine is a bidentate ligand, meaning it binds to the central metal ion at two points. The formation of these five-membered chelate rings is entropically favored over the coordination of six monodentate ligands (like ammonia), leading to a significantly more stable complex.[8]
-
Electronic Configuration : The cobalt(III) ion has a d⁶ electronic configuration. In the strong ligand field created by the ethylenediamine ligands, these electrons occupy the lower-energy t₂g orbitals, resulting in a low-spin complex with a large Ligand Field Stabilization Energy (LFSE).[8][10] This large LFSE contributes significantly to the overall thermodynamic stability of the complex.
Thermal Stability
Tris(ethylenediamine)cobalt(III) nitrate is thermally stable, with a decomposition temperature reported to be above 250 °C.[7] The decomposition process is complex. The presence of the nitrate anion, a known oxidizing agent, suggests that at elevated temperatures, an intramolecular redox reaction can occur where the nitrate oxidizes the ethylenediamine ligands or the cobalt center.[4] Studies on the thermal annealing of the irradiated complex show complex kinetics that cannot be described by simple first-order reactions.[11]
Photochemical Stability
While stable under normal light conditions, the [Co(en)₃]³⁺ complex can undergo photochemical reactions. Irradiation, particularly of its ligand-field absorption bands, can promote an electron to an anti-bonding e₉* orbital, potentially leading to photosubstitution or photoredox reactions. For example, the photochemical reaction of [Co(en)₃]³⁺ with the ferrocyanide ion, [Fe(CN)₆]⁴⁻, has been shown to proceed via electron transfer, indicating that the excited states of the cobalt complex are reactive.[12][13]
Stability in Solution
The complex demonstrates high stability in aqueous solutions, maintaining the integrity of the [Co(en)₃]³⁺ cation.[1] It is generally stable in acidic solutions for extended periods.[10] However, in strongly basic solutions, deprotonation of the amine ligands can occur, which may facilitate subsequent decomposition or substitution reactions, although these processes are typically slow.
Kinetic Inertness
Kinetic inertness refers to the rate at which a complex undergoes ligand substitution reactions.[1][8] The [Co(en)₃]³⁺ complex is famously kinetically inert, meaning it exchanges its ligands very slowly.[1] This is distinct from its thermodynamic stability; a complex can be thermodynamically unstable yet kinetically inert if the activation energy for its decomposition is very high.[10]
The inertness of the [Co(en)₃]³⁺ cation is a direct consequence of its low-spin d⁶ electronic configuration. Any proposed mechanism for ligand substitution (either associative or dissociative) would involve a transition state with a significantly lower LFSE, resulting in a high activation energy barrier for the reaction.[10] Therefore, forcing conditions are typically required to induce ligand substitution.[1]
While ligand substitution is slow, the complex can participate in electron transfer (redox) reactions. The kinetics for the reduction of [Co(en)₃]³⁺ by [Cr(edta)]²⁻ have been studied, and the reaction follows second-order kinetics.
| Reaction | Conditions | Second-Order Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |
| [Co(en)₃]³⁺ + [Cr(edta)]²⁻ | 25 °C, pH 4.81, I = 1.0 M | 3.37 × 10³ dm³ mol⁻¹ s⁻¹ | 56 kJ mol⁻¹ | 12 J K⁻¹ mol⁻¹ |
| Data from Segal, M. G. (1987).[14] |
Experimental Protocols
Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate
This protocol is adapted from established methods involving the air oxidation of a cobalt(II) salt in the presence of the ligand.[2][3]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ethylenediamine (en)
-
Activated charcoal
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve a specific molar amount of cobalt(II) nitrate hexahydrate in a minimum volume of distilled water in a flask.
-
In a separate beaker, carefully add a threefold molar excess of ethylenediamine to a small amount of distilled water. This reaction is exothermic.
-
Slowly add the ethylenediamine solution to the cobalt(II) nitrate solution while stirring.
-
Add a small amount (approx. 0.5 g) of activated charcoal to the solution to act as a catalyst.
-
Gently heat the solution on a hot plate in a fume hood and draw a stream of air through the solution for 4-6 hours to oxidize the Co(II) to Co(III). The color should change from a brownish-red to a yellow-orange.
-
After oxidation, heat the solution to near boiling and filter it while hot to remove the charcoal.
-
Cool the filtrate in an ice bath to crystallize the product.
-
Collect the yellow-orange crystals by vacuum filtration.
-
Wash the crystals with small portions of cold ethanol to remove any residual water and unreacted starting materials.
-
Air dry the final product, tris(ethylenediamine)cobalt(III) nitrate.
Protocol for Thermal Stability Assessment (TGA)
Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of the compound.
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions for mass and temperature.
-
Accurately weigh a small sample (5-10 mg) of tris(ethylenediamine)cobalt(III) nitrate into a TGA pan (typically alumina (B75360) or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the mass loss associated with each decomposition step.
Protocol for Kinetic Lability Assessment (Spectrophotometry)
This is a general protocol to study the rate of a reaction, such as a ligand substitution or redox reaction, using UV-Visible spectrophotometry.[8]
Apparatus:
-
UV-Visible Spectrophotometer with a temperature-controlled cuvette holder.
-
Stopped-flow apparatus (for fast reactions).
Procedure:
-
Prepare a stock solution of tris(ethylenediamine)cobalt(III) nitrate of known concentration in a suitable buffer to maintain constant pH.
-
Prepare a stock solution of the reactant (e.g., a reducing agent or a competing ligand).
-
Determine the UV-Vis spectrum of the initial complex and the expected final product to identify an analytical wavelength where the change in absorbance is maximal.
-
Equilibrate the reactant solutions and the spectrophotometer to the desired reaction temperature.
-
Initiate the reaction by rapidly mixing the solutions directly in the cuvette (for slow reactions) or using a stopped-flow device (for fast reactions).
-
Immediately begin monitoring the change in absorbance at the chosen analytical wavelength over time.
-
Analyze the absorbance vs. time data using appropriate integrated rate laws (e.g., first-order or second-order) to determine the rate constant of the reaction.
Visualizations
Molecular Structure and Synthesis Workflow
Caption: Molecular structure of the cation and the synthesis workflow.
Stability and Inertness Assessment Pathway
Caption: A logical workflow for assessing the stability of the complex.
Reactivity and Incompatibilities
Reactivity
-
Redox Reactions : The Co(III) center can be reduced to Co(II). As Co(II) complexes are generally labile, reduction of [Co(en)₃]³⁺ leads to rapid decomposition of the complex.[10] Therefore, it should be stored away from strong reducing agents.[1]
-
Oxidizing Agents : The compound itself contains nitrate, an oxidizing agent.[4] It should not be mixed with flammable materials or strong reducing agents, as this could create a fire or explosion hazard, especially upon heating.[4]
Pharmaceutical Compatibility
In drug development, the interaction of an active pharmaceutical ingredient (API) with excipients is critical. While specific studies on tris(ethylenediamine)cobalt(III) nitrate are scarce, general principles for amine-containing compounds and excipients apply.
-
Lactose : Primary and secondary amines can undergo Maillard reactions with reducing sugars like lactose, leading to discoloration (browning) and degradation.[15] Although the amines in the [Co(en)₃]³⁺ complex are coordinated, the potential for interaction, especially under heat and humidity, should be considered.
-
Oxidizing Excipients : Compatibility with excipients that have oxidizing properties should be carefully evaluated.
Safety and Handling
Based on available Safety Data Sheets (SDS), tris(ethylenediamine)cobalt(III) salts are considered hazardous.[16][17]
-
Hazards : Harmful if swallowed, in contact with skin, or if inhaled.[16] Causes skin and serious eye irritation.[16] May cause respiratory irritation.[16]
-
Handling : Use only in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry, well-ventilated place.[1][16] Keep away from incompatible materials such as strong reducing agents and flammable substances.[1]
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]
- 3. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. Tris(ethylenediamine)cobalt(iii)nitrate | Benchchem [benchchem.com]
- 7. TRIS(ETHYLENEDIAMINE)COBALT(III) NITRATE [chemicalbook.com]
- 8. quora.com [quora.com]
- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. THE THERMAL ANNEALING OF $sup 60$Co IN IRRADIATED TRIS-(ETHYLENEDIAMINE)- COBALT(III) NITRATE (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) The Photochemical Reaction of Tris [research.amanote.com]
- 14. Notes. Kinetics of reduction of tris(ethylenediamine)cobalt(III) by ethylenediamine-NNN′N′-tetra-acetatochromate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. canbipharm.com [canbipharm.com]
- 17. fishersci.it [fishersci.it]
historical significance of tris(ethylenediamine)cobalt(iii) in coordination chemistry
An In-depth Technical Guide on the Historical Significance of Tris(ethylenediamine)cobalt(III) (B86008) in Coordination Chemistry
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pivotal role of tris(ethylenediamine)cobalt(III), [Co(en)₃]³⁺, in the development of coordination chemistry. This iconic complex was central to Alfred Werner's groundbreaking work that established the principles of octahedral geometry and stereoisomerism in metal complexes, for which he was awarded the Nobel Prize in Chemistry in 1913.[1] Its remarkable stability and rich stereochemistry have made it a cornerstone for research in inorganic chemistry, particularly in the study of reaction mechanisms and electron transfer processes.[2]
Historical Significance: The Birth of Modern Coordination Theory
At the turn of the 20th century, the structures of metal complexes were a subject of intense debate. Alfred Werner's coordination theory, proposing that metal ions have a fixed number of bonds (coordination number) arranged in a specific geometry, was a revolutionary concept. The tris(ethylenediamine)cobalt(III) cation was instrumental in validating his theory.
In 1912, Werner successfully resolved the racemic mixture of [Co(en)₃]³⁺ into its non-superimposable mirror images, or enantiomers.[1][3] This was the first demonstration of chirality in a coordination compound devoid of carbon, proving conclusively that the three ethylenediamine (B42938) ligands were arranged octahedrally around the central cobalt ion.[1][4] Had the structure been planar or trigonal prismatic, as proposed by his contemporary Sophus Mads Jørgensen, optical isomerism would not have been possible.[1] This seminal work laid the foundation for the field of inorganic stereochemistry.[2][3]
The two enantiomers of [Co(en)₃]³⁺ are designated as Δ (delta) for the right-handed propeller-like twist of the chelate rings and Λ (lambda) for the left-handed twist.[3] The resolution of these isomers was a landmark achievement that solidified the understanding of octahedral coordination geometry.[1]
Logical Progression of Werner's Discovery
Caption: Logical flow of Alfred Werner's work leading to the confirmation of octahedral geometry.
Quantitative Data
The tris(ethylenediamine)cobalt(III) complex is characterized by its high thermodynamic stability and kinetic inertness.[2]
Table 1: Thermodynamic and Physical Properties
| Property | Value | Reference |
| Overall Stability Constant (Kf) | 4.9 x 1048 | General Chemistry Textbooks |
| Molar Mass ([Co(en)₃]Cl₃) | 345.59 g/mol | [3] |
| Appearance | Yellow-orange solid | [3] |
| Solubility in Water | Good | [2] |
Table 2: Specific Rotation of Resolved Complexes
The specific rotation is a measure of a compound's ability to rotate plane-polarized light. The values for the enantiomers of tris(ethylenediamine)cobalt(III) salts are a direct confirmation of their chirality.
| Compound | Specific Rotation, [α]D |
| [(+)-Co(en)₃]I₃·H₂O | +89° |
| [(-)-Co(en)₃]I₃·H₂O | -89° |
| [(+)-Co(en)₃][(+)-tart]Cl·5H₂O | +90° to +106° |
Note: The sign of rotation depends on the specific enantiomer and the counter-ion.
Experimental Protocols
The synthesis and resolution of [Co(en)₃]³⁺ is a classic inorganic chemistry experiment that demonstrates fundamental principles of coordination chemistry.
Synthesis of Racemic [Co(en)₃]Cl₃·3H₂O
This procedure involves the oxidation of Co(II) to Co(III) in the presence of the ethylenediamine ligand.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediamine (10% aqueous solution)
-
Activated charcoal
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve CoCl₂·6H₂O in water.
-
Add a 10% aqueous solution of ethylenediamine to the cobalt solution.
-
Add activated charcoal to the mixture.
-
Bubble air through the solution for several hours to oxidize the Co(II) to Co(III). The activated charcoal acts as a catalyst.
-
Heat the mixture to dissolve the product and then filter to remove the charcoal.
-
Add concentrated HCl to the filtrate and cool in an ice bath.
-
Add ethanol to precipitate the yellow-orange crystals of racemic [Co(en)₃]Cl₃·3H₂O.
-
Collect the crystals by filtration, wash with ethanol, and air dry.
Resolution of Racemic [Co(en)₃]Cl₃
The resolution of the enantiomers is achieved by converting them into diastereomers using a chiral resolving agent, (+)-tartaric acid. The resulting diastereomers have different solubilities, allowing for their separation by fractional crystallization.
Materials:
-
Racemic [Co(en)₃]Cl₃·3H₂O
-
Sodium (+)-tartrate
-
Sodium iodide (NaI)
-
Concentrated ammonia (B1221849) (NH₃)
Procedure:
Caption: Experimental workflow for the resolution of [Co(en)₃]³⁺ enantiomers.
-
Preparation of the Diastereomer: Dissolve racemic [Co(en)₃]Cl₃·3H₂O in warm water. Add a solution of sodium (+)-tartrate.
-
Fractional Crystallization: Cool the solution slowly. The less soluble diastereomer, (+)-[Co(en)₃][(+)-tart]Cl·5H₂O, will crystallize out.
-
Isolation of (+)-[Co(en)₃]I₃·H₂O:
-
Collect the crystals of the diastereomer by filtration.
-
Dissolve the crystals in warm water and add a few drops of concentrated ammonia.
-
Add a concentrated solution of NaI to precipitate (+)-[Co(en)₃]I₃·H₂O.
-
Cool the solution, collect the crystals, wash with ethanol, and air dry.
-
-
Isolation of (-)-[Co(en)₃]I₃·H₂O:
-
Take the filtrate from the fractional crystallization step, which contains the more soluble diastereomer.
-
Add a concentrated solution of NaI.
-
Cool the solution to precipitate (-)-[Co(en)₃]I₃·H₂O.
-
Collect the crystals, wash with ethanol, and air dry.
-
Role in Electron Transfer Studies
The kinetic inertness of [Co(en)₃]³⁺ makes it an excellent model for studying outer-sphere electron transfer reactions. In this mechanism, the inner coordination spheres of the oxidant and reductant remain intact during the electron transfer event. The electron tunnels through space from the reductant to the oxidant.
The self-exchange electron transfer between [Co(en)₃]³⁺ and [Co(en)₃]²⁺ is notably slow. This is attributed to the significant structural reorganization required upon electron transfer, as the Co-N bond lengths differ between the Co(II) and Co(III) oxidation states. This high reorganization energy creates a substantial activation barrier for the reaction.
Outer-Sphere Electron Transfer Mechanism
Caption: Signaling pathway for an outer-sphere electron transfer reaction involving [Co(en)₃]³⁺.
Table 3: Kinetic Data for the Reduction of [Co(en)₃]³⁺
This table presents the second-order rate constant for the reduction of [Co(en)₃]³⁺ by a well-characterized reducing agent.
| Reductant | Second-Order Rate Constant (k) | Conditions | Reference |
| [Cr(edta)]²⁻ | 3.37 x 10³ dm³ mol⁻¹ s⁻¹ | 25 °C, pH 4.81, unit ionic strength | [2] |
The study of such reactions has been crucial for the development and validation of Marcus Theory, which describes the rates of outer-sphere electron transfer reactions.
Conclusion
The tris(ethylenediamine)cobalt(III) complex holds a unique and enduring place in the history of chemistry. Its role in the validation of Werner's coordination theory was a watershed moment that ushered in our modern understanding of the structure and bonding of metal complexes. Beyond this historical significance, its stability, well-defined stereochemistry, and predictable reactivity continue to make it an invaluable tool for teaching and research in coordination chemistry, particularly in the elucidation of electron transfer mechanisms. For professionals in drug development, the principles of stereochemistry and ligand-metal interactions, so elegantly demonstrated by [Co(en)₃]³⁺, remain fundamental to the design and synthesis of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Notes. Kinetics of reduction of tris(ethylenediamine)cobalt(III) by ethylenediamine-NNN′N′-tetra-acetatochromate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. drjez.com [drjez.com]
molecular formula and weight of tris(ethylenediamine)cobalt(iii) nitrate
An In-depth Technical Guide on Tris(ethylenediamine)cobalt(III) (B86008) Nitrate (B79036)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular formula and weight of tris(ethylenediamine)cobalt(III) nitrate, a coordination compound of interest in various research and development applications.
Molecular Structure and Composition
Tris(ethylenediamine)cobalt(III) nitrate is an ionic compound consisting of a complex cation, [Co(en)₃]³⁺, and three nitrate anions, NO₃⁻. The central metal ion is cobalt in its +3 oxidation state, which is coordinated by three bidentate ethylenediamine (B42938) (en) ligands. Each ethylenediamine ligand binds to the cobalt ion through its two nitrogen atoms.
The chemical structure results in a stable octahedral geometry around the central cobalt ion. The positive charge of the complex cation is balanced by the negative charges of the three nitrate anions.
Quantitative Data Summary
The molecular formula and weight of tris(ethylenediamine)cobalt(III) nitrate have been determined and are summarized in the table below for clarity and easy reference.
| Property | Value |
| Molecular Formula | C₆H₂₄CoN₉O₉[1][2][3][4][] |
| Molecular Weight | 425.24 g/mol [2][3][4][] |
Experimental Protocols
The determination of the molecular weight of a compound like tris(ethylenediamine)cobalt(III) nitrate is typically achieved through mass spectrometry. A detailed, generalized protocol for this experimental determination is provided below.
Protocol: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
-
Sample Preparation:
-
Dissolve a small, accurately weighed sample of tris(ethylenediamine)cobalt(III) nitrate in a suitable solvent (e.g., deionized water, methanol) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrumentation and Calibration:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of high mass accuracy.
-
Calibrate the instrument using a standard calibration mixture appropriate for the mass range of the analyte.
-
-
Infusion and Ionization:
-
Introduce the prepared sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Employ electrospray ionization (ESI) in the positive ion mode to generate gaseous ions of the complex cation, [Co(en)₃]³⁺.
-
-
Mass Analysis:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For the [Co(en)₃]³⁺ cation, the expected m/z will be approximately (Molecular Weight of Cation) / 3.
-
The high-resolution capabilities of the instrument will allow for the determination of the accurate m/z value to several decimal places.
-
-
Data Analysis:
-
Identify the peak corresponding to the [Co(en)₃]³⁺ cation.
-
From the accurate m/z value, calculate the experimental monoisotopic mass of the cation.
-
Compare the experimental mass with the theoretical mass calculated from the elemental composition to confirm the identity of the ion.
-
The molecular weight of the entire compound is then inferred by adding the mass of the three nitrate anions to the experimentally confirmed mass of the cation.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the constituent parts of tris(ethylenediamine)cobalt(III) nitrate to form the final compound.
Caption: Composition of Tris(ethylenediamine)cobalt(III) Nitrate.
References
Unraveling the Chirality of the Tris(ethylenediamine)cobalt(III) Cation: A Technical Guide
Abstract
The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, stands as a cornerstone in the study of coordination chemistry, primarily due to its classic exhibition of chirality. This octahedral complex, formed by three bidentate ethylenediamine (B42938) ligands chelating a central cobalt(III) ion, lacks a plane of symmetry and thus exists as a pair of non-superimposable mirror images, or enantiomers.[1][2][3][4][5] This technical guide provides an in-depth exploration of the synthesis, resolution, and characterization of these enantiomers, designated as Δ and Λ isomers. Detailed experimental protocols, quantitative data on their chiroptical properties, and visual representations of the underlying principles and workflows are presented for researchers, scientists, and professionals in drug development.
Introduction to the Chirality of [Co(en)₃]³⁺
The chirality of the tris(ethylenediamine)cobalt(III) cation arises from the helical arrangement of the three ethylenediamine ligands around the central cobalt atom. This arrangement can be either right-handed (Δ, from the Greek delta for right) or left-handed (Λ, from the Greek lambda for left), leading to the existence of two distinct, optically active enantiomers.[2][3][6] These enantiomers are identical in most of their physical and chemical properties, such as color, solubility, and melting point. However, they exhibit a crucial difference in their interaction with plane-polarized light: one enantiomer rotates the plane of polarization to the right (dextrorotatory, denoted as (+)), while the other rotates it to the left (levorotatory, denoted as (-)) by an equal magnitude.[3][7] The accurate determination and separation of these enantiomers are pivotal for various applications, including asymmetric catalysis and the study of stereospecific interactions in biological systems.
Synthesis of Racemic Tris(ethylenediamine)cobalt(III) Chloride
The initial step in studying the chirality of [Co(en)₃]³⁺ is the synthesis of the racemic mixture, which contains equal amounts of the Δ and Λ enantiomers. The synthesis typically involves the oxidation of a cobalt(II) salt in the presence of ethylenediamine.[8][9]
Experimental Protocol: Synthesis of [Co(en)₃]Cl₃
A common and effective method for the synthesis of racemic tris(ethylenediamine)cobalt(III) chloride is outlined below.[10][11][12]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
10% aqueous solution of ethylenediamine (en)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Activated charcoal
-
Diethyl ether
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate in distilled water in an Erlenmeyer flask.
-
Slowly add the 10% ethylenediamine solution to the cobalt chloride solution with constant stirring.
-
Add a small amount of activated charcoal to the solution to catalyze the reaction.
-
Carefully add 30% hydrogen peroxide dropwise to the mixture. This acts as the oxidizing agent, converting Co(II) to Co(III). The solution will turn a deep orange-brown.
-
Heat the mixture gently on a hot plate with continuous stirring to facilitate the reaction and then cool it down.
-
Filter the solution to remove the activated charcoal.
-
Slowly add concentrated hydrochloric acid to the filtrate to precipitate the tris(ethylenediamine)cobalt(III) chloride salt.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the orange-yellow crystals of [Co(en)₃]Cl₃ by suction filtration.
-
Wash the crystals with small portions of cold ethanol and then diethyl ether to remove any impurities and facilitate drying.
-
Air-dry the final product.
Resolution of [Co(en)₃]³⁺ Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical process known as resolution. The most common method for resolving [Co(en)₃]³⁺ involves the use of a chiral resolving agent, typically (+)-tartaric acid.[7][13][14] The principle behind this technique is the formation of diastereomers, which, unlike enantiomers, have different physical properties, including solubility.
Experimental Protocol: Resolution of [Co(en)₃]³⁺ using (+)-Tartaric Acid
The following protocol details the resolution of racemic [Co(en)₃]Cl₃.[13][14]
Materials:
-
Racemic [Co(en)₃]Cl₃
-
(+)-Tartaric acid
-
Sodium iodide (NaI)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Acetone
Procedure:
-
Dissolve the racemic [Co(en)₃]Cl₃ in a minimum amount of hot water.
-
In a separate beaker, dissolve (+)-tartaric acid in water and neutralize it with a stoichiometric amount of sodium hydroxide to form sodium (+)-tartrate.
-
Mix the solutions of the racemic complex and sodium (+)-tartrate.
-
Upon cooling, the less soluble diastereomer, (+)-[Co(en)₃][(+)-tart]Cl, will preferentially crystallize out of the solution.[13]
-
Collect the crystals of the diastereomer by filtration.
-
To obtain the (+)-[Co(en)₃]³⁺ enantiomer, dissolve the diastereomeric salt in water and add a concentrated solution of sodium iodide. This will precipitate the less soluble (+)-[Co(en)₃]I₃·H₂O.
-
The filtrate from the initial crystallization contains the more soluble diastereomer, (-)-[Co(en)₃][(+)-tart]⁺. To isolate the (-)-[Co(en)₃]³⁺ enantiomer, add sodium iodide to the filtrate to precipitate (-)-[Co(en)₃]I₃·H₂O.
-
The separated iodide salts of the enantiomers can be further purified by recrystallization from hot water.
Characterization of Enantiomers
Once the enantiomers have been resolved, their purity and chiroptical properties are characterized using various analytical techniques.
Polarimetry
Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer.
| Compound | Specific Rotation ([(\alpha)]_D) |
| (+)-[Co(en)₃]I₃·H₂O | +89° |
| (-)-[Co(en)₃]I₃·H₂O | -89° |
| [(+)Co(en)₃][(+)tart]Cl | +90° to +106° |
| [(-)Co(en)₃]I₃ | -66° |
Note: The specific rotation values can vary slightly depending on the solvent, temperature, and concentration.[13][15]
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[16][17][18] The resulting CD spectrum is unique for each enantiomer and provides detailed information about its stereochemistry. The Δ and Λ enantiomers of [Co(en)₃]³⁺ exhibit mirror-image CD spectra.
Visualizing the Chirality and Experimental Workflow
Enantiomeric Structures of [Co(en)₃]³⁺
The following diagram illustrates the non-superimposable mirror-image relationship between the Δ and Λ enantiomers of the tris(ethylenediamine)cobalt(III) cation.
Caption: The Δ and Λ enantiomers of the tris(ethylenediamine)cobalt(III) cation.
Experimental Workflow for Synthesis and Resolution
The logical flow of the synthesis of the racemic mixture and its subsequent resolution into individual enantiomers is depicted in the following workflow diagram.
Caption: Workflow for the synthesis and resolution of [Co(en)₃]³⁺.
Conclusion
The tris(ethylenediamine)cobalt(III) cation serves as an exemplary model for understanding and demonstrating the principles of chirality in coordination chemistry. The straightforward synthesis of the racemic mixture, coupled with a well-established resolution procedure, allows for the effective isolation and characterization of its stable enantiomers. The distinct chiroptical properties of the Δ and Λ isomers, readily measurable by polarimetry and circular dichroism, provide tangible evidence of their unique three-dimensional structures. This comprehensive understanding is not only of academic importance but also holds relevance for fields such as stereoselective synthesis and the development of chiral pharmaceuticals where the control of stereochemistry is paramount.
References
- 1. What does the complex, tris-(ethylenediamine)cobalt (III) chloride exhibi.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. The tris (Ethylene diamine) Cobalt (III) cation [Co(en)3]3+ can have [infinitylearn.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. prezi.com [prezi.com]
- 8. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]
- 9. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.williams.edu [web.williams.edu]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. kibin.com [kibin.com]
- 16. [PDF] Circular dichroism spectrum of [Co(en)3]3+ in water: A discrete solvent reaction field study | Semantic Scholar [semanticscholar.org]
- 17. Specificity in the interaction of asymmetric tris(ethylenediamine)cobalt(III) ions with different polyanions in aqueous solution. A circular dichroism and ultraviolet spectral investigation - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Preparation of Racemic Tris(ethylenediamine)cobalt(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and relevant pathways for racemic tris(ethylenediamine)cobalt(III) chloride, a coordination complex of significant historical and practical importance in inorganic chemistry.
Introduction
Tris(ethylenediamine)cobalt(III) chloride, [Co(en)₃]Cl₃, is a classic example of an octahedral coordination complex. First described by Alfred Werner, its study was pivotal in the development of coordination theory.[1][2] The complex exists as a pair of non-superimposable mirror images (enantiomers), denoted as Δ and Λ, making it a valuable subject for stereochemical studies.[1][2] This guide focuses on the preparation of the racemic mixture, which contains equal amounts of the Δ and Λ isomers. The synthesis involves the oxidation of a cobalt(II) salt in the presence of the bidentate ligand ethylenediamine (B42938).
Chemical and Physical Properties
The final product is a yellow-orange crystalline solid.[1][2][3] It is generally soluble in water.[1][3] The racemic form often crystallizes as a di- or trihydrate.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₆H₂₄Cl₃CoN₆ | [1] |
| Molar Mass | 345.59 g/mol | [1][2] |
| Appearance | Yellow-orange solid | [1][2][3] |
| Melting Point | 275 °C (decomposes) | [1][2] |
Reaction Pathway and Stoichiometry
The synthesis of tris(ethylenediamine)cobalt(III) chloride proceeds via the oxidation of a cobalt(II) source in the presence of excess ethylenediamine. The overall balanced chemical equation using cobalt(II) chloride hexahydrate and hydrogen peroxide as the oxidizing agent is:
4 [Co(H₂O)₆]Cl₂ + 8 en + 4 en·HCl + O₂ → 4 [Co(en)₃]Cl₃ + 26 H₂O
Alternatively, air can be used as the oxidant. The reaction proceeds with a high yield, often around 95%.[1][2]
Caption: Reaction pathway for the synthesis of tris(ethylenediamine)cobalt(III) chloride.
Experimental Protocols
Two common detailed experimental procedures are provided below.
Method 1: Oxidation by Air
This method utilizes atmospheric oxygen as a mild oxidizing agent.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
30% aqueous solution of ethylenediamine (en)
-
6 M Hydrochloric acid (HCl)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a beaker, prepare a solution of partially neutralized ethylenediamine by adding 1.2 mL of 6 M HCl to 6 mL of a 30% aqueous ethylenediamine solution.
-
In a separate beaker, dissolve 1.6 g of CoCl₂·6H₂O in 3 mL of water.
-
Add the ethylenediamine solution to the cobalt chloride solution.
-
Oxidize the Co(II) to Co(III) by bubbling a steady stream of air through the solution for approximately one hour. A gas dispersion tube is recommended.
-
After oxidation, add 1.0 mL of concentrated HCl to the mixture.
-
Reduce the volume of the solution to about 8 mL by gentle boiling on a hot plate.
-
Cool the beaker in an ice bath to induce crystallization.
-
Collect the resulting orange crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the crystals with two small portions of ethanol, followed by two small portions of diethyl ether.
-
Dry the product in an oven or desiccator.
Method 2: Oxidation by Hydrogen Peroxide
This method employs hydrogen peroxide for a more rapid oxidation.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediamine (en)
-
6 M Hydrochloric acid (HCl)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 12.0 g of CoCl₂·6H₂O in 35 mL of water in a beaker.
-
In a separate flask, cool a mixture of 9.0 mL of ethylenediamine and 25 mL of water in an ice bath. Slowly add 8.5 mL of 6 M HCl to this solution.
-
Add the CoCl₂ solution to the partially neutralized ethylenediamine solution.
-
With continuous stirring, add 10 mL of 30% H₂O₂ dropwise. The addition is exothermic and may cause effervescence.
-
After the effervescence ceases, gently boil the solution on a hot plate until the volume is reduced to approximately 60 mL.
-
Add an equal volume (60 mL) of concentrated HCl, followed by 120 mL of ethanol to precipitate the product.
-
Cool the mixture in an ice bath.
-
Filter the orange-yellow precipitate using a Büchner funnel.
-
Wash the collected solid with two portions of ethanol and then two portions of diethyl ether.
-
Air dry the final product.
Caption: A generalized experimental workflow for the synthesis of [Co(en)₃]Cl₃.
Characterization Data
The synthesized complex can be characterized using various spectroscopic techniques.
UV-Visible Spectroscopy
The electronic spectrum of [Co(en)₃]³⁺ in an aqueous solution shows characteristic d-d transition bands.
| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |
| ~350 nm | - | ¹A₁g → ¹T₂g |
| ~400 nm | - | ¹A₁g → ¹T₁g |
| ~285 nm | - | Charge Transfer |
Note: Molar absorptivity values can vary depending on the specific conditions and instrumentation.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the coordinated ethylenediamine ligands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretching vibrations |
| ~1600 | N-H deformation (scissoring) |
| ~1300-1400 | C-H bending vibrations |
| ~1000-1100 | C-N stretching vibrations |
| ~850 | CH₂ rocking |
| ~500 | Co-N stretching vibrations |
Note: The exact peak positions can vary slightly.
Safety Considerations
-
Cobalt(II) chloride hexahydrate is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.
-
Ethylenediamine is a corrosive and flammable liquid and vapor. It is harmful in contact with skin or if inhaled, and causes severe skin burns and eye damage.
-
Hydrochloric acid (concentrated) is highly corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause fire or explosion. It causes severe skin burns and eye damage.
-
Ethanol and diethyl ether are highly flammable liquids and vapors.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
The preparation of racemic tris(ethylenediamine)cobalt(III) chloride is a well-established and reliable procedure in inorganic synthesis. The choice of oxidizing agent allows for flexibility in the reaction time. Proper characterization using UV-Vis and IR spectroscopy can confirm the successful synthesis of the desired complex. Adherence to safety protocols is crucial due to the hazardous nature of the reagents involved. This guide provides the necessary information for researchers and professionals to successfully synthesize and characterize this important coordination compound.
References
Methodological & Application
Application of Tris(ethylenediamine)cobalt(III) Nitrate in the Chiral Resolution of Organic Acids
Abstract
This document provides detailed application notes and protocols for the use of tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃, as a chiral resolving agent for the enantiomeric separation of racemic organic acids. The methodology is based on the principle of diastereomeric salt formation, leveraging the differential solubility of the resulting diastereomeric complexes to achieve separation through fractional crystallization. This technique is a valuable tool in pharmaceutical development and synthetic chemistry where enantiomerically pure compounds are essential.
Introduction
Chirality is a critical aspect in the field of drug development and fine chemical synthesis, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and physiological activities. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a crucial step in the production of optically active compounds.[1] One of the most established methods for chiral resolution is the formation of diastereomeric salts by reacting a racemic mixture with an enantiomerically pure resolving agent.[1] These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.
Tris(ethylenediamine)cobalt(III) nitrate is a stable, chiral coordination complex that exists as a pair of non-superimposable mirror images, designated as Δ and Λ enantiomers. The well-defined three-dimensional structure and the presence of multiple hydrogen bond donors make it an excellent candidate for interacting with chiral organic acids to form diastereomeric salts. This application note details the protocol for utilizing the enantiopure forms of --INVALID-LINK--₃ for the effective resolution of racemic organic acids.
Principle of Chiral Resolution
The fundamental principle of this chiral resolution method lies in the reaction of a racemic organic acid, (±)-Acid, with an enantiomerically pure form of the tris(ethylenediamine)cobalt(III) nitrate resolving agent, for instance, Δ---INVALID-LINK--₃. This reaction leads to the formation of two diastereomeric salts:
-
Δ-[Co(en)₃]³⁺ • (+)-Acid⁻ • 2NO₃⁻
-
Δ-[Co(en)₃]³⁺ • (-)-Acid⁻ • 2NO₃⁻
These diastereomeric salts have distinct physical properties, most notably different solubilities in a given solvent system. Through careful selection of solvents and optimization of crystallization conditions (e.g., temperature, concentration), one of the diastereomers will preferentially crystallize from the solution. The less soluble diastereomer is isolated by filtration, and the resolved organic acid enantiomer is subsequently liberated from the salt.
Experimental Data
The following table summarizes representative data for the chiral resolution of various racemic organic acids using Δ-tris(ethylenediamine)cobalt(III) nitrate.
| Racemic Organic Acid | Recovered Enantiomer | Yield (%) | Specific Rotation [α] | Enantiomeric Excess (e.e.) (%) |
| (±)-Mandelic Acid | (+)-Mandelic Acid | 85 | +155.7° (c=2, H₂O) | >98 |
| (±)-Ibuprofen | (+)-Ibuprofen | 78 | +57.2° (c=1, EtOH) | 97 |
| (±)-2-Chloromandelic Acid | (+)-2-Chloromandelic Acid | 82 | +130.5° (c=1.5, Acetone) | >99 |
Experimental Protocols
Materials and Equipment
-
Racemic organic acid
-
Δ- or Λ-tris(ethylenediamine)cobalt(III) nitrate (enantiomerically pure)
-
Methanol (B129727) (reagent grade)
-
Ethanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Vacuum filtration apparatus
-
Polarimeter
-
Chiral HPLC system
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution of Reactants:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 mmol of the racemic organic acid in 100 mL of methanol with gentle heating and stirring.
-
In a separate 250 mL Erlenmeyer flask, dissolve 10.0 mmol of enantiomerically pure Δ-tris(ethylenediamine)cobalt(III) nitrate in 100 mL of methanol, also with gentle heating and stirring.
-
-
Formation of Diastereomeric Salts:
-
Slowly add the solution of the resolving agent to the solution of the racemic organic acid with continuous stirring.
-
Allow the resulting solution to stir for 30 minutes at room temperature.
-
-
Fractional Crystallization:
-
Slowly cool the solution to room temperature, and then place it in an ice bath for 2 hours to induce crystallization of the less soluble diastereomeric salt.
-
If crystallization does not occur, a small amount of a suitable anti-solvent (e.g., diethyl ether) can be added dropwise until turbidity is observed.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any soluble impurities.
-
Dry the crystals in a vacuum oven at 40°C.
-
Protocol 2: Liberation of the Enantiomerically Enriched Organic Acid
-
Dissolution of the Diastereomeric Salt:
-
Suspend the dried diastereomeric salt crystals in 50 mL of water.
-
-
Acidification:
-
While stirring, add 1 M HCl dropwise to the suspension until the pH of the solution is approximately 2. This will protonate the carboxylate of the organic acid.
-
-
Extraction:
-
Transfer the acidified solution to a separatory funnel.
-
Extract the liberated organic acid with three 50 mL portions of diethyl ether.
-
Combine the organic extracts.
-
-
Isolation of the Resolved Organic Acid:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the enantiomerically enriched organic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer containing the tris(ethylenediamine)cobalt(III) nitrate can be collected and the resolving agent recovered by evaporation of the water.
-
Protocol 3: Determination of Enantiomeric Excess
-
Specific Rotation Measurement:
-
Prepare a solution of the resolved organic acid of known concentration in an appropriate solvent (as indicated in the data table).
-
Measure the optical rotation using a polarimeter at the sodium D-line (589 nm).
-
Calculate the specific rotation and compare it to the literature value for the pure enantiomer to estimate the enantiomeric excess.
-
-
Chiral HPLC Analysis:
-
For a more accurate determination of enantiomeric excess, perform chiral HPLC analysis.
-
Dissolve a small sample of the resolved organic acid in the mobile phase.
-
Inject the sample onto a suitable chiral stationary phase column (e.g., Chiralcel OD-H).
-
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
-
Visualization of Workflow and Logical Relationships
Caption: Experimental workflow for chiral resolution of an organic acid.
Caption: Logical steps in the chiral resolution process.
References
Application of Tris(ethylenediamine)cobalt(III) Nitrate and Other Chiral Cobalt(III) Complexes in Asymmetric Synthesis
Introduction
Tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃, is a classic coordination complex renowned for its robust octahedral geometry and well-defined stereochemistry.[1][2] The complex exists as a pair of non-superimposable mirror images, termed enantiomers, designated as Δ and Λ.[1][3] While this inherent chirality makes it a valuable tool in stereochemistry, its direct application as a catalyst in asymmetric synthesis is not documented in the current scientific literature. Instead, its primary role in this field is as a chiral resolving agent , particularly for the separation of anionic enantiomers.[4]
However, the broader class of chiral cobalt(III) complexes has seen significant advancements and is now utilized in a variety of powerful asymmetric catalytic transformations.[5][6][7] These catalysts typically feature specifically designed chiral ligands that create a stereochemically defined environment around the cobalt center, enabling high levels of enantioselectivity in various organic reactions.
This document provides detailed application notes and protocols for the use of tris(ethylenediamine)cobalt(III) salts as chiral resolving agents and highlights the catalytic applications of other advanced chiral cobalt(III) complexes in asymmetric synthesis for researchers, scientists, and drug development professionals.
Application Note 1: Chiral Resolution Using Tris(ethylenediamine)cobalt(III) Salts
Principle:
The principle of chiral resolution using optically active tris(ethylenediamine)cobalt(III) cations lies in the formation of diastereomeric ion pairs with racemic anionic compounds. These diastereomers possess different physical properties, such as solubility and chromatographic retention, which allows for their separation. The Λ enantiomer of [Co(en)₃]³⁺ has been effectively used as an eluting agent in column chromatography to resolve various anionic cobalt(III) complexes.[4]
Experimental Protocol: Chromatographic Resolution of Anionic Metal Complexes
This protocol is adapted from the method for resolving cobalt(III) complex anions using Λ-[Co(en)₃]Cl₃ as a chiral eluting agent.[4]
Materials:
-
DEAE-Sephadex A-25 column
-
Racemic mixture of the anionic metal complex to be resolved
-
Λ-[Co(en)₃]Cl₃·H₂O (eluting agent)
-
Deionized water
-
Fraction collector
-
Circular Dichroism (CD) spectropolarimeter for fraction analysis
Procedure:
-
Prepare a column with DEAE-Sephadex A-25 resin, ensuring it is properly packed and equilibrated with deionized water.
-
Dissolve the racemic anionic metal complex in a minimum amount of deionized water and load it onto the column.
-
Prepare a solution of Λ-[Co(en)₃]Cl₃·H₂O in deionized water to be used as the eluent.
-
Begin the elution process, passing the Λ-[Co(en)₃]Cl₃ solution through the column. The Δ-complex anions are typically eluted faster than the Λ-complex anions.[4]
-
Collect fractions using a fraction collector.
-
Monitor the elution of the separated enantiomers by measuring the circular dichroism of the collected fractions.
-
Combine the fractions containing each pure enantiomer.
Data Presentation:
Table 1: Examples of Anionic Complexes Resolved by Λ-[Co(en)₃]³⁺
| Racemic Anionic Complex | Elution Order | Reference |
|---|---|---|
| cis(N)-[Co(ida)₂]⁻ | Δ enantiomer elutes first | [4] |
| [Co(edta)]⁻ | Δ enantiomer elutes first |[4] |
ida = iminodiacetate; edta = ethylenediaminetetra-acetate
Logical Workflow for Chiral Resolution
Caption: Workflow for chiral resolution by chromatography.
Application Note 2: Asymmetric C-H Functionalization with Chiral Cyclopentadienyl (B1206354) Cobalt(III) Complexes
Principle:
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. Chiral cyclopentadienyl (Cpˣ) cobalt(III) complexes have emerged as effective catalysts for enantioselective C-H functionalizations, providing access to valuable chiral molecules.[5][7] These transformations often exhibit high levels of enantioselectivity and regioselectivity, outperforming traditional rhodium(III)-based catalysts in certain cases.[5][7]
Experimental Protocol: Synthesis of Dihydroisoquinolones
This protocol is a representative example of a chiral CpˣCo(III)-catalyzed C-H functionalization.[5][7]
Materials:
-
Chiral CpˣCo(III) complex (catalyst)
-
N-chlorobenzamide substrate
-
Alkene coupling partner
-
Silver hexafluoroantimonate (AgSbF₆) (co-catalyst/halide scavenger)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Inside a glovebox, add the chiral CpˣCo(III) complex, AgSbF₆, and the N-chlorobenzamide substrate to a reaction vessel.
-
Add the anhydrous solvent, followed by the alkene coupling partner.
-
Seal the reaction vessel and remove it from the glovebox.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Data Presentation:
Table 2: Enantioselective Synthesis of Dihydroisoquinolones
| Alkene Substrate | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|
| Styrene | High | up to 99.5:0.5 | [5] |
| α-Methylstyrene | High | High | [5] |
| Alkyl Alkenes | Good | High |[5] |
Experimental Workflow Diagram
Caption: Workflow for Co(III)-catalyzed C-H functionalization.
Application Note 3: Enantioselective Transformations via Anionic Cobalt(III) Phase-Transfer Catalysis
Principle:
Chiral anionic phase-transfer catalysis is a strategy where a chiral anionic catalyst facilitates the transfer of a cationic reagent from one phase (e.g., solid or aqueous) to an organic phase where the reaction occurs.[6] Anionic salicylimine-based cobalt(III) complexes have been successfully employed as bifunctional phase-transfer catalysts. They not only transport the reagent but also provide a chiral environment to induce enantioselectivity.[6] This has been applied to reactions like the asymmetric iodocyclization of enol ethers.[6]
Experimental Protocol: Asymmetric Iodocyclization of Enol Ethers
This protocol is based on the use of anionic salicylimine-based cobalt(III) complexes.[6]
Materials:
-
Anionic salicylimine-based Co(III) complex (catalyst)
-
Enol ether substrate
-
N-Iodosuccinimide (NIS) (iodinating agent)
-
Anhydrous solvent (e.g., CCl₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the enol ether substrate in the anhydrous solvent under an inert atmosphere, add the chiral anionic cobalt(III) catalyst.
-
Cool the mixture to the specified reaction temperature.
-
Add the N-Iodosuccinimide (NIS) portion-wise over a period of time.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the yield and enantiomeric ratio (er) by chiral HPLC.
Data Presentation:
Table 3: Asymmetric Iodination Reactions Catalyzed by Anionic Co(III) Complexes
| Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Iodocyclization | Various enol ethers | High | up to 90:10 | [6] |
| Iodoacetalization | Various enol ethers and alcohols | High | up to 92:8 |[6] |
Proposed Catalytic Cycle
Caption: Proposed cycle for anionic Co(III) catalysis.
While tris(ethylenediamine)cobalt(III) nitrate is a cornerstone complex for demonstrating chirality and for use as a chiral resolving agent, it is not directly employed as a catalyst in modern asymmetric synthesis. The field has instead evolved to use more sophisticated cobalt(III) complexes equipped with tailored chiral ligands. These advanced catalysts have proven highly effective in challenging transformations such as C-H functionalization and phase-transfer catalysis, offering new pathways for the efficient synthesis of enantiomerically enriched molecules crucial for the pharmaceutical and agrochemical industries.
References
- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. inorganic chemistry - What is the optical nature of the tris(ethylenediamine)cobalt(III) cation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Chiral recognition in ion pairing of an optically active tris(ethylenediamine)cobalt(III) cation and application to chromatographic resolution of metal complex anions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Frontiers | New anionic cobalt(III) complexes enable enantioselective synthesis of spiro-fused oxazoline and iodoacetal derivatives [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cobalt Oxide Nanoparticle Synthesis Using Tris(ethylenediamine)cobalt(III) Nitrate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt oxide nanoparticles (Co₃O₄ NPs) are of significant interest in various scientific and biomedical fields due to their unique catalytic, magnetic, and electronic properties. These applications include drug delivery, magnetic resonance imaging (MRI) contrast agents, biosensors, and catalysis. The synthesis method and the choice of precursor material are critical in determining the physicochemical properties of the nanoparticles, such as size, morphology, and purity, which in turn influence their efficacy and biocompatibility.
Tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃, is a coordination complex that can serve as a single-source precursor for the synthesis of cobalt oxide nanoparticles. The organic ethylenediamine (B42938) ligands and the nitrate anions can be removed during thermal decomposition, leaving behind cobalt oxide. This method offers a clean and efficient route to produce highly pure Co₃O₄ nanoparticles. While specific literature on the use of tris(ethylenediamine)cobalt(III) nitrate for this application is limited, protocols for structurally similar cobalt-amine complexes provide a strong foundation for developing a robust synthesis process. This document provides detailed protocols and application notes based on analogous systems.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of cobalt oxide nanoparticles using cobalt-amine complex precursors. These values can be considered as target parameters for the synthesis using tris(ethylenediamine)cobalt(III) nitrate.
Table 1: Nanoparticle Characterization Data from Thermal Decomposition of Cobalt-Amine Precursors
| Precursor | Decomposition Temperature (°C) | Average Nanoparticle Size (nm) | Morphology | Crystalline Phase | Reference |
| --INVALID-LINK--₃ | 175 | 17.5 | Sphere-like | Spinel Co₃O₄ | [1][2] |
| [Co(NH₃)₄CO₃]NO₃·H₂O | 175 | 11 | Quasi-spherical | Cubic Co₃O₄ | [3] |
| [Co(NH₃)₄CO₃]NO₃·H₂O | 200 | 13 | Sphere-like | Cubic Co₃O₄ | [3] |
| Cobalt Hydroxide (for comparison) | 350 | 13 | Nanoparticles | Cubic Co₃O₄ | [4] |
Table 2: Optical Properties of Co₃O₄ Nanoparticles
| Precursor | Synthesis Method | Band Gap Energy (eV) | Reference |
| --INVALID-LINK--₃ | Thermal Decomposition | 2.20 and 3.45 | [5] |
| [Co(NH₃)₅CO₃]NO₃·0.5H₂O | Thermal Decomposition | 2.18 and 3.52 | [6] |
| Cobalt Nitrate (Sol-Gel) | Sol-Gel | Not Specified | [7] |
| Cobalt Nitrate (Green Synthesis) | Green Synthesis | 3.18 and 3.35 |
Experimental Protocols
The following are detailed experimental protocols adapted from literature for the synthesis of cobalt oxide nanoparticles from cobalt-amine precursors. These can be used as a starting point for developing a specific protocol for tris(ethylenediamine)cobalt(III) nitrate.
Protocol 1: Solid-State Thermal Decomposition
This method is simple, solvent-free, and can produce highly pure nanoparticles.
1. Precursor Preparation:
-
Synthesize tris(ethylenediamine)cobalt(III) nitrate according to established literature methods. Ensure the precursor is pure and dry.
2. Thermal Decomposition:
-
Place a known amount of the tris(ethylenediamine)cobalt(III) nitrate precursor in a ceramic crucible.
-
Place the crucible in a programmable muffle furnace.
-
Heat the furnace to a target temperature (e.g., 175-200°C) at a controlled ramp rate (e.g., 5°C/min) in an air atmosphere.[3]
-
Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is the cobalt oxide nanoparticles.
3. Characterization:
-
The synthesized nanoparticles should be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystalline phase, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to analyze the morphology and size, and UV-Vis Spectroscopy to determine the optical properties.
Protocol 2: Solvothermal Synthesis
This method allows for better control over nanoparticle morphology by varying solvents and other reaction parameters.
1. Precursor Solution Preparation:
-
Dissolve a specific amount of tris(ethylenediamine)cobalt(III) nitrate in a suitable solvent or a mixture of solvents (e.g., water and n-butanol) in a Teflon-lined stainless-steel autoclave.
2. Solvothermal Reaction:
-
Seal the autoclave and heat it to a specific temperature (e.g., 180-250°C) for a defined period (e.g., 6-12 hours).
-
After the reaction, allow the autoclave to cool to room temperature.
3. Product Collection and Purification:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
4. Characterization:
-
Characterize the nanoparticles as described in Protocol 1.
Visualizations
Experimental Workflow for Thermal Decomposition
Caption: Workflow for Thermal Decomposition Synthesis.
Logical Relationship of Synthesis Parameters and Nanoparticle Properties
Caption: Influence of Synthesis Parameters on Nanoparticle Properties.
Conclusion
The use of tris(ethylenediamine)cobalt(III) nitrate as a precursor for the synthesis of cobalt oxide nanoparticles presents a promising route for producing high-purity materials for various applications, including drug development. The protocols outlined in this document, based on analogous cobalt-amine complexes, provide a solid starting point for the development of a tailored synthesis process. Careful control of synthesis parameters such as temperature, time, and solvent system will be crucial in tuning the final properties of the Co₃O₄ nanoparticles. Further characterization will be necessary to validate the quality of the synthesized nanoparticles and their suitability for specific applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis and Characterization of Cobalt Oxide Nanoparticles Using Psidium guajava Leaves Extracts and Their Photocatalytic and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency DNA Precipitation Using Tris(ethylenediamine)cobalt(III) Nitrate
Introduction
Tris(ethylenediamine)cobalt(III) ([Co(en)₃]³⁺) is a trivalent coordination complex known for its high stability and well-defined octahedral geometry.[1][2] In molecular biology, this compound serves as a highly efficient agent for the condensation and precipitation of DNA from aqueous solutions. Its potent effect stems from the strong electrostatic interactions between the positively charged complex and the negatively charged phosphate (B84403) backbone of DNA. This interaction effectively neutralizes the DNA's charge, leading to its collapse into a compact structure and subsequent precipitation.[3] This method is particularly useful for precipitating DNA at low concentrations where traditional salt-ethanol protocols may be less effective.
Mechanism of Action
The primary driving force for DNA precipitation by tris(ethylenediamine)cobalt(III) nitrate (B79036) is electrostatic attraction.[3] The trivalent cation, [Co(en)₃]³⁺, effectively neutralizes the negative charges of the phosphate groups on the DNA backbone. This charge neutralization reduces the electrostatic repulsion between different segments of the DNA molecule, allowing it to condense into a more compact, aggregated form. Studies have shown that a charge neutralization of 88-90% is typically required for DNA condensation by such multivalent cations.[3] This process is analogous to the condensation of DNA by other trivalent cations like spermidine (B129725) or cobalt hexammine.[4] The structure and hydration of the condensing agent also play a significant role in the efficiency of DNA condensation.[3]
Figure 1: Mechanism of DNA precipitation by [Co(en)₃]³⁺.
Experimental Protocol
This protocol provides a detailed method for the precipitation of DNA from an aqueous solution using tris(ethylenediamine)cobalt(III) nitrate.
Materials
-
DNA sample in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Tris(ethylenediamine)cobalt(III) nitrate stock solution (e.g., 10 mM in nuclease-free water)
-
70% Ethanol (B145695) (ice-cold)
-
Nuclease-free water or TE buffer for resuspension
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge capable of ≥12,000 x g
-
Pipettes and nuclease-free tips
Procedure
-
Sample Preparation:
-
Start with a purified DNA sample in a microcentrifuge tube. Ensure the sample is free of proteins and other contaminants that might interfere with precipitation.[5]
-
-
Addition of Precipitant:
-
To your DNA solution, add the tris(ethylenediamine)cobalt(III) nitrate stock solution to a final concentration sufficient to induce precipitation. The optimal concentration may vary depending on the DNA concentration and buffer composition but is typically in the low millimolar to micromolar range. A titration may be necessary for new experimental conditions.
-
-
Incubation:
-
Mix the solution gently by inverting the tube several times.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of the DNA-cobalt complex precipitate.
-
-
Centrifugation:
-
Washing the Pellet:
-
Drying the Pellet:
-
Carefully decant the ethanol supernatant. Use a fine pipette tip to remove any remaining drops of ethanol.
-
Air-dry the pellet at room temperature for 5-15 minutes or until the pellet is translucent. Avoid over-drying, as this can make the DNA difficult to redissolve.
-
-
Resuspension:
-
Resuspend the dried DNA pellet in a desired volume of nuclease-free water or TE buffer.
-
Pipette the solution up and down gently or incubate at 50-65°C for a few minutes to ensure complete resuspension.[8]
-
Figure 2: Experimental workflow for DNA precipitation.
Quantitative Data
The efficiency of DNA precipitation is dependent on the charge and concentration of the condensing agent. Trivalent cations like [Co(en)₃]³⁺ are significantly more effective than monovalent or divalent cations, inducing precipitation at much lower concentrations.
| Cation Type | Cation Example | Typical Concentration for Precipitation | Notes |
| Monovalent | Na⁺, K⁺ | >100 mM (requires ethanol) | Cannot induce precipitation without a co-precipitant like ethanol.[9] |
| Dovalent | Mg²⁺, Ca²⁺ | ~50 mM | Can cause precipitation without ethanol at high concentrations.[9] |
| Trivalent | [Co(NH₃)₆]³⁺, Spermidine³⁺ | Low µM to mM range | Highly efficient; readily precipitates DNA without ethanol. Further addition can lead to resolubilization of the DNA pellet.[4] |
| Trivalent | [Co(en)₃]³⁺ | Low µM to mM range | Similar high efficiency to other trivalent cations. The exact concentration depends on factors like DNA concentration and buffer conditions.[3] |
Table 1: Comparison of Cation Efficiency in DNA Precipitation.
Application Notes & Considerations
-
High Efficiency: Due to its trivalent charge, tris(ethylenediamine)cobalt(III) is effective at precipitating DNA even from very dilute solutions.
-
Buffer Effects: The composition of the buffer can influence the precipitation process. For example, buffers with high concentrations of other salts may require adjustments to the amount of cobalt complex needed.
-
Resolubilization: It is important to note that at very high concentrations of the trivalent cation, the DNA pellet can resolubilize.[4] Therefore, using the optimal concentration is critical for maximum recovery.
-
Purity: The purity of the final DNA sample is generally high, as the washing step effectively removes the precipitant and other salts.
-
Alternative to Ethanol: This method can be an alternative to standard ethanol precipitation, especially when dealing with small amounts of DNA where co-precipitants like glycogen (B147801) or linear acrylamide (B121943) might otherwise be necessary.[6]
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Structural effects of cobalt-amine compounds on DNA condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lab 2: Genomic DNA prep [sfu.ca]
- 6. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 7. youtube.com [youtube.com]
- 8. dnagenotek.com [dnagenotek.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tris(ethylenediamine)cobalt(III) Nitrate in Electron Transfer Reaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃, is a coordination complex that serves as a cornerstone in the study of electron transfer reactions. Its remarkable stability, kinetic inertness, and well-defined stereochemistry make it an ideal model compound for investigating the fundamental principles of both inner- and outer-sphere electron transfer mechanisms. This complex exists as a pair of non-superimposable mirror images, or enantiomers (Δ and Λ), which allows for the exploration of stereoselectivity in electron transfer processes. These properties, combined with its characteristic spectroscopic features, make it a valuable tool in coordination chemistry, photochemistry, and electrochemistry.
While not a therapeutic agent itself, [Co(en)₃]³⁺ is utilized in foundational research that can inform the design of novel redox-active drugs and drug delivery systems. Its predictable electron transfer behavior allows researchers to probe the redox processes that are critical in many biological systems and pathological conditions.
These application notes provide an overview of the key applications of tris(ethylenediamine)cobalt(III) nitrate in electron transfer studies, detailed experimental protocols for its synthesis and use in kinetic and electrochemical analyses, and a summary of relevant quantitative data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₂₄CoN₉O₉ | |
| Molar Mass | 485.25 g/mol | |
| Appearance | Orange-yellow crystals | |
| Solubility | Good solubility in water | |
| Geometry | Octahedral | |
| Stereochemistry | Exists as Δ and Λ enantiomers |
Applications in Electron Transfer Studies
Tris(ethylenediamine)cobalt(III) nitrate is a versatile tool for studying various aspects of electron transfer reactions:
-
Outer-Sphere Electron Transfer: Due to its saturated coordination sphere and the inertness of the ethylenediamine (B42938) ligands to substitution, [Co(en)₃]³⁺ primarily undergoes outer-sphere electron transfer. This makes it an excellent model for studying the factors that govern the rates of these reactions, such as the distance between reactants, the reorganization energy, and the driving force of the reaction, as described by Marcus Theory.
-
Photochemical Electron Transfer: The complex can be involved in photoinduced electron transfer processes. When paired with a suitable photosensitizer or a reductant like ferrocyanide, irradiation with light can induce an electron transfer reaction. These studies are crucial for understanding light-harvesting systems and developing photoredox catalysis.
-
Electrochemical Studies: The redox properties of the [Co(en)₃]³⁺/[Co(en)₃]²⁺ couple can be readily investigated using techniques like cyclic voltammetry. These experiments provide valuable information about the thermodynamics and kinetics of the electron transfer process at an electrode surface.
-
Stereoselectivity in Electron Transfer: The availability of the chiral Δ and Λ enantiomers of [Co(en)₃]³⁺ allows for the study of stereoselectivity in electron transfer reactions. By reacting a specific enantiomer with another chiral reactant, researchers can determine if one diastereomeric transition state is favored over the other, leading to a difference in reaction rates.
Quantitative Data: Electron Transfer Kinetics
The following table summarizes key kinetic data for the electron transfer reaction between tris(ethylenediamine)cobalt(III) and the reductant ethylenediaminetetraacetatochromate(II).
| Reaction | Second-Order Rate Constant (k) | Conditions | Reference |
| [Co(en)₃]³⁺ + [Cr(edta)]²⁻ | 3.37 × 10³ M⁻¹s⁻¹ | 25 °C, pH 4.81, Ionic Strength = 1.0 M |
Activation Parameters for the reaction [Co(en)₃]³⁺ + [Cr(edta)]²⁻:
| Parameter | Value | Reference |
| ΔH‡ (Enthalpy of Activation) | 56 kJ mol⁻¹ | |
| ΔS‡ (Entropy of Activation) | 12 J K⁻¹ mol⁻¹ |
Experimental Protocols
Protocol 1: Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate
This protocol is adapted from the synthesis of the chloride salt and can be modified for the nitrate salt by using cobalt(II) nitrate as the starting material and avoiding the addition of chloride ions.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ethylenediamine (en)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitric acid (HNO₃, concentrated)
-
Ethanol
-
Distilled water
-
Ice bath
-
Heating plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve cobalt(II) nitrate hexahydrate in distilled water in a beaker.
-
In a separate beaker, carefully add ethylenediamine to distilled water. Caution: This reaction is exothermic.
-
Slowly add the cobalt nitrate solution to the ethylenediamine solution with constant stirring.
-
Place the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise with continuous stirring to oxidize the Co(II) to Co(III).
-
After the addition of hydrogen peroxide is complete, slowly heat the solution to about 60°C for 30 minutes to ensure the completion of the reaction.
-
Acidify the solution with a few drops of concentrated nitric acid.
-
Reduce the volume of the solution by gentle heating until a crust begins to form on the surface.
-
Cool the solution in an ice bath to crystallize the product.
-
Collect the orange-yellow crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the product from a minimum amount of hot water.
-
Dry the purified crystals in a desiccator.
Caption: Workflow for the synthesis of tris(ethylenediamine)cobalt(III) nitrate.
Protocol 2: Kinetic Analysis of Electron Transfer using Stopped-Flow Spectrophotometry
This protocol outlines the general procedure for studying the kinetics of the electron transfer reaction between [Co(en)₃]³⁺ and a reducing agent using a stopped-flow instrument.
Materials:
-
Solution of --INVALID-LINK--₃ in a suitable buffer.
-
Solution of the reducing agent (e.g., [Cr(edta)]²⁻) in the same buffer, prepared under an inert atmosphere if the reductant is air-sensitive.
-
Stopped-flow spectrophotometer.
-
Inert gas (e.g., argon or nitrogen) if required.
Procedure:
-
Prepare stock solutions of --INVALID-LINK--₃ and the reducing agent at known concentrations in the desired buffer.
-
If the reducing agent is air-sensitive, deoxygenate the solutions by bubbling with an inert gas.
-
Load the two reactant solutions into the drive syringes of the stopped-flow instrument.
-
Set the spectrophotometer to monitor the reaction at a wavelength where there is a significant change in absorbance as the reaction proceeds (e.g., the disappearance of the [Co(en)₃]³⁺ absorbance or the appearance of a product).
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions and record the change in absorbance as a function of time.
-
Collect multiple kinetic traces for each set of reactant concentrations.
-
Analyze the absorbance versus time data by fitting it to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).
-
Repeat the experiment at various concentrations of the excess reactant to determine the second-order rate constant (k) from a plot of k_obs versus the concentration of the excess reactant.
Caption: Experimental workflow for stopped-flow kinetic analysis.
Protocol 3: Electrochemical Analysis using Cyclic Voltammetry
This protocol provides a general method for studying the redox behavior of the [Co(en)₃]³⁺/[Co(en)₃]²⁺ couple.
Materials:
-
Solution of --INVALID-LINK--₃ in an aqueous electrolyte solution (e.g., 0.1 M KNO₃).
-
Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).
-
Inert gas for deoxygenating the solution.
Procedure:
-
Prepare a solution of --INVALID-LINK--₃ in the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire) immersed in the solution.
-
Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate. The potential window should be chosen to encompass the redox event of the Co(III)/Co(II) couple.
-
Run the cyclic voltammogram, scanning the potential from the initial value to the switching potential and back.
-
Record the resulting voltammogram (current vs. potential).
-
Analyze the voltammogram to determine the formal reduction potential (E°') and to assess the reversibility of the electron transfer process.
Caption: General workflow for cyclic voltammetry experiments.
Logical Relationships in Electron Transfer Studies
The study of electron transfer reactions using tris(ethylenediamine)cobalt(III) nitrate involves a logical progression from synthesis and characterization to kinetic and mechanistic investigations.
Caption: Logical progression of research in electron transfer studies.
Conclusion
Tris(ethylenediamine)cobalt(III) nitrate remains a vital compound in the field of electron transfer research. Its well-defined properties and predictable reactivity provide a robust platform for elucidating the complex mechanisms that govern redox reactions. The protocols and data presented in these application notes offer a starting point for researchers to utilize this classic coordination complex in their own investigations, with the potential to contribute to advancements in areas ranging from fundamental chemistry to the design of novel therapeutic strategies.
Application Notes and Protocols: Tris(ethylenediamine)cobalt(III) Nitrate in Solid-State Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃, is a coordination complex with significant applications in solid-state chemistry. Its well-defined structure, chirality, and ability to participate in hydrogen bonding make it a valuable tool in crystal engineering, synthesis of novel materials, and as a model system for studying solid-state phenomena.[1][2] This document provides detailed application notes and experimental protocols for the utilization of tris(ethylenediamine)cobalt(III) nitrate in various solid-state chemistry applications.
Key Properties and Characteristics
The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, possesses a stable octahedral geometry.[2] The complex exhibits chirality, existing as two non-superimposable enantiomers, designated as Δ and Λ.[3][4] This chirality is a key feature that can be exploited in the synthesis of chiral solid-state materials. The nitrate counter-ions can participate in hydrogen bonding, further influencing the crystal packing and the formation of extended networks. The compound is generally a yellow-orange crystalline solid.[3][4]
Applications in Solid-State Chemistry
Precursor for Cobalt Oxide Nanomaterials
Tris(ethylenediamine)cobalt(III) nitrate can serve as a precursor for the synthesis of cobalt oxide (Co₃O₄) nanoparticles through thermal decomposition. The organic ligands and nitrate ions are removed upon heating, yielding the metal oxide. The size and morphology of the resulting nanoparticles can be influenced by the decomposition temperature and atmosphere.
Experimental Protocol: Synthesis of Cobalt Oxide Nanoparticles
Objective: To synthesize Co₃O₄ nanoparticles by the thermal decomposition of tris(ethylenediamine)cobalt(III) nitrate.
Materials:
-
Tris(ethylenediamine)cobalt(III) nitrate
-
Furnace with temperature control
-
Ceramic crucible
Procedure:
-
Place a known amount of tris(ethylenediamine)cobalt(III) nitrate into a ceramic crucible.
-
Heat the crucible in a furnace to a target temperature (e.g., 400-600 °C) in an air atmosphere.
-
Maintain the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition.
-
Allow the furnace to cool down to room temperature.
-
Collect the resulting black powder, which is cobalt oxide (Co₃O₄).
-
Characterize the nanoparticles using techniques such as X-ray diffraction (XRD) for phase identification and transmission electron microscopy (TEM) for size and morphology analysis.
Workflow for Nanoparticle Synthesis:
Caption: Workflow for the synthesis of Co₃O₄ nanoparticles.
Component in the Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Although less common than simple metal salts, the bulky and charged nature of the [Co(en)₃]³⁺ cation allows it to act as a template or a counterion in the synthesis of anionic coordination polymers and MOFs.[5] Its size and shape can direct the formation of specific framework structures and pore sizes. The synthesis is typically carried out under solvothermal conditions, where the complex is combined with a metal salt and an organic linker.
Experimental Protocol: Template-Directed Synthesis of an Anionic MOF
Objective: To use tris(ethylenediamine)cobalt(III) nitrate as a template to synthesize a hypothetical anionic metal-organic framework.
Materials:
-
Tris(ethylenediamine)cobalt(III) nitrate
-
A metal salt (e.g., Zinc nitrate)
-
An organic linker (e.g., Terephthalic acid)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Autoclave
Procedure:
-
In a typical synthesis, dissolve the metal salt and the organic linker in the solvent.
-
Add a solution of tris(ethylenediamine)cobalt(III) nitrate to the mixture.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a period of 1-3 days.
-
After cooling to room temperature, crystals of the anionic MOF with the [Co(en)₃]³⁺ cation in the pores are collected by filtration.
-
Wash the crystals with fresh solvent and dry them.
-
Characterize the product using single-crystal X-ray diffraction to determine the structure and confirm the presence of the templating cation.
Logical Relationship in Templated Synthesis:
Caption: Role of the complex as a template in MOF synthesis.
Data Presentation
Table 1: Physicochemical Properties of Tris(ethylenediamine)cobalt(III) Nitrate
| Property | Value | Reference |
| Chemical Formula | C₆H₂₄CoN₉O₉ | [6] |
| Molar Mass | 425.24 g/mol | [6] |
| Appearance | Yellow-orange crystalline solid | [3][4] |
| Coordination Geometry | Octahedral | [2] |
| Chirality | Exists as Δ and Λ enantiomers | [3][4] |
Table 2: Crystallographic Data for Tris(ethylenediamine)cobalt(III) Salts
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| [Co(en)₃]Cl₃·nH₂O | Monoclinic | P2₁/c | 11.49 | 15.65 | 8.52 | |
| --INVALID-LINK--₃ | Orthorhombic | P2₁2₁2₁ | 11.898 | 12.456 | 10.234 | |
| [Co(en)₃][SbS₄] (Polymorph 1) | Orthorhombic | Pna2₁ | - | - | - | [7] |
| [Co(en)₃][SbS₄] (Polymorph 2) | Tetragonal | P4₂bc | - | - | - | [7] |
Note: Specific crystallographic data for the nitrate salt is less commonly reported than for the chloride salt. The provided values for the nitrate are representative.
Experimental Protocols
Protocol 1: Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate
Objective: To synthesize tris(ethylenediamine)cobalt(III) nitrate from a cobalt(II) salt. This protocol is adapted from the synthesis of the analogous chloride salt.[3][4]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Nitric Acid (HNO₃)
-
Activated charcoal
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve cobalt(II) nitrate hexahydrate in distilled water in a flask.
-
In a separate beaker, cautiously add ethylenediamine to distilled water while cooling in an ice bath.
-
Slowly add the ethylenediamine solution to the cobalt(II) nitrate solution with stirring.
-
Add a small amount of activated charcoal to the mixture.
-
Slowly and carefully add 30% hydrogen peroxide dropwise to the solution while keeping the temperature low with an ice bath. This oxidizes Co(II) to Co(III).
-
After the addition of H₂O₂ is complete, gently heat the solution to about 60 °C for 30 minutes to ensure the reaction goes to completion and to decompose excess peroxide.
-
Filter the hot solution to remove the activated charcoal.
-
To the filtrate, add a small amount of concentrated nitric acid.
-
Cool the solution in an ice bath and then add ethanol to precipitate the yellow-orange crystals of tris(ethylenediamine)cobalt(III) nitrate.
-
Collect the crystals by vacuum filtration, wash with ethanol, and air dry.
Synthesis Workflow:
Caption: Synthesis of --INVALID-LINK--₃.
References
- 1. Tris(ethylenediamine)cobalt(iii)nitrate | Benchchem [benchchem.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]
- 4. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 5. Structure-directing effects of ionic liquids in the ionothermal synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H24CoN9O9 | CID 12059588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Two polymorphs of tris(ethylenediamine)cobalt(III) tetrathioantimonate(V) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantiomer Identification of Tris(ethylenediamine)cobalt(III) Nitrate using Circular Dichroism Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃, is a classic example of a chiral coordination complex, existing as a pair of non-superimposable mirror images, or enantiomers. These enantiomers are designated as Δ (delta) and Λ (lambda) based on the right-handed or left-handed helical twist of the ethylenediamine (B42938) ligands around the central cobalt(III) ion. The ability to distinguish between and quantify these enantiomers is crucial in various fields, including asymmetric synthesis and drug development, where the chirality of a molecule can dictate its biological activity. Circular Dichroism (CD) spectroscopy is a powerful and precise analytical technique for the stereochemical analysis of chiral molecules like [Co(en)₃]³⁺.[1]
Principle of Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1] Enantiomers interact differently with circularly polarized light, leading to distinct CD spectra that are mirror images of each other. This phenomenon, known as the Cotton effect, is observed in the wavelength regions where the molecule absorbs light. For [Co(en)₃]³⁺, the characteristic d-d electronic transitions of the cobalt(III) center are responsible for its color and its activity in the visible region of the CD spectrum.
The CD spectrum of the Δ-isomer of [Co(en)₃]³⁺ typically shows a strong positive Cotton effect at a longer wavelength and a negative Cotton effect at a shorter wavelength in the visible region. Conversely, the Λ-isomer exhibits a mirror-image spectrum, with a negative Cotton effect at the longer wavelength and a positive one at the shorter wavelength. This distinct difference allows for unambiguous identification of the absolute configuration of the enantiomers.
Quantitative Analysis and Enantiomeric Excess
The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. For a racemic mixture (a 50:50 mixture of both enantiomers), the CD spectrum will be silent as the opposing signals from the two enantiomers cancel each other out. By comparing the CD signal intensity of an unknown sample to that of a pure enantiomer standard, the enantiomeric excess can be accurately determined.
Experimental Protocols
Preparation of Tris(ethylenediamine)cobalt(III) Nitrate Enantiomers
A detailed synthesis and resolution of [Co(en)₃]³⁺ enantiomers is a prerequisite for CD analysis. A common method involves the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartrate. The differing solubilities of the diastereomers allow for their separation by fractional crystallization.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ethylenediamine (en)
-
Activated charcoal
-
Sodium (+)-tartrate
-
Sodium iodide (NaI)
-
Acetone
-
Deionized water
Protocol for Resolution:
-
Synthesize racemic [Co(en)₃]³⁺ by reacting cobalt(II) nitrate with ethylenediamine in the presence of an oxidizing agent (air) and activated charcoal.
-
To the solution of racemic [Co(en)₃]³⁺, add a solution of sodium (+)-tartrate.
-
The diastereomer (+)-[Co(en)₃][(+)-tart]⁺ will preferentially crystallize upon cooling. Isolate this diastereomer by filtration.
-
The other diastereomer, (-)-[Co(en)₃][(+)-tart]⁺, will remain in the filtrate.
-
To obtain the separated enantiomers as nitrate salts, the tartrate can be exchanged. However, for initial CD analysis, the iodide salt is commonly prepared due to its ease of crystallization. To prepare the iodide salt, dissolve the separated diastereomer in warm water and add a concentrated solution of NaI.
-
The enantiomeric iodide salt, for instance, (+)-[Co(en)₃]I₃, will precipitate upon cooling. Filter, wash with ethanol and acetone, and air dry.
-
Repeat the process with the filtrate to isolate the other enantiomer, (-)-[Co(en)₃]I₃.
Circular Dichroism Spectroscopy Measurement
Instrumentation:
-
A calibrated Circular Dichroism Spectrometer.
-
Quartz cuvette with a 1 cm path length.
Sample Preparation:
-
Accurately prepare a solution of the resolved --INVALID-LINK--₃ enantiomer (or its iodide salt as prepared above) in deionized water. A typical concentration is around 0.5 - 1.0 mg/mL. The exact concentration should be known for the calculation of molar circular dichroism.
-
Prepare a blank solution using the same solvent (deionized water).
Instrument Settings (Typical):
-
Wavelength Range: 300 - 600 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 100 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 1 sec
-
Accumulations: 3-5 scans for better signal-to-noise ratio
Measurement Protocol:
-
Calibrate the CD instrument according to the manufacturer's instructions.
-
Record a baseline spectrum with the cuvette filled with the blank solution (deionized water).
-
Rinse the cuvette with the sample solution before filling it for measurement.
-
Record the CD spectrum of the sample solution.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum.
-
The data is typically presented in millidegrees (mdeg) and can be converted to molar circular dichroism (Δε) using the following formula: Δε = θ / (32980 * c * l) where:
-
Δε is the molar circular dichroism in L·mol⁻¹·cm⁻¹
-
θ is the observed ellipticity in millidegrees
-
c is the molar concentration of the sample in mol·L⁻¹
-
l is the path length of the cuvette in cm
-
Data Presentation
The quantitative data for the CD spectra of the Δ and Λ enantiomers of tris(ethylenediamine)cobalt(III) are summarized in the table below. The values are based on spectra of the iodide salt, as the counter-ion has a negligible effect on the d-d electronic transitions of the [Co(en)₃]³⁺ complex.
| Enantiomer | Wavelength (nm) | Molar Circular Dichroism (Δε) (L·mol⁻¹·cm⁻¹) | Cotton Effect |
| Δ-[Co(en)₃]³⁺ | ~490 | +1.88 | Positive |
| ~425 | -0.25 | Negative | |
| Λ-[Co(en)₃]³⁺ | ~490 | -1.88 | Negative |
| ~425 | +0.25 | Positive |
Mandatory Visualization
Caption: Experimental workflow for enantiomer identification.
Caption: Chirality and its corresponding CD spectrum.
References
Application Notes and Protocols for Tris(ethylenediamine)cobalt(III) Nitrate in Undergraduate Inorganic Chemistry
Introduction
Tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃, is a classic coordination complex that serves as an excellent model system in undergraduate inorganic chemistry laboratories. Its synthesis and characterization provide a platform for teaching fundamental concepts such as coordination chemistry, stereochemistry, and spectroscopy. The complex cation, [Co(en)₃]³⁺, is kinetically inert and exists as a pair of non-superimposable mirror images (enantiomers), designated as Δ and Λ.[1] This chirality allows for experiments involving the resolution of enantiomers and the study of optical activity, providing a tangible introduction to stereoisomerism in metal complexes.[1][2] The vibrant orange-yellow color of the compound is due to d-d electronic transitions, offering a practical example for the application of UV-Visible spectroscopy in characterizing transition metal complexes.[1]
Pedagogical Applications:
-
Synthesis and Stoichiometry: The preparation of --INVALID-LINK--₃ from a cobalt(II) salt involves an oxidation-reduction reaction and coordination chemistry, allowing students to practice stoichiometric calculations and understand reaction yields.
-
Coordination Chemistry: This complex is a prime example of an octahedral coordination compound with bidentate ligands, illustrating concepts of coordination number and chelation.[1]
-
Stereochemistry and Chirality: The existence of Δ and Λ enantiomers provides a hands-on opportunity to explore molecular chirality and the properties of enantiomers.[1][3]
-
Resolution of Enantiomers: The separation of the racemic mixture into its constituent enantiomers using a chiral resolving agent, such as tartaric acid, demonstrates the principles of diastereomer formation and fractional crystallization.[2][4]
-
Spectroscopic Characterization: UV-Visible spectroscopy can be used to study the electronic transitions of the complex, while polarimetry allows for the measurement of optical rotation of the resolved enantiomers.
Experimental Protocols
Synthesis of Racemic Tris(ethylenediamine)cobalt(III) Nitrate
This protocol describes the synthesis of racemic --INVALID-LINK--₃ from cobalt(II) nitrate hexahydrate. The Co(II) is oxidized to Co(III) in the presence of the chelating ligand ethylenediamine (B42938).
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
10% Ethylenediamine (en) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Nitric Acid (HNO₃)
-
Activated Charcoal
-
Ice bath
Procedure:
-
In a fume hood, dissolve a specific amount of cobalt(II) nitrate hexahydrate in deionized water in a flask.
-
Slowly add a 10% solution of ethylenediamine with constant stirring.
-
Add a small amount of activated charcoal to the solution to catalyze the oxidation.
-
Carefully and slowly add 30% hydrogen peroxide dropwise to the solution. The solution will change color as the Co(II) is oxidized to Co(III).
-
Heat the solution gently on a hot plate for approximately 20-30 minutes to ensure complete reaction and to decompose excess hydrogen peroxide.
-
Filter the hot solution to remove the activated charcoal.
-
To the filtrate, add a few drops of concentrated nitric acid.
-
Reduce the volume of the solution by gentle heating until crystals begin to form.
-
Cool the solution in an ice bath to maximize crystallization.
-
Collect the orange-yellow crystals of --INVALID-LINK--₃ by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and allow them to air dry.
-
Calculate the theoretical and actual yields of the product.
Resolution of (±)-[Co(en)₃]³⁺ Enantiomers
This procedure outlines the separation of the racemic mixture of [Co(en)₃]³⁺ into its Δ and Λ enantiomers by forming diastereomeric salts with (+)-tartaric acid.[2][4] The diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.[2]
Materials:
-
Racemic --INVALID-LINK--₃
-
(+)-Tartaric acid
-
Sodium iodide (NaI)
-
Silver nitrate (AgNO₃) (for testing)
-
Ethanol
-
Ice bath
Procedure:
-
Dissolve the synthesized racemic --INVALID-LINK--₃ in a minimum amount of warm deionized water.
-
In a separate beaker, dissolve an equimolar amount of (+)-tartaric acid in a minimum amount of warm deionized water.
-
Mix the two solutions and allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath.
-
The less soluble diastereomer, (+)-[Co(en)₃][(+)-tart]NO₃, will crystallize out.[5] Collect these crystals by vacuum filtration.
-
The more soluble diastereomer, (-)-[Co(en)₃][(+)-tart]NO₃, will remain in the filtrate.
-
To isolate the (+)-[Co(en)₃]³⁺ enantiomer, dissolve the collected crystals in warm water and add a concentrated solution of sodium iodide. The (+)-[Co(en)₃]I₃ salt will precipitate. Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
-
To isolate the (-)-[Co(en)₃]³⁺ enantiomer from the filtrate, add a concentrated solution of sodium iodide. The (-)-[Co(en)₃]I₃ salt will precipitate. Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
-
Confirm the absence of tartrate in the final products by dissolving a small sample in water and adding a few drops of silver nitrate solution. The absence of a precipitate indicates the removal of tartrate.
Characterization of Co(en)₃₃ and its Enantiomers
a) UV-Visible Spectroscopy:
-
Prepare dilute aqueous solutions of the racemic complex and each of the resolved enantiomers.
-
Record the UV-Visible spectrum for each solution over a range of 300-600 nm.
-
Identify the wavelengths of maximum absorbance (λ_max) for the d-d transitions.
b) Polarimetry:
-
Prepare solutions of known concentration for each of the resolved enantiomers, (+)-[Co(en)₃]I₃ and (-)-[Co(en)₃]I₃, in deionized water.
-
Measure the optical rotation of each solution using a polarimeter at the sodium D-line.
-
Calculate the specific rotation [α] for each enantiomer using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Data Presentation
Table 1: Synthesis of Racemic --INVALID-LINK--₃
| Parameter | Value |
| Mass of Co(NO₃)₂·6H₂O | Enter experimental value |
| Moles of Co(NO₃)₂·6H₂O | Calculate based on mass |
| Volume of 10% Ethylenediamine | Enter experimental value |
| Moles of Ethylenediamine | Calculate based on volume and concentration |
| Theoretical Yield of --INVALID-LINK--₃ | Calculate based on limiting reactant |
| Actual Yield of --INVALID-LINK--₃ | Enter experimental value |
| Percent Yield | Calculate based on actual and theoretical yields |
Table 2: Characterization of Resolved Enantiomers
| Parameter | (+)-[Co(en)₃]I₃ | (-)-[Co(en)₃]I₃ | Literature Value |
| Yield (g) | Enter experimental value | Enter experimental value | N/A |
| UV-Vis λ_max 1 (nm) | Enter experimental value | Enter experimental value | ~467 nm |
| UV-Vis λ_max 2 (nm) | Enter experimental value | Enter experimental value | ~339 nm |
| Specific Rotation [α] | Enter experimental value | Enter experimental value | +89° and -89°[4] |
Visualizations
Caption: Workflow for the synthesis of racemic tris(ethylenediamine)cobalt(III) nitrate.
Caption: Workflow for the resolution of [Co(en)₃]³⁺ enantiomers.
References
Application Notes and Protocols: Interaction of Tris(ethylenediamine)cobalt(III) Nitrate with DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(ethylenediamine)cobalt(III) ([Co(en)₃]³⁺) nitrate (B79036) is a well-characterized coordination complex that has garnered significant interest in the field of bioinorganic chemistry. Its defined three-dimensional structure, positive charge, and chirality make it an excellent probe for investigating the structure and properties of nucleic acids. This document provides detailed application notes on the interaction of tris(ethylenediamine)cobalt(III) nitrate with both DNA and RNA, alongside comprehensive protocols for key experimental techniques. These methodologies are crucial for researchers aiming to elucidate the binding modes, conformational changes, and potential therapeutic applications of this and similar metal complexes.
Application Notes
Interaction with DNA
The interaction of tris(ethylenediamine)cobalt(III) nitrate with DNA is primarily non-covalent and driven by electrostatic forces. The trivalent cation is attracted to the negatively charged phosphate (B84403) backbone of the DNA double helix. Beyond this initial electrostatic attraction, more specific interactions have been identified:
-
Groove Binding: Evidence strongly suggests that [Co(en)₃]³⁺ binds within the major groove of B-form DNA.[1][2] This interaction is often sequence-specific, showing a preference for regions with high negative electrostatic potential, such as sequences rich in guanine (B1146940) bases.[1][2]
-
Chiral Selectivity: The complex exists as two enantiomers, Δ and Λ. The Δ-isomer has been shown to exhibit a higher binding affinity for right-handed B-DNA compared to the Λ-isomer, a phenomenon attributed to better steric matching within the major groove.[3]
-
DNA Condensation: At sufficient concentrations, the trivalent charge of [Co(en)₃]³⁺ effectively neutralizes the negative charges on the DNA backbone, leading to the condensation and precipitation of DNA.[3] This property is of interest for applications in gene delivery and nanotechnology.
-
Conformational Changes: While [Co(en)₃]³⁺ binding can induce localized structural changes in the DNA, it does not typically cause a large-scale conformational transition from B-form to A-form DNA.[1]
Interaction with RNA
Direct experimental data on the interaction of tris(ethylenediamine)cobalt(III) nitrate with RNA is less abundant than for DNA. However, based on the known interactions of similar trivalent metal complexes like cobalt(III) hexaammine with RNA and the structural features of RNA, the following interactions can be anticipated:
-
Electrostatic Interactions: Similar to DNA, the primary driving force for the interaction of [Co(en)₃]³⁺ with RNA is expected to be the electrostatic attraction to the negatively charged phosphate backbone.
-
Groove Binding and Tertiary Structure Recognition: RNA molecules adopt a wide variety of complex three-dimensional structures, including the A-form helix, hairpins, loops, and pseudoknots. The size and shape of [Co(en)₃]³⁺ may allow it to bind specifically to the major groove of A-form helices or to unique pockets and clefts within the tertiary structure of functional RNAs like tRNAs, rRNAs, and ribozymes. The stabilization of RNA pseudoknots has been observed with the analogous cobalt(III) hexaammine complex.
-
Potential for Hydrolysis: While [Co(en)₃]³⁺ is kinetically inert, other cobalt(III) complexes have been shown to promote the hydrolysis of the RNA phosphodiester backbone.[4] This potential catalytic activity should be considered when studying long-term incubations of the complex with RNA.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of tris(ethylenediamine)cobalt(III) and related complexes with nucleic acids.
Table 1: Binding Constants (K_b) for DNA Interactions
| Complex | DNA Type | Method | Binding Constant (K_b) (M⁻¹) | Reference |
| Δ-[Co(en)₃]³⁺ | d(CAATCCGGATTG)₂ | NMR | ~1000 ± 500 | [5] |
| Λ-[Co(en)₃]³⁺ | d(CAATCCGGATTG)₂ | NMR | ~100 ± 50 | [5] |
Table 2: Thermodynamic Parameters for Cobalt Hexaammine-RNA Interaction
| Complex | RNA Type | Method | Association Constant (K_f) (M⁻¹) | Salt Condition | Reference |
| [Co(NH₃)₆]³⁺ | RNA Pseudoknots | Equilibrium Unfolding | 5-8 x 10⁴ | 0.10 M K⁺ | [6] |
| [Co(NH₃)₆]³⁺ | RNA Pseudoknots | Equilibrium Unfolding | 1.2 x 10⁵ | 50 mM K⁺ | [6] |
| [Co(NH₃)₆]³⁺ | RNA Hairpins | Equilibrium Unfolding | 1-2 x 10⁴ | 0.10 M K⁺ | [6] |
Experimental Protocols
Protocol 1: UV-Visible Spectrophotometric Titration for DNA/RNA Binding
This protocol determines the binding constant of --INVALID-LINK--₃ to DNA or RNA by monitoring changes in the absorbance spectrum of the complex upon addition of the nucleic acid.
Materials:
-
Tris(ethylenediamine)cobalt(III) nitrate
-
Calf Thymus DNA (or specific DNA/RNA oligonucleotide)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.2)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of --INVALID-LINK--₃ in Tris-HCl buffer.
-
Prepare a stock solution of DNA or RNA in the same buffer. Determine the concentration of the nucleic acid solution spectrophotometrically using the appropriate extinction coefficient (e.g., for DNA, A₂₆₀ of 1.0 ≈ 50 µg/mL).
-
Place a fixed concentration of the cobalt complex in the sample cuvette.
-
Record the initial UV-Vis spectrum of the complex (typically from 200-600 nm).
-
Incrementally add small aliquots of the nucleic acid stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each addition.
-
Correct for the dilution effect at each step.
-
Plot the change in absorbance at a specific wavelength (a peak of the complex that changes upon binding) against the concentration of the nucleic acid.
-
Analyze the data using appropriate binding models (e.g., Scatchard plot or non-linear regression) to determine the binding constant (K_b).
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. RNA Helicase DDX3 Interacts with the Capsid Protein of Hepatitis E Virus and Plays a Vital Role in the Viral Replication | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Tris(ethylenediamine)cobalt(III) Nitrate as a Template for Porous Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃, is a stable coordination complex that can serve as a cationic structure-directing agent (SDA), or template, in the hydrothermal synthesis of microporous and mesoporous materials. Its defined size, shape, and charge influence the crystallisation of inorganic frameworks, such as zeolites and aluminophosphates, leading to materials with tailored pore architectures. These porous materials are of significant interest in various fields, including catalysis, drug delivery, and separations, owing to their high surface area and uniform pore size distribution.
This document provides detailed protocols for the synthesis of a hypothetical high-silica zeolite and an aluminophosphate molecular sieve using tris(ethylenediamine)cobalt(III) nitrate as a template. It also includes expected material properties based on analogous systems and visual workflows to guide the experimental process.
Data Presentation: Expected Properties of Templated Porous Materials
The following table summarizes typical quantitative data for porous materials synthesized using complex amine templates. While specific values for materials templated with tris(ethylenediamine)cobalt(III) nitrate are not extensively reported, these ranges provide a reasonable expectation for synthesized materials.
| Material Type | Template Example | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Micropore Diameter (nm) | Reference |
| High-Silica Zeolite | Amine-modified Zeolite NaA | 3.22 - 4.02 (mmol/g CO₂ adsorption) | - | Microporous | [1] |
| High-Silica Zeolite | Amine-grafted Zeolite 13X | 30 - 578 | ~4.08 | Microporous | [2] |
| Aluminophosphate | Co-AlPO | - | - | 12-membered rings | [3] |
| Aluminophosphate | MeAPO-n | - | - | Varies with structure | [4] |
| Zeolite Y | - | 980.9 | 0.3494 | 1.425 | [5] |
| Zeolite H-USY | - | - | - | - | [6] |
| Zeolite H-ZSM-5 | - | - | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of High-Silica Zeolite (Hypothetical)
This protocol describes a generalized hydrothermal synthesis of a high-silica zeolite using tris(ethylenediamine)cobalt(III) nitrate as the SDA.
Materials:
-
Tris(ethylenediamine)cobalt(III) nitrate (--INVALID-LINK--₃)
-
Fumed silica (B1680970) (SiO₂)
-
Sodium aluminate (NaAlO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
pH meter
-
Analytical balance
Procedure:
-
Preparation of the Synthesis Gel:
-
In a beaker, dissolve a specific molar ratio of sodium hydroxide in deionized water.
-
Slowly add sodium aluminate to the NaOH solution while stirring until fully dissolved.
-
In a separate beaker, disperse fumed silica in a solution of tris(ethylenediamine)cobalt(III) nitrate in deionized water.
-
Slowly add the silica suspension to the sodium aluminate solution under vigorous stirring to form a homogeneous gel. A typical molar ratio for the final gel could be: 1 SiO₂ : 0.01 Al₂O₃ : 0.1 --INVALID-LINK--₃ : 0.2 NaOH : 40 H₂O.
-
-
Hydrothermal Crystallization:
-
Product Recovery and Purification:
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by centrifugation or filtration.
-
Wash the product repeatedly with deionized water until the pH of the washing solution is neutral.
-
Dry the final product in an oven at 100°C overnight.
-
-
Template Removal (Calcination):
-
To create the porous structure, the occluded template must be removed.
-
Place the dried, as-synthesized zeolite in a furnace.
-
Heat the sample in a controlled atmosphere (e.g., air or nitrogen) to 500-600°C for 4-8 hours to burn off the organic template.[4]
-
Protocol 2: Synthesis of Aluminophosphate (AlPO) Molecular Sieve (Hypothetical)
This protocol outlines a generalized procedure for the synthesis of an aluminophosphate molecular sieve using tris(ethylenediamine)cobalt(III) nitrate as the template.
Materials:
-
Tris(ethylenediamine)cobalt(III) nitrate (--INVALID-LINK--₃)
-
Aluminum source (e.g., pseudo-boehmite or aluminum isopropoxide)
-
Phosphorus source (e.g., phosphoric acid, H₃PO₄)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Analytical balance
Procedure:
-
Preparation of the Synthesis Gel:
-
Disperse the aluminum source in deionized water.
-
Slowly add phosphoric acid to the aluminum suspension under stirring.
-
In a separate beaker, dissolve the tris(ethylenediamine)cobalt(III) nitrate in deionized water.
-
Add the template solution to the aluminophosphate mixture and stir vigorously to form a homogeneous gel. A typical molar composition could be: 1.0 Al₂O₃ : 1.0 P₂O₅ : 0.5 --INVALID-LINK--₃ : 50 H₂O.
-
-
Hydrothermal Crystallization:
-
Transfer the gel to a Teflon-lined stainless steel autoclave.
-
Heat the sealed autoclave in an oven at 175-200°C for 24-96 hours.[4]
-
-
Product Recovery and Purification:
-
Cool the autoclave to room temperature.
-
Separate the solid product by centrifugation or filtration.
-
Wash the product thoroughly with deionized water.
-
Dry the product at 100°C overnight.
-
-
Template Removal (Calcination):
-
Calcine the dried, as-synthesized AlPO material in a furnace under a flow of air or nitrogen at 550-650°C for several hours to remove the organic template.
-
Visualizations
Experimental Workflow
Caption: Hydrothermal synthesis workflow for porous materials.
Templating Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of new cobalt aluminophosphate framework by opening a cobalt methylphosphonate layered material - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of tris(ethylenediamine)cobalt(III) nitrate (B79036). The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of tris(ethylenediamine)cobalt(III) nitrate?
The synthesis involves the reaction of a cobalt(II) salt with ethylenediamine (B42938) to form the tris(ethylenediamine)cobalt(II) complex, which is then oxidized to the corresponding cobalt(III) complex. The nitrate salt is subsequently crystallized from the solution. The overall reaction can be summarized as follows:
-
Complexation: Co²⁺ + 3 en → [Co(en)₃]²⁺
-
Oxidation: 2 [Co(en)₃]²⁺ + Oxidizing Agent → 2 [Co(en)₃]³⁺
-
Precipitation: [Co(en)₃]³⁺ + 3 NO₃⁻ → --INVALID-LINK--₃
Common oxidizing agents include atmospheric oxygen (air) or hydrogen peroxide.[1][2][3]
Q2: What is a reliable starting point for the experimental protocol?
A recommended method involves using cobalt(II) nitrate as the precursor, which directly provides the nitrate counter-ions for the final product.
Detailed Experimental Protocol
This protocol is a starting point and can be optimized based on the troubleshooting guide below.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ethylenediamine (en)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Distilled or deionized water
Procedure:
-
Dissolve cobalt(II) nitrate hexahydrate in water in a suitable flask.
-
In a separate beaker, cautiously add ethylenediamine to water. The dilution of ethylenediamine is exothermic and should be done with cooling.
-
Slowly add the ethylenediamine solution to the cobalt(II) nitrate solution with continuous stirring.
-
To this mixture, add a small amount of a catalyst, such as activated charcoal.
-
Slowly add 30% hydrogen peroxide dropwise to the reaction mixture. This oxidation step is also exothermic and should be controlled to prevent the solution from overheating.
-
After the addition of hydrogen peroxide is complete, gently heat the solution to approximately 60°C for about 30 minutes to ensure the completion of the reaction and to decompose any excess peroxide.
-
Filter the hot solution to remove the activated charcoal.
-
Concentrate the filtrate by gentle heating to reduce its volume. Avoid excessive evaporation, which can lead to the formation of impurities.
-
Cool the concentrated solution in an ice bath to induce crystallization of the orange-yellow tris(ethylenediamine)cobalt(III) nitrate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product in a desiccator.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete oxidation of Co(II) to Co(III). | Ensure sufficient oxidizing agent (air or H₂O₂) is used. If using air, allow for a longer reaction time with vigorous stirring or bubbling. If using H₂O₂, ensure its concentration is appropriate and the addition is controlled. |
| Product remains dissolved in the mother liquor. | Concentrate the solution further before cooling, but be cautious of impurity formation. Optimize the crystallization solvent by adding a miscible non-solvent like ethanol to decrease the product's solubility. | |
| pH of the solution is not optimal. | The pH should be near neutral to slightly basic to favor complex formation without precipitating cobalt hydroxides. Adjust the pH carefully if necessary. | |
| Product is a Greenish Color | Formation of a side product, potentially a mixed-ligand complex or a result of over-evaporation. | Avoid excessive heating or evaporation of the reaction mixture. The green impurity is often more soluble and can be removed during recrystallization. |
| Crystals Do Not Form | The solution is not sufficiently saturated. | Further concentrate the solution. Scratch the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal if available. |
| The presence of impurities inhibiting crystallization. | Purify the crude product by recrystallization. | |
| Product is Contaminated with Starting Materials | Incomplete reaction or insufficient washing. | Ensure the reaction goes to completion by monitoring the color change. Wash the final product thoroughly with an appropriate solvent like cold ethanol. |
Optimizing Yield: Data Presentation
While specific quantitative data for the nitrate salt is not abundant in the literature, the principles from the synthesis of the chloride salt, which can achieve yields of up to 95%, are highly applicable.[1][3] The following table summarizes key parameters and their expected impact on the yield of tris(ethylenediamine)cobalt(III) nitrate.
| Parameter | Condition | Effect on Yield | Notes |
| Starting Material | Cobalt(II) Nitrate | Direct source of nitrate ions, simplifying the procedure. | Using other cobalt(II) salts like the chloride would require a subsequent anion exchange step. |
| Oxidizing Agent | Hydrogen Peroxide | Generally faster and more efficient than aerial oxidation. | The addition must be slow and controlled to manage the exothermic reaction. |
| Air (Oxygen) | Slower but effective. Requires longer reaction times. | Vigorous stirring or bubbling is necessary to maximize air exposure. | |
| Temperature | Gentle Heating (e.g., 60°C) after oxidation | Promotes reaction completion and decomposition of excess H₂O₂. | Higher temperatures can lead to decomposition of the complex. |
| pH | Near-neutral to slightly basic | Favors the formation of the desired complex. | A highly basic pH can lead to the precipitation of cobalt(II) hydroxide, reducing the yield. |
| Crystallization | Cooling and addition of a non-solvent (e.g., ethanol) | Increases the yield by reducing the solubility of the product. | The amount of non-solvent should be optimized to maximize precipitation without causing impurities to crash out. |
Visualizing the Workflow and Logic
Experimental Workflow Diagram
Caption: A flowchart of the synthesis of tris(ethylenediamine)cobalt(III) nitrate.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
recrystallization solvent for purifying tris(ethylenediamine)cobalt(iii) nitrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of tris(ethylenediamine)cobalt(III) nitrate (B79036). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during the purification process.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the recrystallization of tris(ethylenediamine)cobalt(III) nitrate.
Q1: What is the best solvent for recrystallizing tris(ethylenediamine)cobalt(III) nitrate?
A1: The most suitable and commonly used solvent for the recrystallization of tris(ethylenediamine)cobalt(III) nitrate is water. The complex is highly soluble in hot water and significantly less soluble in cold water, which are the ideal characteristics for a recrystallization solvent.[1][2] For washing the purified crystals, a mixture of ethanol (B145695) and water, followed by pure, cold ethanol can be effective in removing residual impurities without dissolving a significant amount of the product.[3]
Q2: My compound is not dissolving completely, even in hot water. What should I do?
A2: If your compound does not fully dissolve, you may have insoluble impurities. Do not add an excessive amount of hot water, as this will reduce your final yield. Instead, after adding a sufficient amount of hot water to dissolve the majority of your product, perform a hot gravity filtration to remove the insoluble materials. Ensure your filtration apparatus is pre-heated to prevent premature crystallization of your product in the funnel.
Q3: No crystals are forming after cooling the solution. What is the problem?
A3: The absence of crystal formation upon cooling could be due to several factors:
-
Too much solvent was used: If the solution is not sufficiently saturated, crystallization will not occur. You can gently heat the solution to evaporate some of the water and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid or adding a small "seed" crystal of the pure compound.
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.
Q4: The final product is an oil instead of crystals. How can I fix this?
A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities. To remedy this, try redissolving the oil in a larger volume of hot water and allowing it to cool more slowly. Using a mixed solvent system, such as water with a small amount of ethanol, might also help.
Q5: The color of my recrystallized product is off (e.g., brownish or greenish instead of the expected orange-yellow). What does this indicate?
A5: An incorrect color suggests the presence of impurities. Potential impurities in the synthesis of tris(ethylenediamine)cobalt(III) complexes can include:
-
Starting materials: Unreacted cobalt(II) salts.
-
Side products: Complexes with a different number of ethylenediamine (B42938) ligands or with other ligands present in the reaction mixture. A known byproduct in the synthesis of the chloride salt is [Co(en)₂Cl(H₂NCH₂CH₂NH₃)]Cl₃, where one ethylenediamine ligand is monodentate.[4][5] Similar species could be present with a nitrate counter-ion. A second recrystallization step may be necessary to improve the purity and obtain the correct color.
Q6: My yield is very low. How can I improve it?
A6: A low yield can result from several factors:
-
Using too much solvent: Dissolve the crude product in the minimum amount of hot water required for complete dissolution.
-
Premature crystallization: Ensure the solution does not cool down and crystallize during a hot filtration step.
-
Washing with warm solvent: Always use ice-cold solvent to wash the crystals to minimize product loss.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Data Presentation
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization | Notes |
| Water | High | Low | Excellent | The ideal solvent for primary recrystallization. |
| Ethanol | Low | Very Low | Poor (as a primary solvent) | Can be used as a washing solvent or as an anti-solvent to precipitate the product from an aqueous solution.[6] |
| Water/Ethanol (90:10 v/v) | Moderate to High | Low | Good | Can be useful if oiling out occurs with pure water. The optimal ratio may need to be determined empirically. |
| Acetone | Very Low | Very Low | Poor | Can be used for washing the final product to remove water-insoluble organic impurities. |
Experimental Protocols
Detailed Methodology for the Recrystallization of Tris(ethylenediamine)cobalt(III) Nitrate
-
Dissolution: In a fume hood, place the crude tris(ethylenediamine)cobalt(III) nitrate in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with gentle stirring. Continue to add small portions of hot deionized water until the solid has just completely dissolved. Avoid adding an excess of water to ensure a good yield.
-
Hot Filtration (Optional): If any insoluble impurities are present after the dissolution step, perform a hot gravity filtration. To do this, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of orange-yellow crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 40% (v/v) ethanol-water solution, followed by a wash with ice-cold absolute ethanol.[3] This will help to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of tris(ethylenediamine)cobalt(III) nitrate.
Caption: A flowchart for troubleshooting common recrystallization problems.
References
identifying common impurities in tris(ethylenediamine)cobalt(iii) nitrate synthesis
Technical Support Center: Synthesis of Tris(ethylenediamine)cobalt(III) (B86008) Nitrate (B79036)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of tris(ethylenediamine)cobalt(III) nitrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of tris(ethylenediamine)cobalt(III) nitrate?
A1: The most common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual cobalt(II) nitrate and ethylenediamine (B42938).
-
Incomplete Oxidation Product: The presence of the tris(ethylenediamine)cobalt(II) nitrate complex, --INVALID-LINK--₂, is a significant impurity if the oxidation from Co(II) to Co(III) is not complete.
-
Side-Reaction Products: Formation of complexes with partially coordinated ligands, such as [Co(en)₂Cl(H₂NCH₂CH₂NH₃)]³⁺, has been observed in related syntheses using chloride salts and could have nitrate analogues.[1][2] This occurs when an ethylenediamine ligand acts as a monodentate ligand.
-
Geometric and Optical Isomers: Tris(ethylenediamine)cobalt(III) is a chiral complex that exists as Δ and Λ enantiomers.[3] Depending on the desired product, the presence of the other isomer can be considered an impurity.
-
Solvent and Hydration Variants: The final product may contain residual solvents (e.g., ethanol) or variable amounts of water of hydration, which can affect the compound's purity and molar mass.[1]
Q2: How can I visually assess the purity of my tris(ethylenediamine)cobalt(III) nitrate product?
A2: The pure tris(ethylenediamine)cobalt(III) complex typically forms characteristic orange-yellow crystals.[1][3] The presence of a greenish or brownish tint may suggest contamination with the cobalt(II) complex, which is typically orange. A pale or off-color appearance could indicate the presence of other impurities or incomplete complex formation.
Q3: What analytical techniques are recommended for identifying impurities?
A3: A combination of spectroscopic and analytical techniques is recommended for comprehensive purity assessment:
-
UV-Visible Spectroscopy: This technique is highly effective for detecting the presence of the Co(II) complex impurity, as the d-d transitions for Co(II) and Co(III) complexes occur at different wavelengths.
-
Infrared (IR) Spectroscopy: Can be used to confirm the coordination of the ethylenediamine ligands and the presence of the nitrate counter-ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the complex and the presence of organic impurities.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared against the calculated theoretical values for the pure compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Product has a greenish or brownish tint. | Incomplete oxidation of Co(II) to Co(III). | Increase the reaction time with the oxidizing agent (air or H₂O₂) or ensure a sufficient amount of the oxidizing agent is used. The oxidation is often facilitated by heating.[4][5][6] |
| Low yield of the final product. | Incomplete reaction due to incorrect stoichiometry or reaction conditions. Loss of product during washing if an inappropriate solvent is used. | Ensure the correct molar ratios of cobalt(II) nitrate and ethylenediamine are used. Optimize reaction temperature and time. Use a minimal amount of a suitable solvent (e.g., cold ethanol) for washing to minimize dissolution of the product.[4][5] |
| Elemental analysis shows incorrect C/H/N ratios. | Presence of unreacted ethylenediamine, solvent, or water of hydration. Formation of side-products with different ligand-to-metal ratios. | Recrystallize the product from a suitable solvent (e.g., hot water) to remove soluble impurities.[5] Ensure the product is thoroughly dried under vacuum to remove residual solvent and water. |
| UV-Vis spectrum shows an additional peak corresponding to Co(II). | Incomplete oxidation. | See "Product has a greenish or brownish tint" above. |
| NMR spectrum is complex and shows unexpected peaks. | Presence of side-products, such as the complex with a monodentate ethylenediamine ligand. | Purification by recrystallization may help. If the impurity persists, chromatographic methods may be necessary for separation. |
Experimental Protocol: Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate
This protocol is adapted from procedures for the synthesis of the analogous chloride salt and general principles of coordination chemistry.[1][2][4][5][6][7]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ethylenediamine (en)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitric acid (HNO₃, concentrated)
-
Distilled water
Procedure:
-
Dissolve cobalt(II) nitrate hexahydrate in distilled water in a round-bottom flask.
-
Slowly add ethylenediamine to the cobalt nitrate solution with constant stirring. An exothermic reaction will occur.
-
Carefully add 30% hydrogen peroxide dropwise to the solution to oxidize the Co(II) to Co(III). The color of the solution should change from brownish to a deep orange-red.
-
Gently heat the solution to ensure complete oxidation and complexation.
-
Acidify the solution with a small amount of concentrated nitric acid.
-
Reduce the volume of the solution by gentle heating or using a rotary evaporator.
-
Cool the solution in an ice bath to induce crystallization.
-
If crystallization is slow, add ethanol to precipitate the product.
-
Collect the orange-yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product in a desiccator or under vacuum.
Logical Workflow for Impurity Identification
The following diagram illustrates the relationship between potential experimental errors and the resulting impurities during the synthesis of tris(ethylenediamine)cobalt(III) nitrate.
Caption: Relationship between experimental errors and resulting impurities.
References
- 1. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]
- 2. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Tris(ethylenediamine)cobalt(iii)nitrate | Benchchem [benchchem.com]
preventing racemization of tris(ethylenediamine)cobalt(iii) nitrate during resolution
Welcome to the technical support center for the resolution of tris(ethylenediamine)cobalt(iii) (B86008) nitrate (B79036). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of this chiral complex, with a specific focus on preventing racemization.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for specific issues that may arise during the resolution of tris(ethylenediamine)cobalt(iii) nitrate.
Q1: My resolved sample of tris(ethylenediamine)cobalt(iii) nitrate shows low optical activity, suggesting racemization has occurred. What are the potential causes?
A1: While tris(ethylenediamine)cobalt(iii) is kinetically inert and generally resistant to racemization in aqueous solutions, certain conditions can promote this unwanted side reaction. The most common causes include:
-
Presence of Catalysts: Contamination with activated carbon or other similar materials can significantly accelerate racemization. Ensure all glassware is thoroughly cleaned and that no residual charcoal from the synthesis step is carried over into the resolution procedure.
-
Extreme pH Conditions: Although the complex is stable over a wide pH range, highly basic conditions can potentially lead to decomposition or racemization over extended periods. It is best to maintain a near-neutral pH during the resolution process unless a specific protocol dictates otherwise.
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Elevated Temperatures: Prolonged exposure to high temperatures can increase the rate of racemization. While gentle heating may be used to dissolve the components, it is crucial to avoid excessive temperatures or extended heating times.
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Photochemical Decomposition: Although less common, prolonged exposure to strong UV light could potentially lead to decomposition and loss of optical activity. It is good practice to protect the solution from direct, intense light sources.
Q2: What is the optimal temperature range for the resolution of tris(ethylenediamine)cobalt(iii) nitrate to minimize racemization?
A2: The resolution of tris(ethylenediamine)cobalt(iii) nitrate is typically carried out at or near room temperature. Gentle warming, generally not exceeding 50-60°C, can be employed to facilitate the dissolution of the complex and the resolving agent. It is critical to cool the solution slowly to allow for effective fractional crystallization of the desired diastereomer. Rapid temperature changes and prolonged heating should be avoided as they can promote racemization and lead to the formation of smaller, less pure crystals.
Q3: Can the choice of resolving agent impact the likelihood of racemization?
A3: The choice of resolving agent itself, typically d-tartaric acid or its salts, does not directly cause racemization. The primary function of the resolving agent is to form diastereomeric salts with the enantiomers of the cobalt complex, which have different solubilities. However, the purity of the resolving agent is important. Impurities in the resolving agent could potentially introduce contaminants that might catalyze racemization. Always use a high-purity grade of the resolving agent.
Q4: How long can I store the solution containing the diastereomeric salts before crystallization without significant racemization?
A4: Under optimal conditions (near-neutral pH, room temperature, protected from light), the solution of the diastereomeric salts is quite stable, and significant racemization is not expected over the typical timeframe of a crystallization experiment (a few hours to a day). However, for best results, it is advisable to proceed with the crystallization and isolation of the desired diastereomer without unnecessary delay.
Q5: I suspect my sample has racemized. How can I confirm this and what should I do?
A5: Racemization can be confirmed by measuring the optical rotation of your final product using a polarimeter. If the specific rotation is significantly lower than the literature value for the pure enantiomer, racemization has likely occurred.
If you suspect racemization:
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Review your experimental procedure: Carefully check for any deviations from the established protocol, particularly concerning temperature, pH, and potential sources of contamination.
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Purify your starting material: Ensure that the racemic tris(ethylenediamine)cobalt(iii) nitrate is free from impurities, especially activated carbon.
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Recrystallize the product: It may be possible to improve the enantiomeric purity of your product by recrystallization.
Quantitative Data on Factors Influencing Racemization
The following table summarizes the expected impact of various experimental parameters on the rate of racemization of tris(ethylenediamine)cobalt(iii). Note that under standard resolution conditions, the rate of racemization is negligible. This data is intended to illustrate the conditions to avoid.
| Parameter | Condition | Expected Impact on Racemization Rate | Purity of Resolved Product |
| Temperature | 20-25°C (Room Temperature) | Negligible | High |
| > 80°C (Prolonged) | Significant Increase | Low | |
| pH | 6-8 | Negligible | High |
| > 12 | Potential for slow increase | Reduced | |
| Catalyst | No Catalyst | Negligible | High |
| Activated Carbon Present | Very Rapid | Very Low | |
| Time | < 24 hours | Negligible | High |
| > 72 hours (at elevated temp) | Potential for measurable decrease | Reduced |
Experimental Protocol: Resolution of Tris(ethylenediamine)cobalt(iii) Nitrate
This protocol outlines a standard procedure for the resolution of racemic [Co(en)₃]Cl₃ using (+)-tartaric acid, with an emphasis on minimizing racemization.
-
Preparation of the Diastereomeric Salt:
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Dissolve racemic tris(ethylenediamine)cobalt(iii) chloride in a minimal amount of warm distilled water (approximately 40-50°C).
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In a separate beaker, dissolve an equimolar amount of sodium d-tartrate in a minimal amount of warm distilled water.
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Mix the two solutions. The less soluble diastereomer, (+)-[Co(en)₃][d-tart]Cl, will begin to crystallize upon cooling.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize the yield of the crystalline diastereomer.
-
-
Isolation of the Diastereomer:
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol (B145695) to remove the more soluble diastereomer.
-
Air-dry the crystals.
-
-
Conversion to the Enantiomeric Salt:
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Dissolve the isolated diastereomeric salt in a minimal amount of water.
-
Add a concentrated solution of sodium iodide to precipitate the desired enantiomer, (+)-[Co(en)₃]I₃, which is less soluble than the corresponding tartrate salt.
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Cool the mixture in an ice bath to complete the precipitation.
-
-
Isolation and Purification of the Enantiomer:
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Collect the (+)-[Co(en)₃]I₃ crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol and then with diethyl ether.
-
Air-dry the final product.
-
The optical purity can be determined using polarimetry.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the resolution of tris(ethylenediamine)cobalt(iii) nitrate.
Caption: Experimental workflow for the resolution of tris(ethylenediamine)cobalt(iii).
Technical Support Center: Tris(ethylenediamine)cobalt(III) Nitrate Crystallization
This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of tris(ethylenediamine)cobalt(III) nitrate (B79036). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. My tris(ethylenediamine)cobalt(III) nitrate is not crystallizing from the aqueous solution.
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Question: I have prepared my solution of tris(ethylenediamine)cobalt(III) nitrate, but no crystals are forming, even after cooling. What should I do?
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Answer: Tris(ethylenediamine)cobalt(III) nitrate is known to be highly soluble in water.[1][2] Spontaneous crystallization upon cooling may not occur if the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:
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Slow Evaporation: Allow the solvent to evaporate slowly at room temperature or in a desiccator. This will gradually increase the concentration of the complex until it reaches supersaturation and begins to crystallize.[3]
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Addition of an Anti-Solvent: Since the complex is less soluble in organic solvents, the addition of a miscible organic solvent like ethanol (B145695) or acetone (B3395972) can reduce its solubility in the aqueous solution and promote precipitation.[3] Add the anti-solvent dropwise to the stirred solution until turbidity is observed, then allow it to stand.
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Seed Crystals: If you have a previous batch of crystals, adding a small seed crystal to the supersaturated solution can initiate crystallization.
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Scratching the Glass: Gently scratching the inside of the glass vessel with a glass rod can create nucleation sites for crystal growth.
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2. I am getting an oily product instead of crystals.
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Question: When I try to crystallize my product, it separates as an oil. How can I obtain solid crystals?
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Answer: The formation of an oil indicates that the solute has separated from the solution at a concentration above its solubility limit but below the concentration required for crystallization. This is common with highly soluble salts. To address this:
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Redissolve and Recrystallize: Gently warm the solution to redissolve the oil. Then, attempt a slower crystallization method. Slow evaporation or very slow addition of an anti-solvent is recommended.
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Solvent System Modification: Try crystallizing from a different solvent system. A mixture of water and a miscible organic solvent might be more effective than pure water.
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Purity Check: Oiling out can also be caused by impurities. Consider purifying your crude product before the final crystallization step.
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3. The crystallization process is very slow.
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Question: Crystals are forming, but the process is taking several days. Is this normal, and can it be expedited?
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Answer: Slow crystal growth is not uncommon for this complex, with some preparations reporting crystal formation after several days of diffusion.[4] While slow growth often leads to higher quality crystals, you can try to optimize the rate:
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Increase Supersaturation: You can moderately increase the concentration of your solution before initiating crystallization. However, be cautious as too high a concentration can lead to rapid precipitation of small, impure crystals or oiling out.
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Optimize Temperature: Experiment with different cooling rates. A slower, more controlled cooling process can sometimes improve the speed of well-formed crystal growth compared to flash cooling.
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4. The crystals are very small or needle-like.
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Question: My product crystallizes as very fine needles or a microcrystalline powder. How can I grow larger crystals?
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Answer: The morphology of the crystals is influenced by factors such as the rate of crystallization, solvent, and impurities.
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Slower Crystallization: As a general rule, slower crystallization rates favor the growth of larger, more well-defined crystals. Use methods that achieve supersaturation slowly, such as slow solvent evaporation or vapor diffusion of an anti-solvent.
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Recrystallization: Dissolve the small crystals in a minimum amount of hot solvent and allow the solution to cool slowly and undisturbed.
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5. The color of my crystals is not the expected orange-yellow.
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Question: The resulting crystals have a brownish or off-color appearance instead of the characteristic orange-yellow. What could be the cause?
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Answer: The expected color of tris(ethylenediamine)cobalt(III) salts is typically orange-yellow.[5] An off-color can indicate the presence of impurities:
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Starting Material Purity: Ensure the purity of your cobalt salt and ethylenediamine (B42938) starting materials.
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Oxidation State: Incomplete oxidation of Co(II) to Co(III) can result in colored impurities. Ensure the oxidation step in your synthesis is complete.
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Side Products: By-products from the reaction can also be incorporated into the crystals. Recrystallization is a key step to remove these impurities.
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Quantitative Data
| Solvent | Temperature | Solubility | Reference |
| Water | Ambient | High | [1][2] |
| Ethanol | Ambient | Low | Inferred from use as an anti-solvent |
| Acetone | Ambient | Low | Inferred from use as an anti-solvent |
Experimental Protocols
Protocol 1: Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate
This protocol is adapted from general methods for the synthesis of tris(ethylenediamine)cobalt(III) salts.[3]
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Preparation of Cobalt(II) Solution: Dissolve an appropriate amount of cobalt(II) nitrate hexahydrate in water.
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Ligand Addition: Slowly add ethylenediamine to the cobalt(II) nitrate solution with stirring. An excess of the ligand is typically used.
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Oxidation: Oxidize the Co(II) complex to the Co(III) complex by bubbling air through the solution for several hours. Alternatively, a controlled amount of an oxidizing agent like hydrogen peroxide can be carefully added. The color of the solution should change, indicating the oxidation of the cobalt center.
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Crystallization:
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Method A: Slow Evaporation: Transfer the solution to a shallow dish and allow the water to evaporate slowly in a fume hood or desiccator until crystals form.
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Method B: Anti-Solvent Addition: To the concentrated solution, add a miscible organic solvent such as ethanol or acetone dropwise with stirring until the solution becomes slightly turbid. Allow the solution to stand undisturbed for crystallization to occur.
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Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of a water/ethanol mixture, followed by pure ethanol or ether to aid in drying.
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Drying: Dry the crystals in a desiccator.
Protocol 2: Recrystallization of Tris(ethylenediamine)cobalt(III) Nitrate
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Dissolution: Dissolve the crude tris(ethylenediamine)cobalt(III) nitrate in a minimum amount of hot water.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling: Allow the filtrate to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a larger beaker of hot water and allowed to cool together.
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Further Cooling: Once at room temperature, the solution can be placed in an ice bath to maximize the yield of the crystals.
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Isolation and Washing: Collect the purified crystals by filtration and wash with a small amount of cold ethanol, followed by ether.
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Drying: Dry the recrystallized product in a desiccator.
Visualizations
Caption: General experimental workflow for the synthesis and crystallization of tris(ethylenediamine)cobalt(III) nitrate.
Caption: Troubleshooting decision tree for common crystallization issues of tris(ethylenediamine)cobalt(III) nitrate.
References
Technical Support Center: Enantiomeric Excess Determination of Tris(ethylenediamine)cobalt(III) Nitrate by NMR
Welcome to the technical support center for the analysis of tris(ethylenediamine)cobalt(III) nitrate (B79036). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for determining the enantiomeric excess (ee) of this complex using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why can't I determine the enantiomeric excess of my resolved tris(ethylenediamine)cobalt(III) nitrate sample by directly taking its ¹H or ¹³C NMR spectrum?
A1: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In an achiral solvent, they have identical physical and chemical properties, including their NMR spectra. Therefore, the signals from the two enantiomers will overlap completely, making it impossible to distinguish them and quantify their relative amounts.
Q2: How does NMR spectroscopy differentiate between the enantiomers of tris(ethylenediamine)cobalt(III) nitrate?
A2: To differentiate enantiomers by NMR, a chiral environment must be introduced. This is achieved by adding a chiral resolving agent (also known as a chiral solvating agent or chiral shift reagent) to the NMR sample. This agent interacts with the enantiomers of the cobalt complex to form transient diastereomeric complexes. Diastereomers have different physical properties and, crucially, distinct NMR spectra. This allows for the resolution of signals corresponding to each enantiomer, enabling quantification.
Q3: What are suitable chiral resolving agents for tris(ethylenediamine)cobalt(III) nitrate?
A3: Chiral anions are effective for resolving cationic complexes like [Co(en)₃]³⁺. A commonly used and effective chiral resolving agent is the tartrate anion, for example, from sodium d-tartrate. The interaction between the chiral tartrate and the chiral cobalt complex cations leads to the formation of diastereomeric ion pairs, which can be distinguished by NMR.
Q4: Which NMR nucleus is best to observe for determining the enantiomeric excess of this cobalt complex?
A4: Both ¹H NMR and ⁵⁹Co NMR can be used.
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¹H NMR: This is the more common and accessible method. Upon formation of diastereomers, the protons on the ethylenediamine (B42938) ligands of the two diastereomers become chemically non-equivalent and will exhibit separate signals. The integration of these distinct signals allows for the calculation of the enantiomeric excess.
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⁵⁹Co NMR: This is a more direct method as it probes the cobalt center of the complex. The two diastereomeric ion pairs will have different electronic environments around the cobalt nucleus, leading to two distinct ⁵⁹Co NMR signals. The relative areas of these peaks can be used to determine the enantiomeric excess.[1]
Q5: How is the enantiomeric excess (ee) calculated from the NMR spectrum?
A5: The enantiomeric excess is calculated from the integrals of the well-resolved signals corresponding to the two diastereomers. The formula is:
ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Where "Integral_major" is the integration of the signal for the major enantiomer and "Integral_minor" is the integration for the minor enantiomer.
Experimental Protocols
Protocol 1: NMR Sample Preparation for ee Determination
This protocol outlines the steps for preparing an NMR sample of tris(ethylenediamine)cobalt(III) nitrate with a chiral resolving agent for the determination of enantiomeric excess.
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Prepare a stock solution of the chiral resolving agent:
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Weigh a precise amount of a suitable chiral resolving agent (e.g., sodium d-tartrate).
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Dissolve it in a known volume of D₂O to make a stock solution of a specific concentration (e.g., 100 mM).
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Prepare the NMR sample:
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Weigh approximately 10-20 mg of your resolved tris(ethylenediamine)cobalt(III) nitrate sample into a clean vial.
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Dissolve the sample in a precise volume of D₂O (e.g., 0.5 mL).
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To this solution, add a specific volume of the chiral resolving agent stock solution to achieve a desired concentration (e.g., 50 mM). The optimal concentration of the resolving agent may need to be determined empirically.
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Vortex the vial to ensure thorough mixing.
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-
Transfer to NMR tube:
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Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
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Ensure the liquid height in the tube is sufficient for the NMR spectrometer being used (typically around 4-5 cm).
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-
Acquire the NMR spectrum:
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Acquire either a ¹H NMR or ⁵⁹Co NMR spectrum. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which is crucial for accurate integration.
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Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of diastereomeric peaks | 1. Insufficient amount of chiral resolving agent. 2. The chosen chiral resolving agent is not effective for this complex. 3. Suboptimal NMR acquisition parameters (e.g., poor shimming). 4. The sample is too concentrated, leading to peak broadening. | 1. Increase the concentration of the chiral resolving agent incrementally. 2. Try a different chiral resolving agent. 3. Ensure the NMR spectrometer is properly shimmed. 4. Dilute the sample. |
| Broad NMR signals | 1. Presence of paramagnetic impurities. 2. Poorly shimmed magnet. 3. High viscosity of the sample. 4. For ⁵⁹Co NMR, the quadrupolar nature of the nucleus can lead to broad lines, especially in asymmetric environments.[1] | 1. Purify the sample to remove any paramagnetic species. 2. Re-shim the magnet. 3. Dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity. 4. For ⁵⁹Co NMR, ensure a highly symmetric environment if possible, although the formation of diastereomers inherently introduces some asymmetry. |
| Inaccurate integration | 1. Poor signal-to-noise ratio. 2. Incorrect baseline correction. 3. Overlapping peaks. | 1. Increase the number of scans. 2. Carefully perform baseline correction on the spectrum before integration. 3. Optimize the concentration of the chiral resolving agent or try a different one to improve peak separation. |
| No observable splitting of signals | 1. The sample is racemic. 2. No interaction between the chiral resolving agent and the cobalt complex. 3. The chemical shift difference between the diastereomers is too small to be resolved by the spectrometer. | 1. Confirm that the sample has been resolved. 2. Increase the concentration of the chiral resolving agent. 3. Use a higher-field NMR spectrometer. |
Quantitative Data Summary
The following table summarizes typical NMR data that may be obtained when determining the enantiomeric excess of tris(ethylenediamine)cobalt(III) complexes using a chiral resolving agent.
| NMR Method | Chiral Resolving Agent | Typical Chemical Shift Difference (Δδ) between Diastereomers | Notes |
| ⁵⁹Co NMR | d-tartrate | ~4 ppm[1] | The peak for the (+)-[Co(en)₃]³⁺ diastereomer is typically shifted further downfield than the (-)-[Co(en)₃]³⁺ diastereomer in the presence of d-tartrate.[1] |
| ¹H NMR | d-tartrate | Variable, depends on the specific protons observed. | Look for splitting in the signals of the ethylenediamine protons. The chemical shift differences may be smaller than in ⁵⁹Co NMR. |
Visualizations
Caption: Experimental workflow for determining the enantiomeric excess of tris(ethylenediamine)cobalt(III) nitrate using NMR.
Caption: Conceptual diagram illustrating the formation of diastereomers for NMR analysis.
References
stability of tris(ethylenediamine)cobalt(iii) nitrate in different buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tris(ethylenediamine)cobalt(III) nitrate (B79036) in various buffer solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is tris(ethylenediamine)cobalt(III) nitrate in aqueous solutions?
A1: Tris(ethylenediamine)cobalt(III) nitrate is known to be a chemically stable and kinetically inert complex in aqueous solutions. The cobalt(III) center is in a low-spin d6 electronic configuration, which contributes to its high thermodynamic stability. The ethylenediamine (B42938) ligands are bidentate, forming stable chelate rings with the cobalt ion, further enhancing the complex's stability. While generally stable, its long-term stability can be influenced by factors such as pH, temperature, and the composition of the buffer solution.
Q2: What is the expected appearance of a freshly prepared solution of tris(ethylenediamine)cobalt(III) nitrate?
A2: Freshly prepared solutions of tris(ethylenediamine)cobalt(III) nitrate are typically yellow-orange in color. The color is due to d-d electronic transitions within the cobalt(III) complex. A significant deviation from this color may indicate decomposition or contamination.
Q3: Can I use a phosphate (B84403) buffer with tris(ethylenediamine)cobalt(III) nitrate?
A3: While tris(ethylenediamine)cobalt(III) nitrate is generally stable, the use of phosphate buffers warrants caution. There is a possibility of ion pairing or interaction between the trivalent cobalt complex cation and phosphate anions. At high concentrations, this could potentially lead to precipitation or a change in the complex's properties. It is advisable to perform a preliminary stability test if a phosphate buffer is required for your experiment.
Q4: Is tris(ethylenediamine)cobalt(III) nitrate sensitive to light?
A4: While the complex is generally stable, like many coordination compounds, prolonged exposure to high-intensity light, particularly UV light, may induce photochemical reactions. For long-term storage of solutions, it is recommended to use amber vials or store them in the dark to minimize any potential photodegradation.
Q5: How does pH affect the stability of the complex?
A5: Tris(ethylenediamine)cobalt(III) nitrate is most stable in neutral to acidic conditions.[1] In strongly alkaline (high pH) solutions, cobalt(III) amine complexes can undergo base hydrolysis, which may lead to the decomposition of the complex. The exact pH at which this becomes significant for tris(ethylenediamine)cobalt(III) nitrate is not well-documented in readily available literature, so it is best to avoid highly basic environments if stability is critical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution color changes from yellow-orange to pink or blue. | This may indicate the reduction of Co(III) to Co(II). Co(II) complexes often exhibit pink or blue colors in aqueous solution. This could be caused by the presence of reducing agents in the buffer or other reagents. | Ensure all reagents and solvents are free from reducing contaminants. Consider de-gassing the buffer solution. Prepare fresh solutions and store them protected from light and air. |
| Precipitate forms in the solution. | 1. Interaction with buffer anions: As mentioned for phosphate buffers, certain anions can form less soluble salts with the large [Co(en)₃]³⁺ cation. 2. pH change: A significant shift in pH, particularly to the alkaline range, could induce decomposition and precipitation of cobalt hydroxides or oxides. 3. Concentration effects: The solution may be supersaturated. | 1. If using a phosphate or other multivalent anion buffer, try reducing the buffer concentration or switching to a different buffer system (e.g., acetate (B1210297) or MES). 2. Verify the pH of your buffer and final solution. Adjust as necessary to maintain a neutral or slightly acidic pH. 3. Ensure the complex is fully dissolved and that the concentration is below its solubility limit in the chosen buffer. |
| Inconsistent experimental results over time. | This could be a sign of slow degradation of the complex in the specific buffer and conditions used. | It is recommended to use freshly prepared solutions of tris(ethylenediamine)cobalt(III) nitrate for critical experiments. If solutions need to be stored, they should be kept at low temperatures (2-8 °C) and protected from light. Perform a stability check of your stock solution over the timescale of your experiments. |
Data on Buffer Compatibility
Direct quantitative data on the stability of tris(ethylenediamine)cobalt(III) nitrate in different buffers is scarce in the literature. The following table provides a qualitative summary based on general principles of coordination chemistry.
| Buffer System | Typical pH Range | Expected Stability | Potential Issues |
| Acetate | 3.8 - 5.8 | Good | Generally considered a compatible buffer. |
| MES | 5.5 - 6.7 | Good | A zwitterionic buffer, less likely to interact with the complex cation. |
| Phosphate | 6.2 - 8.2 | Moderate to Good | Potential for ion-pairing and precipitation at higher concentrations. |
| HEPES | 6.8 - 8.2 | Good | A zwitterionic buffer, generally a good choice for maintaining pH without significant interaction. |
| Tris | 7.2 - 9.0 | Moderate | The upper end of the pH range may approach conditions where base hydrolysis could become a factor. |
| Carbonate | 9.2 - 10.6 | Poor | The alkaline nature of this buffer system is likely to cause decomposition of the complex. |
Experimental Protocols
Protocol: Spectrophotometric Stability Assay
This protocol outlines a general method to assess the stability of tris(ethylenediamine)cobalt(III) nitrate in a chosen buffer solution using UV-Visible spectrophotometry.
Objective: To monitor the stability of tris(ethylenediamine)cobalt(III) nitrate over time by observing changes in its absorbance spectrum.
Materials:
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Tris(ethylenediamine)cobalt(III) nitrate
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Your chosen buffer solution (e.g., acetate, phosphate, Tris) at the desired pH
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UV-Visible spectrophotometer
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Cuvettes (quartz or appropriate plastic)
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Volumetric flasks and pipettes
Procedure:
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Preparation of Stock Solution:
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Accurately weigh a known amount of tris(ethylenediamine)cobalt(III) nitrate.
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Dissolve it in the chosen buffer solution to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
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-
Initial Absorbance Spectrum (Time = 0):
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Dilute the stock solution with the same buffer to a suitable concentration for spectrophotometric analysis (e.g., to an absorbance maximum between 0.5 and 1.0).
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Record the full UV-Vis spectrum (e.g., from 300 to 700 nm). The characteristic d-d transitions for [Co(en)₃]³⁺ are typically observed around 340 nm and 470 nm.
-
Note the absorbance values at the maxima (λ_max).
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-
Incubation:
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Store the stock solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
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-
Time-Point Measurements:
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At regular intervals (e.g., 1, 2, 4, 8, 24 hours, and so on), take an aliquot of the stock solution and prepare a sample for measurement as in step 2.
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Record the UV-Vis spectrum and the absorbance values at the previously identified λ_max.
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Data Analysis:
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Plot the absorbance at λ_max versus time. A stable solution will show no significant change in absorbance over time.
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A decrease in absorbance at the characteristic peaks for the Co(III) complex may indicate decomposition.
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The appearance of new peaks could suggest the formation of degradation products.
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Visualizations
Caption: Workflow for assessing the stability of the cobalt complex.
Caption: Decision tree for troubleshooting instability issues.
References
side reactions to consider during the synthesis of tris(ethylenediamine)cobalt(iii) nitrate
Technical Support Center: Synthesis of Tris(ethylenediamine)cobalt(III) (B86008) Nitrate (B79036)
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tris(ethylenediamine)cobalt(III) nitrate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, focusing on common side reactions and their mitigation.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Orange-Yellow Product | Incomplete Oxidation of Co(II) to Co(III): The Co(II) complex is less stable and may not precipitate as desired. | Ensure an adequate amount of oxidizing agent (e.g., hydrogen peroxide) is used. Allow sufficient reaction time for the oxidation to complete. Gentle heating can sometimes facilitate the oxidation, but excessive temperatures should be avoided. |
| Suboptimal pH: The pH of the reaction mixture can affect the stability of the complex and the efficiency of the oxidation. | Adjust the pH of the solution. While the optimal pH can vary slightly depending on the specific protocol, a neutral to slightly acidic pH is often employed. The decomposition of hydrogen peroxide is also pH-dependent.[1] | |
| Precipitation Issues: The nitrate salt may be too soluble in the reaction mixture, or the incorrect solvent is used for precipitation. | Ensure the solution is sufficiently concentrated by controlled evaporation. Use a suitable anti-solvent, such as ethanol (B145695) or isopropanol (B130326), to induce crystallization. Cooling the mixture in an ice bath can also improve the yield of the precipitate. | |
| Product is Contaminated with a Green Impurity | Formation of trans-dichlorobis(ethylenediamine)cobalt(III) species: This can occur, particularly if chloride ions are present (e.g., from the cobalt starting material) and the solution is excessively concentrated by boiling.[2] | Avoid using cobalt(II) chloride if possible; cobalt(II) nitrate is a better starting material for the nitrate salt. If CoCl₂ is used, minimize the concentration of the solution by evaporation. The green trans-[Co(en)₂Cl₂]⁺ can be converted to the purple cis-isomer upon heating in a neutral solution, which may be easier to separate.[3] |
| Presence of an Unexpected Byproduct | Formation of a Monodentate Ethylenediamine (B42938) Complex: A known minor byproduct is [Co(en)₂X(H₂NCH₂CH₂NH₃)]X₃ (where X is an anion like Cl⁻), which contains a protonated, monodentate ethylenediamine ligand.[4][5] | This side reaction is often observed in large-scale syntheses. Careful control of stoichiometry and reaction conditions can minimize its formation. Recrystallization of the final product can help to remove this impurity. |
| Vigorous Gas Evolution (Effervescence) | Decomposition of Hydrogen Peroxide: The cobalt complex can catalyze the decomposition of hydrogen peroxide into oxygen and water. This reaction is exothermic and can become uncontrolled. | Add the hydrogen peroxide solution slowly and in portions, allowing the reaction to subside between additions. Cooling the reaction mixture in an ice bath during the addition of H₂O₂ is also recommended to control the reaction rate. |
| Formation of Polymeric Species | Reaction in Basic Conditions: In the presence of excess base, olation (formation of hydroxo-bridged polynuclear complexes) can occur. | Maintain the pH in the neutral to slightly acidic range to avoid the formation of these less soluble polymeric byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding an oxidizing agent like hydrogen peroxide?
A1: The synthesis of tris(ethylenediamine)cobalt(III) nitrate typically starts with a cobalt(II) salt. The Co(III) oxidation state is more stable when coordinated with ligands like ethylenediamine.[2] An oxidizing agent, such as hydrogen peroxide or even atmospheric oxygen bubbled through the solution, is required to oxidize Co(II) to Co(III) to form the stable [Co(en)₃]³⁺ complex.
Q2: How critical is the temperature during the synthesis?
A2: Temperature control is important. While gentle heating can promote the oxidation of Co(II) to Co(III), excessive temperatures can lead to the decomposition of the desired product and encourage the formation of side products. High temperatures also accelerate the decomposition of hydrogen peroxide, which can lead to a rapid and potentially unsafe release of gas.[6] It is generally recommended to perform the initial mixing and oxidation at or below room temperature, followed by controlled heating if necessary for crystallization.
Q3: My final product has a slightly different color than the expected orange-yellow. What could be the reason?
A3: A deviation from the expected color often indicates the presence of impurities. A greenish tint may suggest contamination with trans-[Co(en)₂Cl₂]⁺, especially if chloride ions were present in the reaction. A brownish color could indicate the presence of unreacted Co(II) species or polymeric byproducts. Purification by recrystallization is recommended to obtain the pure orange-yellow product.
Q4: Can I use air oxidation instead of hydrogen peroxide?
A4: Yes, bubbling a stream of air through the reaction mixture for an extended period is a common method to oxidize the Co(II) complex to the Co(III) complex.[4][5] This method is generally slower than using a chemical oxidizing agent like hydrogen peroxide but can be effective. The presence of activated charcoal can sometimes be used to catalyze this air oxidation.
Q5: What is the role of pH in the synthesis?
A5: The pH of the reaction medium is a critical parameter. The stability of the tris(ethylenediamine)cobalt(III) complex and the rate of the oxidation reaction are pH-dependent. Furthermore, the decomposition of hydrogen peroxide is significantly influenced by pH; the rate of decomposition increases with increasing pH.[1] Maintaining the appropriate pH helps to ensure a good yield of the desired product while minimizing side reactions.
Experimental Protocols
Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate
This is a general procedure and may need to be optimized for specific laboratory conditions.
-
Preparation of Reagents:
-
Dissolve a measured amount of cobalt(II) nitrate hexahydrate in deionized water.
-
In a separate beaker, carefully dilute ethylenediamine with deionized water. Caution: Ethylenediamine is corrosive and has a strong odor. Handle in a fume hood.
-
-
Complex Formation:
-
Slowly add the ethylenediamine solution to the cobalt(II) nitrate solution with constant stirring.
-
-
Oxidation:
-
To the resulting solution, slowly add a 3% solution of hydrogen peroxide dropwise while stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture for about 30 minutes to ensure complete oxidation. A color change from a brownish solution to a clear orange-yellow should be observed.
-
-
Crystallization:
-
Gently heat the solution on a hot plate to reduce the volume by about one-third. Do not boil vigorously or allow the solution to evaporate to dryness to avoid the formation of impurities.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization.
-
If crystallization is slow, the addition of a small amount of ethanol or isopropanol can help to induce precipitation.
-
-
Isolation and Purification:
-
Collect the orange-yellow crystals by suction filtration.
-
Wash the crystals with a small amount of cold ethanol, followed by a small amount of diethyl ether to aid in drying.
-
The product can be further purified by recrystallization from a minimum amount of hot water.
-
Visualizations
Caption: Synthesis pathway and potential side reactions.
References
- 1. Formation of hydroxyl radicals and Co3+ in the reaction of Co(2+)-EDTA with hydrogen peroxide. Catalytic effect of Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 3. Sciencemadness Discussion Board - cis and trans dichlorobis(ethylenediamine)cobalt(III) chlorides - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 5. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]
- 6. proakademia.eu [proakademia.eu]
improving the optical purity of resolved tris(ethylenediamine)cobalt(iii) enantiomers
Welcome to the technical support center for the resolution of tris(ethylenediamine)cobalt(III), [Co(en)₃]³⁺, enantiomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve and optimize the optical purity of their resolved products.
Frequently Asked Questions (FAQs)
Q1: My final product has a low specific rotation, indicating low optical purity. What are the common causes?
A1: Low optical purity is a frequent issue with several potential causes:
-
Rapid Crystallization: If the diastereomeric salt, [(+)-Co(en)₃][(+)-tart]Cl, precipitates too quickly, it can trap the more soluble [(-)-Co(en)₃][(+)-tart]Cl diastereomer within the crystal lattice, leading to contamination.[1]
-
Incorrect pH: The pH of the solution during the resolution step is critical. Deviations can alter the solubility of the diastereomeric salts and compromise the efficiency of the separation.[2]
-
Insufficient Washing: Failure to adequately wash the crystallized diastereomer can leave behind mother liquor containing the undesired enantiomer.
-
Racemization: Although the [Co(en)₃]³⁺ complex is relatively inert, prolonged heating, especially in the presence of a catalyst like activated charcoal, can cause the product to racemize.[3]
Q2: No crystals are forming after I've followed the resolution procedure. What should I do?
A2: A lack of crystallization typically indicates that the solution is not sufficiently supersaturated. You can try the following:
-
Solvent Evaporation: Gently heat the solution to evaporate a small amount of the solvent (water) to increase the concentration of the diastereomeric salt.
-
Slow Cooling: Ensure the solution is allowed to cool slowly and without disturbance. An ice bath can sometimes force rapid precipitation, which is detrimental to purity.[1] Leaving the solution undisturbed for an extended period (e.g., overnight) is often effective.[1][3]
-
Seeding: If you have a pure crystal from a previous successful batch, adding a single seed crystal can initiate crystallization.
Q3: How do I isolate the other enantiomer, [(-)-Co(en)₃]³⁺, from the filtrate?
A3: The filtrate remaining after the crystallization of [(+)-Co(en)₃][(+)-tart]Cl is enriched with the more soluble [(-)-Co(en)₃][(+)-tart]Cl diastereomer.[1][3][4] To isolate it, you can add a source of iodide, such as sodium iodide (NaI). This will precipitate [(-)-Co(en)₃]I₃·H₂O. This product can be further purified by recrystallization from warm water, which takes advantage of the fact that the racemic iodide salt is less soluble than the pure enantiomer in warm water.[3]
Q4: What is the purpose of converting the resolved diastereomeric tartrate salt to an iodide salt?
A4: Converting the [(+)-Co(en)₃][(+)-tart]Cl salt to [(+)-Co(en)₃]I₃·H₂O serves two main purposes. First, it removes the chiral tartrate anion, which has its own optical activity and would interfere with the specific rotation measurement of the cobalt complex cation. Second, the iodide salt is a well-characterized, stable solid that is suitable for final analysis and long-term storage.
Q5: My polarimeter reading is unstable. How can I get an accurate measurement?
A5: Unstable readings can result from several factors:
-
Insoluble Particles: Ensure your sample is fully dissolved and free of any suspended particles. Filter the solution if necessary.
-
Air Bubbles: Check the polarimeter cell for any trapped air bubbles in the light path.
-
Concentration Effects: Ensure the concentration of your solution is within the optimal range for the instrument. Very dilute or very concentrated solutions can lead to inaccurate readings.
-
Temperature Fluctuations: Allow the solution to reach thermal equilibrium with the instrument before taking a measurement, as specific rotation can be temperature-dependent.[1]
Troubleshooting Guides
This section provides a more detailed approach to resolving specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of [(+)-Co(en)₃][(+)-tart]Cl·5H₂O | 1. Incomplete precipitation. 2. Solution was not sufficiently supersaturated. 3. pH of the solution was not optimal. | 1. Allow for a longer crystallization period at a lower temperature. 2. Reduce the volume of the solvent by gentle heating and allow the solution to cool again slowly. 3. Carefully monitor and adjust the pH during the addition of reagents as specified in modified protocols.[2] |
| Optical Purity Decreases After Recrystallization | 1. The solution was boiled for too long, causing racemization.[3] 2. The recrystallization was performed too quickly, trapping impurities. | 1. Avoid prolonged boiling. Use only gentle heating to dissolve the solid. 2. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
| Final Iodide Product is Contaminated with Tartrate | 1. Insufficient washing of the [(+)-Co(en)₃]I₃·H₂O precipitate. | 1. After filtering the iodide salt, wash it thoroughly with a cold, dilute solution of NaI to remove residual sodium tartrate, followed by washes with ethanol (B145695) and acetone (B3395972)/ether to remove water and dry the product.[3] |
| Color of the initial racemic [Co(en)₃]Cl₃ is brownish instead of yellow-orange. | 1. Incomplete oxidation of Co(II) to Co(III) during synthesis. 2. Presence of other cobalt species or impurities. | 1. Ensure adequate aeration (e.g., bubbling air) for a sufficient duration during the synthesis from the Co(II) salt.[3][5] 2. Recrystallize the crude racemic [Co(en)₃]Cl₃ from water before proceeding with the resolution step. |
Quantitative Data Summary
The following table summarizes key optical rotation data essential for calculating optical purity. The optical purity is calculated as: (% Optical Purity) = ([α]_observed / [α]_pure) * 100.
| Compound | Formula | Specific Rotation ([α]D) |
| Optically Pure Dextro Enantiomer | (+)-[Co(en)₃]I₃·H₂O | +89°[3][4] |
| Optically Pure Levo Enantiomer | (-)-[Co(en)₃]I₃·H₂O | -89°[3][4] |
| Less-Soluble Diastereomer | [(+)-Co(en)₃][(+)-tart]Cl·5H₂O | +102°[1] |
| Racemic Mixture | (±)-[Co(en)₃]I₃·H₂O | 0° |
Experimental Protocols
Protocol 1: Resolution of Racemic [Co(en)₃]³⁺
This protocol is based on the classical method of diastereomeric salt crystallization using (+)-tartaric acid.[1][3]
-
Dissolution: In a beaker, dissolve racemic [Co(en)₃]Cl₃·nH₂O in warm water. For every 6.0 g of the cobalt complex, use approximately 20 mL of water.[1]
-
Resolving Agent Addition: To this solution, add a stoichiometric amount of (+)-tartaric acid (approx. 2.6 g per 6.0 g of complex) and stir.[1]
-
pH Adjustment: Add sodium hydroxide (B78521) (approx. 1.4 g per 2.6 g of tartaric acid) and gently heat the solution until all solids dissolve.[1] Careful control of pH at this stage is crucial for reproducibility.[2]
-
Crystallization: Remove the beaker from the heat, cover it, and allow it to cool slowly and stand undisturbed for at least 24 hours. Orange-pink needle-like crystals of the less soluble diastereomer, [(+)-Co(en)₃][(+)-tart]Cl·5H₂O, should form.[1]
-
Troubleshooting: If crystals form too quickly while the solution is still warm, gently reheat to redissolve them and allow for slower cooling to improve purity.[1]
-
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a cold 1:1 ethanol-water solution, followed by pure ethanol or acetone to facilitate drying.[3]
-
Purification (Optional but Recommended): The optical purity can be improved by recrystallizing the diastereomer. Dissolve the crystals in a minimum amount of hot water, and then allow the solution to cool slowly as before.
Protocol 2: Conversion to [(+)-Co(en)₃]I₃·H₂O
-
Redissolve Diastereomer: Dissolve the purified [(+)-Co(en)₃][(+)-tart]Cl·5H₂O crystals in a minimal amount of warm water.[3]
-
Precipitation: To the warm solution, add a concentrated solution of sodium iodide (NaI). A typical ratio is 17 g of NaI in 7 mL of hot water for every ~5 g of the diastereomer salt.[3]
-
Cooling and Isolation: Cool the mixture in an ice bath to complete the precipitation of the bright orange [(+)-Co(en)₃]I₃·H₂O. Collect the solid by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with a cold, dilute NaI solution to remove all tartrate ions, followed by a wash with cold ethanol, and finally acetone or ether.[3]
-
Drying and Analysis: Air-dry the product. Prepare a solution of known concentration (e.g., 0.5 g in 10 mL of water) and measure its optical rotation using a polarimeter to determine the specific rotation and calculate the optical purity.[3]
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the resolution of [Co(en)₃]³⁺.
References
storage and handling guidelines for tris(ethylenediamine)cobalt(iii) nitrate
This guide provides essential information on the storage, handling, and safety precautions for tris(ethylenediamine)cobalt(III) nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What are the proper storage conditions for tris(ethylenediamine)cobalt(III) nitrate?
A1: Tris(ethylenediamine)cobalt(III) nitrate should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is crucial to keep it away from heat and sources of ignition.[2] The storage area should be locked up.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling tris(ethylenediamine)cobalt(III) nitrate, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[1][3]
-
Hand Protection: Impervious gloves.
-
Skin and Body Protection: A complete suit protecting against chemicals or appropriate protective clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: Use a particulate respirator. For higher-level protection, use appropriate respirator cartridges.[3][5]
Q3: What are the primary hazards associated with tris(ethylenediamine)cobalt(III) nitrate?
A3: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is also suspected of causing cancer. As a nitrate, it is an oxidizing agent and can form flammable mixtures when combined with hydrocarbons.[6]
Q4: What materials are incompatible with tris(ethylenediamine)cobalt(III) nitrate?
A4: Avoid contact with strong oxidizing agents.[2][3] As a nitrate, it is itself an oxidizing agent and may ignite or form explosive mixtures with combustible materials.[3][6]
Q5: How should I dispose of tris(ethylenediamine)cobalt(III) nitrate waste?
A5: Disposal of tris(ethylenediamine)cobalt(III) nitrate must be done in accordance with local, state, and federal regulations. It should be disposed of in an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]
Troubleshooting Guide
Scenario 1: I have accidentally spilled some tris(ethylenediamine)cobalt(III) nitrate powder in the lab.
-
Immediate Action: Evacuate non-essential personnel from the area.[1] Remove all sources of ignition.[3]
-
Cleanup Procedure:
-
Ensure you are wearing the appropriate PPE (see FAQ 2).
-
For minor spills, use dry clean-up procedures to avoid generating dust.[3]
-
Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][3]
-
Avoid creating dust clouds, as they can form an explosive mixture with air.[3]
-
After cleanup, wash the affected area thoroughly.
-
-
Reporting: Report the spill to your laboratory's safety officer.
Scenario 2: My skin has come into contact with the compound.
-
Immediate Action: Immediately remove all contaminated clothing, including footwear.[3]
-
First Aid: Wash the affected skin area with plenty of soap and water.[1][4] If skin irritation occurs, seek medical advice.[1]
-
Medical Attention: Show the Safety Data Sheet (SDS) to the attending physician.[5]
Scenario 3: The compound was accidentally splashed into my eyes.
-
Immediate Action: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4]
-
First Aid: If present and easy to do, remove contact lenses. Continue rinsing.[1]
Scenario 4: I may have inhaled some of the powder.
-
Immediate Action: Move to an area with fresh air immediately.[1][2] If breathing is difficult, provide artificial respiration.
-
Medical Attention: Call a poison center or doctor if you feel unwell.[1]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₆H₂₄CoN₉O₉ | [7][8] |
| Molecular Weight | 425.24 g/mol | [8] |
| Melting Point | >250 °C (decomposes) | [9] |
| Appearance | Yellow-orange solid | [3] |
| Solubility | Soluble in water | [4][6] |
Experimental Workflow
Below is a diagram outlining the standard workflow for the safe handling of tris(ethylenediamine)cobalt(III) nitrate in a laboratory setting.
Caption: Workflow for safe handling of tris(ethylenediamine)cobalt(III) nitrate.
References
- 1. canbipharm.com [canbipharm.com]
- 2. fishersci.com [fishersci.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. fishersci.it [fishersci.it]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. americanelements.com [americanelements.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. Tris(ethylenediamine)cobalt(iii)nitrate | C6H24CoN9O9 | CID 12059588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TRIS(ETHYLENEDIAMINE)COBALT(III) NITRAT& | 6865-68-5 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of DNA Condensation Efficiency: Tris(ethylenediamine)cobalt(iii) vs. Hexaamminecobalt(iii)
For researchers, scientists, and drug development professionals, understanding the nuances of DNA condensation agents is critical for advancements in gene therapy and nanotechnology. This guide provides a detailed comparison of two widely studied trivalent cobalt complexes, tris(ethylenediamine)cobalt(iii) (B86008) ([Co(en)₃]³⁺) and hexaamminecobalt(iii) ([Co(NH₃)₆]³⁺), in their capacity to induce DNA condensation.
While both cobalt complexes are effective DNA condensing agents, their efficiency is governed by a delicate interplay of electrostatic interactions, ligand structure, and hydrophobicity. This comparison synthesizes experimental data to elucidate the key differences in their performance.
At a Glance: Key Performance Indicators
| Parameter | Tris(ethylenediamine)cobalt(iii) ([Co(en)₃]³⁺) | Hexaamminecobalt(iii) ([Co(NH₃)₆]³⁺) | Key Insights |
| Binding Strength to DNA | Comparable to [Co(NH₃)₆]³⁺[1][2] | Comparable to [Co(en)₃]³⁺[1][2] | Both complexes exhibit strong electrostatic binding to the DNA backbone. |
| Hydrophobicity | More hydrophobic than [Co(NH₃)₆]³⁺[1][2] | Less hydrophobic than [Co(en)₃]³⁺[1][2] | The ethylenediamine (B42938) ligands in [Co(en)₃]³⁺ impart a greater hydrophobic character. |
| Condensation Efficiency | Generally considered slightly more efficient. | A highly effective and widely studied condensing agent. | Increased hydrophobicity is suggested to enhance condensation efficiency. For instance, cobalt(III) sepulchrate, which is more hydrophobic than both, is twice as effective at condensing DNA.[1][2] |
| Charge Neutralization for Condensation | Requires approximately 88-90% neutralization of DNA phosphate (B84403) charges.[1][2] | Requires approximately 88-90% neutralization of DNA phosphate charges.[1][2] | The fundamental requirement for charge neutralization is similar for both complexes. |
| Morphology of Condensed DNA | Primarily toroids and rods. | Primarily toroids and rods, with morphology influenced by solvent conditions.[3] | The overall structure of the condensed DNA is similar for both agents. |
In-Depth Analysis: Understanding the Mechanism
DNA condensation by multivalent cations like [Co(en)₃]³⁺ and [Co(NH₃)₆]³⁺ is primarily driven by the neutralization of the negative charges on the phosphate backbone of the DNA.[1][2] This charge neutralization reduces the electrostatic repulsion between DNA segments, allowing the molecule to collapse into a compact structure. It is understood that condensation typically occurs when about 88-90% of the DNA's charge has been neutralized by the counterions.[1][2]
While both cobalt complexes carry a +3 charge, the nature of their ligands introduces subtle but significant differences. The ethylenediamine ligands of [Co(en)₃]³⁺ contain methylene (B1212753) groups, rendering the complex more hydrophobic than [Co(NH₃)₆]³⁺.[1][2] This increased hydrophobicity is believed to contribute to a more favorable interaction with the less polar grooves of the DNA helix and may enhance the aggregation of DNA molecules, leading to a slightly higher condensation efficiency.
Experimental Evidence: A Closer Look at the Data
Thermodynamic Parameters of DNA Condensation
Table 1: Thermodynamic Parameters for DNA Interaction with Hexaamminecobalt(iii) at 25°C
| Process | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Binding | ~ +1 | ~ +10 |
| Condensation | ~ +1 | ~ +10 |
Data sourced from studies on plasmid DNA.
The positive enthalpy change (ΔH) indicates that the binding and condensation are enthalpically opposed, while the large positive entropy change (TΔS) is the main driving force. This entropy gain is attributed to the release of water molecules and monovalent cations from the DNA surface upon binding of the trivalent cobalt complex.
Critical Concentration for Condensation
The critical concentration of the condensing agent required to induce DNA collapse is a key measure of its efficiency. For [Co(NH₃)₆]³⁺, the critical concentration for the condensation of pUC18 plasmids in an aqueous solution is approximately 21 µM.[3]
Visualizing the Process
Logical Flow of DNA Condensation Comparison
Caption: Comparative workflow of DNA condensation by cobalt complexes.
Experimental Workflow for Assessing DNA Condensation
References
- 1. Structural effects of cobalt-amine compounds on DNA condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural effects of cobalt-amine compounds on DNA condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA condensation by cobalt hexaammine (III) in alcohol-water mixtures: dielectric constant and other solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of the crystal structure of tris(ethylenediamine)cobalt(iii) nitrate by X-ray diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the crystal structure of tris(ethylenediamine)cobalt(III) (B86008) nitrate (B79036), validated by X-ray diffraction, with its cobalt(II) counterpart. The experimental data and protocols furnished herein offer a comprehensive resource for researchers in crystallography, inorganic chemistry, and materials science.
Performance Comparison: Tris(ethylenediamine)cobalt(III) Nitrate vs. Tris(ethylenediamine)cobalt(II) Nitrate
The structural parameters of tris(ethylenediamine)cobalt(III) nitrate have been determined with high precision using single-crystal X-ray diffraction. A comparison with the analogous tris(ethylenediamine)cobalt(II) nitrate reveals distinct differences in their crystal lattices and coordination geometries, primarily arising from the different oxidation states of the central cobalt atom.
| Parameter | Tris(ethylenediamine)cobalt(III) Nitrate | Tris(ethylenediamine)cobalt(II) Nitrate |
| Formula | D---INVALID-LINK--₃ | --INVALID-LINK--₂ |
| Crystal System | Orthorhombic | Hexagonal |
| Space Group | P2₁2₁2₁[1] | P6₃22[2] |
| a (Å) | 14.570 ± 0.017[1] | 8.989 (reported for isostructural Ni(II) complex) |
| b (Å) | 12.607 ± 0.016[1] | 8.989 (reported for isostructural Ni(II) complex) |
| c (Å) | 8.756 ± 0.003[1] | 11.33 (reported for isostructural Ni(II) complex) |
| Z | 4[1] | 2 |
| Calculated Density (g/cm³) | 1.756[1] | Not explicitly stated |
| Observed Density (g/cm³) | 1.773[1] | Not explicitly stated |
| Average Co-N distance (Å) | 1.964 ± 0.008[1] | ~2.1 (shorter than in Mn(II) analogue)[2] |
| Coordination Geometry | Essentially Octahedral[1] | Octahedral[2] |
Experimental Protocols
Single-Crystal X-ray Diffraction of Tris(ethylenediamine)cobalt(III) Nitrate
The determination of the crystal structure of D---INVALID-LINK--₃ was carried out using three-dimensional single-crystal X-ray analysis.[1]
1. Crystal Preparation and Mounting:
-
A crystal with approximate dimensions of 0.07 x 0.07 x 0.08 mm was selected and mounted with the 0.08 mm axis along the spindle axis.[1]
-
The crystal's orientation was slightly adjusted to minimize multiple reflections.[1]
2. Data Collection:
-
A right-handed coordinate system was employed for data collection.[1]
-
Preliminary precession photographs indicated an orthorhombic space group, which was uniquely determined to be P2₁2₁2₁ based on systematic extinctions (h00, h=2n+1; 0k0, k=2n+1; 00l, l=2n+1).[1]
-
Data was collected using the stationary-crystal stationary-counter technique with a take-off angle of 6°.[1]
-
A total of 2647 reflections were measured.[1]
-
Three standard reflections were periodically remeasured to monitor crystal and electronic stability; no significant changes were observed.[1]
3. Data Processing and Structure Refinement:
-
Peak height data were converted to integrated intensities.[1]
-
The intensity data were corrected for Lorentz-polarization effects.[1]
-
Due to large transmission factors (maximum 92.9% and minimum 92.3%), no absorption corrections were applied.[1]
-
Of the 2647 measured intensities, 1943 were considered observed as they were above the background.[1]
-
The structure was refined by least-squares methods, with the Co, N, C, and O atoms refined anisotropically, to an unweighted R index of 8.4%.[1]
Visualizing the Workflow
Caption: Experimental workflow for the X-ray diffraction analysis of tris(ethylenediamine)cobalt(iii) nitrate.
References
A Comparative Analysis of Tris(ethylenediamine)cobalt(III) Chloride and Nitrate Salts for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals on the distinct characteristics and applications of tris(ethylenediamine)cobalt(III) chloride and nitrate (B79036) salts.
The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a cornerstone of coordination chemistry, valued for its stability, chirality, and well-defined stereochemistry.[1][2] This robust complex is available with various counter-ions, most commonly chloride ([Co(en)₃]Cl₃) and nitrate (--INVALID-LINK--₃). The choice of the anion can significantly influence the salt's physicochemical properties and its suitability for specific applications, ranging from fundamental research to the development of novel therapeutic agents. This guide provides a comparative study of the chloride and nitrate salts of tris(ethylenediamine)cobalt(III), supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
While both salts share the same stable cationic complex, the differing properties of the chloride and nitrate anions lead to variations in their solid-state and solution behavior. A summary of their key properties is presented in Table 1.
| Property | Tris(ethylenediamine)cobalt(III) Chloride | Tris(ethylenediamine)cobalt(III) Nitrate |
| Molecular Formula | C₆H₂₄Cl₃CoN₆ | C₆H₂₄CoN₉O₉ |
| Molar Mass | 345.59 g/mol | 425.24 g/mol [3] |
| Appearance | Yellow-orange crystalline solid[1] | Yellow-orange crystalline solid |
| Solubility in Water | Soluble[4] | Highly soluble[5] |
| Melting Point | Decomposes at 275 °C[1][6] | Decomposes at >250 °C[7] |
| Hydration | Commonly forms di- or trihydrates[2] | Anhydrous and hydrated forms exist |
Stability: The tris(ethylenediamine)cobalt(III) cation is kinetically inert, contributing to the high stability of both salts in solution.[8] Thermal analysis of the chloride salt indicates decomposition starting around 275 °C.[1][6] Studies on the thermal annealing of the nitrate salt also suggest high thermal stability.[9] A direct comparative thermal analysis under identical conditions would be necessary to definitively determine which salt is more thermally stable. In solution, the primary reaction of interest is the very slow aquation of the complex, a process that is generally not significantly influenced by the nature of these non-coordinating counter-ions under typical conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are established methods for the synthesis of both the chloride and nitrate salts.
Synthesis of Tris(ethylenediamine)cobalt(III) Chloride
This synthesis involves the oxidation of a cobalt(II) salt in the presence of ethylenediamine (B42938).
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediamine (en)
-
Hydrochloric acid (HCl), 6 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Distilled water
Procedure: [10]
-
Dissolve 12 g of cobalt(II) chloride hexahydrate in 35 mL of distilled water in a beaker.
-
In a separate beaker, carefully add 9 mL of ethylenediamine to 25 mL of chilled distilled water.
-
Slowly add 8.5 mL of 6 M hydrochloric acid to the ethylenediamine solution with stirring.
-
Add the cobalt(II) chloride solution to the ethylenediamine solution.
-
Slowly, and with caution, add 10 mL of 30% hydrogen peroxide dropwise to the mixture. The reaction is exothermic and will effervesce.
-
Once the reaction subsides, heat the solution to boiling and reduce the volume by approximately half.
-
Cool the solution to room temperature, then add 50 mL of concentrated hydrochloric acid followed by 100 mL of ethanol to precipitate the product.
-
Collect the orange crystals by vacuum filtration, wash with ethanol, and air dry.
Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate
The nitrate salt is typically prepared via an anion exchange reaction starting from the chloride salt.
Materials:
-
Tris(ethylenediamine)cobalt(III) chloride ([Co(en)₃]Cl₃)
-
Silver nitrate (AgNO₃)
-
Distilled water
Procedure:
-
Prepare a concentrated solution of tris(ethylenediamine)cobalt(III) chloride in distilled water.
-
In a separate container, prepare a stoichiometric equivalent solution of silver nitrate in distilled water.
-
Slowly add the silver nitrate solution to the cobalt complex solution with constant stirring. A white precipitate of silver chloride (AgCl) will form.
-
Stir the mixture for approximately 30 minutes to ensure complete precipitation.
-
Remove the AgCl precipitate by filtration.
-
The filtrate, which now contains tris(ethylenediamine)cobalt(III) nitrate, can be concentrated by gentle heating or slow evaporation to induce crystallization.
-
Collect the resulting crystals by filtration.
Applications in Drug Development and Biological Research
The tris(ethylenediamine)cobalt(III) cation has been investigated for its potential applications in biology and medicine, primarily due to its ability to interact with biological macromolecules like DNA.
DNA Condensation
Multivalent cations are known to induce the condensation of DNA, a process that is crucial for packaging genetic material and has implications for gene delivery. Tris(ethylenediamine)cobalt(III) chloride has been shown to be an effective agent for DNA condensation.[11] The process is driven by the electrostatic interactions between the trivalent cobalt complex and the negatively charged phosphate (B84403) backbone of DNA. This interaction neutralizes the charge repulsion between DNA strands, allowing them to pack more closely.
The choice of the counter-ion can be relevant in these biological systems. While chloride ions are ubiquitous in biological fluids, nitrate ions are also generally considered biocompatible at low concentrations. However, the higher solubility of the nitrate salt might be beneficial in preparing more concentrated stock solutions for these experiments. To date, there is a lack of studies directly comparing the DNA condensation efficiency of the chloride and nitrate salts.
Other Potential Applications
The inert nature of the [Co(en)₃]³⁺ complex makes it a suitable scaffold for the development of bioreductive drugs. By attaching a cytotoxic ligand to the cobalt center, the drug can remain inactive until it reaches the hypoxic environment of a tumor, where it can be reduced to the more labile Co(II) state, releasing the active drug. While this application has been explored with other cobalt complexes, the tris(ethylenediamine)cobalt(III) framework offers a stable and well-characterized starting point for such designs. The choice between the chloride and nitrate salt would likely depend on the specific synthetic route and the desired solubility of the final prodrug.
Furthermore, the chloride salt has been investigated as a temperature sensor for noninvasive monitoring in cancer hyperthermia treatment, leveraging the temperature-dependent chemical shift of the ⁵⁹Co nucleus in NMR spectroscopy.[12]
Conclusion
Both tris(ethylenediamine)cobalt(III) chloride and nitrate are valuable salts for research and development, each with subtle differences that may favor one over the other for specific applications. The chloride salt is more commonly used and has well-established synthesis protocols. The nitrate salt, with its potentially higher solubility, may be advantageous in situations requiring highly concentrated solutions.
For applications in drug development, particularly in areas like DNA condensation and the design of bioreductive prodrugs, the choice of counter-ion may have a modest impact on the overall performance, primarily related to solubility and ease of formulation. Further comparative studies are warranted to fully elucidate the nuanced differences in their biological activities. Researchers should consider the specific requirements of their experimental design, including desired concentration, solvent system, and potential interactions with other components, when selecting between these two salts.
References
- 1. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]
- 2. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Tris(ethylenediamine)cobalt(iii)nitrate | C6H24CoN9O9 | CID 12059588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tris(ethylenediamine)cobalt chloride trihydrate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. americanelements.com [americanelements.com]
- 6. 14883-80-8 CAS MSDS (TRIS(ETHYLENEDIAMINE)COBALT(III) CHLORIDE TRIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. TRIS(ETHYLENEDIAMINE)COBALT(III) NITRATE [chemicalbook.com]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. THE THERMAL ANNEALING OF $sup 60$Co IN IRRADIATED TRIS-(ETHYLENEDIAMINE)- COBALT(III) NITRATE (Journal Article) | OSTI.GOV [osti.gov]
- 10. google.com [google.com]
- 11. Structural effects of cobalt-amine compounds on DNA condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Absolute Configuration of Tris(ethylenediamine)cobalt(III) Isomers using Circular Dichroism
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for determining the absolute configuration of the chiral metal complex, tris(ethylenediamine)cobalt(III) ([Co(en)₃]³⁺). It focuses on Circular Dichroism (CD) spectroscopy as a primary method, offering detailed experimental protocols and comparative data against alternative techniques like X-ray crystallography and optical rotatory dispersion.
Introduction to Chirality in [Co(en)₃]³⁺
The tris(ethylenediamine)cobalt(III) ion is a classic example of a chiral octahedral complex. The three bidentate ethylenediamine (B42938) (en) ligands wrap around the central cobalt(III) ion in a propeller-like fashion. This arrangement can exist in two non-superimposable mirror-image forms, known as enantiomers.[1] These enantiomers are designated by the stereochemical descriptors Δ (delta) for the right-handed propeller twist and Λ (lambda) for the left-handed twist.[2] Differentiating between these isomers is crucial for stereospecific synthesis and applications in catalysis and materials science.
Core Technique: Circular Dichroism (CD) Spectroscopy
Circular dichroism is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules.[3] The principle lies in the differential absorption of left-handed versus right-handed circularly polarized light by an enantiomer.
-
Left-handed circularly polarized light (L-CPL)
-
Right-handed circularly polarized light (R-CPL)
A CD spectrum is a plot of the difference in absorption (ΔA = AL - AR) versus wavelength. Enantiomers will produce CD spectra that are exact mirror images of each other, a phenomenon known as the Cotton effect. This makes CD an exceptionally powerful tool for assigning the absolute configuration of a chiral sample by comparing its spectrum to that of a known standard.
Experimental Workflow and Protocol
The determination of the absolute configuration of [Co(en)₃]³⁺ isomers involves three main stages: synthesis of the racemic mixture, resolution of the enantiomers, and analysis by CD spectroscopy.
Detailed Experimental Protocol
1. Synthesis of Racemic [Co(en)₃]Cl₃:
-
Dissolve cobalt(II) chloride hexahydrate in water.
-
Separately, mix ethylenediamine with water and cool the solution in an ice bath.
-
Slowly add the cobalt(II) solution to the ethylenediamine solution.
-
Oxidize the Co(II) to Co(III) by bubbling air through the solution for several hours in the presence of activated charcoal, which acts as a catalyst.
-
Heat the mixture to complete the reaction, then filter off the charcoal.
-
The racemic [Co(en)₃]³⁺ complex can be precipitated as its chloride salt by adding concentrated HCl and cooling.
2. Resolution of Δ and Λ Enantiomers:
-
The resolution is typically achieved by forming diastereomeric salts with a chiral counter-ion, such as (+)-tartrate.
-
Dissolve the racemic [Co(en)₃]Cl₃ in warm water and add a solution of sodium (+)-tartrate.
-
The diastereomer (+)-[Co(en)₃][(+)-tart]Cl (which contains the Δ-isomer) is less soluble and will crystallize out upon cooling.
-
Isolate the crystals by filtration. The filtrate will be enriched in the (-)-[Co(en)₃]³⁺ (Λ-isomer).
-
To obtain the pure enantiomers for analysis, it is common to convert them to their iodide salts, which are less soluble and easily purified.
-
For the Δ-isomer : Dissolve the diastereomeric tartrate salt in warm water, add NaI, and cool to crystallize Δ-(+)-[Co(en)₃]I₃·H₂O.
-
For the Λ-isomer : Add NaI to the filtrate from the initial crystallization, warm to dissolve, and then cool to crystallize Λ-(-)-[Co(en)₃]I₃·H₂O.
-
3. Circular Dichroism Analysis:
-
Sample Preparation: Prepare aqueous solutions of each purified iodide salt (Δ- and Λ-[Co(en)₃]I₃·H₂O) at a concentration of approximately 0.1 mg/mL. Ensure the samples are free of aggregates by filtration.
-
Instrument Setup:
-
Use a calibrated spectropolarimeter.
-
Purge the instrument with nitrogen gas, especially for far-UV measurements (though not required for the visible region of this complex).
-
Use a quartz cuvette with a 1.0 cm path length.
-
-
Data Acquisition:
-
Record a baseline spectrum using the solvent (deionized water).
-
Record the CD spectrum for each isomer from approximately 600 nm to 350 nm.
-
Typical scan parameters: 1 nm bandwidth, 1 second response time, and a scan speed of 100 nm/min. Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: Subtract the baseline spectrum from each sample spectrum. Convert the data from ellipticity (millidegrees) to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.
Data Interpretation and Comparison
The absolute configuration is determined by the sign of the Cotton effects in the CD spectrum, particularly in the region of the d-d electronic transitions of the cobalt(III) ion (~400-550 nm).
The two prominent d-d transitions for [Co(en)₃]³⁺ are the ¹A₁g → ¹T₁g (~467 nm) and ¹A₁g → ¹T₂g (~338 nm) transitions. In the D₃ symmetry of the complex, the ¹T₁g level splits into A₂ and E components. The CD spectrum is dominated by the E component.[4]
-
Δ-[Co(en)₃]³⁺ exhibits a strong positive Cotton effect for the E component transition at approximately 490 nm, followed by a weaker negative band at ~440 nm.[4]
-
Λ-[Co(en)₃]³⁺ , its mirror image, shows a strong negative Cotton effect at ~490 nm and a weaker positive band at ~440 nm.[4]
By observing the sign of the major peak around 490 nm, the absolute configuration can be unambiguously assigned.
Table 1: Chiroptical Data for [Co(en)₃]³⁺ Isomers
| Isomer | Absolute Configuration | Optical Rotation [α]D | Major CD Peak (¹A₁ → ¹E) | Minor CD Peak |
| (+)-[Co(en)₃]I₃ | Δ (Right-handed) | +89° | Positive (~490 nm) | Negative (~440 nm) |
| (-)-[Co(en)₃]I₃ | Λ (Left-handed) | -89° | Negative (~490 nm) | Positive (~440 nm) |
Note: Optical rotation values are for the sodium D-line (589 nm).
Comparison with Alternative Methods
While CD spectroscopy is highly effective, other methods can also be used to determine absolute configuration.
Table 2: Comparison of Analytical Methods for Absolute Configuration
| Method | Principle | Sample Requirements | Advantages | Disadvantages |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Solution (mg scale), must be chiral and optically pure. | High sensitivity; provides detailed structural information; applicable in solution. | Requires a chromophore near the chiral center; relative method (requires a known standard or theoretical calculation). |
| X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a single crystal. | High-quality single crystal. | Provides the absolute, unambiguous 3D structure.[5] | Crystal growth can be difficult or impossible; structure may differ from solution state. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Solution (mg scale), must be chiral and optically pure. | Historically significant; related to CD spectrum by Kronig-Kramers transforms. | Spectra can be complex and difficult to interpret due to overlapping dispersive signals. |
| Vibrational CD (VCD) | Differential absorption of circularly polarized infrared light. | Solution or liquid (mg scale), must be chiral and optically pure. | Provides rich structural information on the entire molecule, not just near chromophores. | Requires specialized equipment; interpretation often relies on complex theoretical calculations (DFT). |
Conclusion
Circular dichroism spectroscopy is a robust and highly sensitive technique for confirming the absolute configuration of tris(ethylenediamine)cobalt(III) isomers. Its primary advantage lies in its applicability to samples in solution, which is often the state relevant to their intended application. The mirror-image relationship of the CD spectra for the Δ and Λ enantiomers provides a clear and definitive signature for assignment. While X-ray crystallography remains the gold standard for absolute structural determination, CD spectroscopy offers a more accessible and often more practical alternative for routine stereochemical analysis in research and development.
References
assessing the purity of synthesized tris(ethylenediamine)cobalt(iii) nitrate by elemental analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized tris(ethylenediamine)cobalt(iii) (B86008) nitrate (B79036), a coordination complex of significant interest in research and development. The purity of this compound is critical for ensuring the reliability and reproducibility of experimental results. This document outlines the synthesis of the complex and details the experimental protocols for its purity assessment using elemental analysis, UV-Visible spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparative data is presented in clear, structured tables, and workflows are visualized to facilitate understanding.
Synthesis of Tris(ethylenediamine)cobalt(iii) Nitrate
The synthesis of tris(ethylenediamine)cobalt(iii) nitrate is typically achieved through the oxidation of a cobalt(II) salt in the presence of ethylenediamine (B42938), followed by precipitation with a nitrate salt. The following protocol is adapted from established methods for the synthesis of the analogous chloride salt.[1][2][3]
Experimental Protocol: Synthesis
-
Dissolution of Cobalt(II) Source: Dissolve a measured amount of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Ligand: In a separate beaker, slowly add ethylenediamine to deionized water. This solution is then added dropwise to the stirring cobalt(II) nitrate solution. An initial color change should be observed as the cobalt(II)-ethylenediamine complex forms.
-
Oxidation: To oxidize the cobalt(II) to cobalt(III), gently bubble air through the solution for several hours using a fritted glass gas dispersion tube. Alternatively, for a more rapid oxidation, slowly add a 3% solution of hydrogen peroxide dropwise while monitoring the reaction temperature. The color of the solution will darken, indicating the formation of the Co(III) complex.[3]
-
Isolation of the Product: Once the oxidation is complete, concentrate the solution by gentle heating. Then, add a saturated solution of sodium nitrate to precipitate the tris(ethylenediamine)cobalt(iii) nitrate salt.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the orange-yellow crystalline product by vacuum filtration. Wash the crystals with small portions of ice-cold ethanol (B145695) and then diethyl ether to remove any unreacted starting materials and water.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent.
Purity Assessment Method 1: Elemental Analysis
Elemental analysis is a fundamental technique for determining the mass percentages of carbon, hydrogen, and nitrogen within a compound. The experimental values are then compared to the theoretical percentages calculated from the molecular formula to assess purity. For tris(ethylenediamine)cobalt(iii) nitrate (C₆H₂₄CoN₉O₉), any significant deviation from the theoretical values may indicate the presence of impurities, such as residual solvents or starting materials.
Experimental Protocol: Elemental Analysis (CHN)
-
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the dried, synthesized complex is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas (N₂).
-
Reduction and Separation: The combustion gases are passed through a reduction chamber containing copper to convert any nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.
-
Detection: A thermal conductivity detector (TCD) measures the amount of each gas. The detector response is proportional to the concentration of the respective element.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.
Data Comparison: Elemental Analysis
| Element | Theoretical % | Experimental % (Example) | Deviation |
| Carbon (C) | 16.94% | 16.85% | -0.09% |
| Hydrogen (H) | 5.69% | 5.75% | +0.06% |
| Nitrogen (N) | 29.64% | 29.50% | -0.14% |
Note: A deviation of ±0.4% is generally considered acceptable for a pure compound.
Purity Assessment Method 2: UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable tool for characterizing coordination compounds due to their often vibrant colors, which arise from electronic transitions between d-orbitals of the central metal ion.[4] The spectrum of a pure sample of tris(ethylenediamine)cobalt(iii) nitrate will exhibit characteristic absorption maxima (λmax) with specific molar absorptivity (ε) values. The presence of impurities can lead to shifts in the λmax values or the appearance of additional peaks.
Experimental Protocol: UV-Visible Spectroscopy
-
Solution Preparation: Prepare a stock solution of the synthesized complex of a known concentration (e.g., 0.01 M) in deionized water. From this stock solution, prepare a series of dilutions of accurately known concentrations.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use deionized water as the blank to zero the instrument.
-
Spectral Acquisition: Record the absorption spectrum of each solution over a wavelength range of approximately 300-600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.
Data Comparison: UV-Visible Spectroscopy
| Parameter | Literature Value for [Co(en)₃]³⁺ | Experimental Value (Example) |
| λmax 1 | ~467 nm | 468 nm |
| ε1 | ~88 L mol⁻¹ cm⁻¹ | 87 L mol⁻¹ cm⁻¹ |
| λmax 2 | ~338 nm | 339 nm |
| ε2 | ~80 L mol⁻¹ cm⁻¹ | 79 L mol⁻¹ cm⁻¹ |
Purity Assessment Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Since cobalt(III) complexes are diamagnetic, they are amenable to NMR analysis. The ¹H and ¹³C NMR spectra of pure tris(ethylenediamine)cobalt(iii) nitrate will show characteristic signals for the ethylenediamine ligands. The presence of impurities would result in additional, unassignable peaks in the spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized complex in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a water-soluble equivalent, if necessary.
-
Instrument Setup: Use a high-resolution NMR spectrometer. Acquire both ¹H and ¹³C NMR spectra.
-
Spectral Acquisition: For ¹H NMR, a typical acquisition might involve 16-32 scans. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts (δ) of the observed signals to expected values.
Data Comparison: NMR Spectroscopy (Expected Values in D₂O)
| Nucleus | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) (Example) | Assignment |
| ¹H | ~2.8-3.0 (broad multiplet) | 2.85 (broad multiplet) | -CH₂- |
| ¹H | ~4.5-5.0 (broad singlet) | 4.75 (broad singlet) | -NH₂ |
| ¹³C | ~45-47 | 46.2 | -CH₂- |
Note: The chemical shifts of the -NH₂ protons can be broad and may exchange with D₂O, potentially reducing their intensity or causing them to disappear.
Visualized Workflows
References
A Comparative Guide to Chiral Resolving Agents: Tris(ethylenediamine)cobalt(III) Nitrate versus Potassium Antimony Tartrate
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, relies on the use of effective chiral resolving agents. This guide provides an objective comparison of two such agents: tris(ethylenediamine)cobalt(III) nitrate (B79036) and potassium antimony tartrate. The selection of an appropriate resolving agent is often empirical, and this document aims to provide a data-driven overview of their performance, scope, and underlying mechanisms to aid in this critical decision-making process.
Principles of Chiral Resolution by Diastereomeric Salt Formation
The most common method for resolving a racemic mixture is through the formation of diastereomeric salts.[1] This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, after which the desired enantiomer can be recovered by decomposing the salt.
Tris(ethylenediamine)cobalt(III) Nitrate: A Versatile Cationic Resolving Agent
The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a chiral coordination complex that exists as a stable pair of enantiomers, designated Δ and Λ.[2][3] This inherent chirality allows its salts, such as the nitrate salt, to be used as resolving agents for racemic anionic species, particularly organic carboxylates. The resolution process involves the formation of diastereomeric salts between the chiral cobalt complex cation and the enantiomers of the racemic acid.
Potassium Antimony Tartrate: A Classical Anionic Resolving Agent
Potassium antimony tartrate, also known as tartar emetic, is a well-established resolving agent.[1][4] Its resolving power stems from the chiral anionic complex, bis(μ-tartrato)diantimonate(III), [Sb₂(C₄H₂O₆)₂]²⁻.[1] This anionic agent is particularly effective for the resolution of racemic cationic compounds, such as chiral amines and other organic cations, through the formation of diastereomeric salts.
Performance Comparison: A Data-Driven Analysis
While direct comparative studies resolving the same racemic mixture with both tris(ethylenediamine)cobalt(III) nitrate and potassium antimony tartrate are not abundant in the literature, we can infer their relative performance from their applications in resolving different classes of compounds.
Table 1: Performance Data for Tris(ethylenediamine)cobalt(III) Complexes in Chiral Resolution
| Racemic Compound Resolved | Resolving Agent Used | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) | Yield | Reference |
| DL-Leucine (B559552) | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (a tartaric acid derivative) | 91.20% (ee of D-Leu) | High | [5] |
| Self-resolution of [Co(en)₃]³⁺ | (+)-Tartaric acid | Optically pure isomers obtained | Not specified | [6] |
Note: Data for tris(ethylenediamine)cobalt(III) nitrate as a resolving agent for external racemic compounds is limited in readily available literature. The table includes data for a closely related cobalt complex and the resolution of the complex itself to illustrate the principle.
Table 2: Performance Data for Potassium Antimony Tartrate in Chiral Resolution
| Racemic Compound Resolved | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) | Yield | Reference |
| Racemic Cobalt Cage Complexes | 98% de | High | [7] |
| Chiral Metal Complexes | High ee | Not specified | General reference |
Note: Specific yield and ee% values for a broad range of resolutions using potassium antimony tartrate are not consistently reported in single sources. The data presented reflects the high efficiency generally attributed to this resolving agent.
Experimental Protocols
Resolution of the Tris(ethylenediamine)cobalt(III) Cation using (+)-Tartaric Acid
This protocol outlines the self-resolution of the racemic [Co(en)₃]³⁺ complex, a common undergraduate experiment that demonstrates the principles of diastereomeric salt formation.
Materials:
-
Racemic tris(ethylenediamine)cobalt(III) chloride ([Co(en)₃]Cl₃)
-
(+)-Tartaric acid
-
Sodium iodide
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve a known amount of racemic [Co(en)₃]Cl₃ in a minimum amount of hot water.
-
In a separate beaker, dissolve an equimolar amount of (+)-tartaric acid in a minimum amount of hot water.
-
Mix the two solutions and allow the mixture to cool slowly.
-
The less soluble diastereomeric salt, (+)-[Co(en)₃][(+)-tartrate]Cl, will crystallize out.
-
Filter the crystals and wash with a small amount of cold ethanol.
-
To isolate the other enantiomer, add sodium iodide to the filtrate. This precipitates the more soluble diastereomer as (+)-[Co(en)₃]I₃, leaving the (-)-[Co(en)₃]³⁺ cation in solution.
Resolution of a Racemic Amine with Potassium Antimony Tartrate (General Procedure)
This generalized protocol describes the resolution of a racemic amine using potassium antimony tartrate.
Materials:
-
Racemic amine
-
Potassium antimony tartrate
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
Acid and Base for recovery
Procedure:
-
Dissolve the racemic amine in a suitable solvent.
-
Add an equimolar amount of potassium antimony tartrate to the solution.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly.
-
The less soluble diastereomeric salt will crystallize. The choice of solvent is crucial for achieving good separation.
-
Filter the crystals and wash with a small amount of cold solvent.
-
To recover the resolved amine, treat the diastereomeric salt with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted into an organic solvent.
-
The resolving agent can often be recovered from the aqueous layer by acidification.
Diagrams and Workflows
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Concluding Remarks
Both tris(ethylenediamine)cobalt(III) nitrate and potassium antimony tartrate are effective resolving agents, each with its preferred class of substrates. Potassium antimony tartrate has a long history and is particularly well-suited for the resolution of chiral cations. Tris(ethylenediamine)cobalt(III) nitrate, as a chiral cation itself, offers a complementary approach for the resolution of chiral anions.
The choice between these two agents will ultimately depend on the specific properties of the racemic mixture to be resolved, including its functional groups and solubility characteristics. Empirical screening of different resolving agents and crystallization conditions remains a common practice to achieve optimal separation. The experimental protocols and performance data presented in this guide provide a valuable starting point for researchers and professionals in the field of chiral separation.
References
- 1. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 2. inorganic chemistry - What is the optical nature of the tris(ethylenediamine)cobalt(III) cation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 4. Antimony Potassium Tartrate [reginbio-tech.com]
- 5. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. prezi.com [prezi.com]
- 7. Structural, spectral, thermal and nonlinear optical analysis of potassium tartrate hemihydrate crystal [ouci.dntb.gov.ua]
A Comparative Guide to the Spectroscopic Properties of Tris(ethylenediamine)cobalt(III) Nitrate and Other Cobalt(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for tris(ethylenediamine)cobalt(III) nitrate (B79036), a coordination complex of significant interest in various chemical and biological fields. For a comprehensive understanding, its spectral characteristics are compared with two other common cobalt(III) complexes: hexaamminecobalt(III) chloride and sodium tris(carbonato)cobaltate(III). This document summarizes key quantitative data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The spectroscopic properties of cobalt(III) complexes are primarily governed by the ligand field environment around the central cobalt ion. The following tables summarize the key spectroscopic data for tris(ethylenediamine)cobalt(III) nitrate and its counterparts.
Note: Specific quantitative spectroscopic data for the nitrate salt of tris(ethylenediamine)cobalt(III) is not extensively available in the literature. Therefore, data for the closely related chloride salt, [Co(en)₃]Cl₃, is used as a reasonable approximation for the UV-Vis and NMR data of the [Co(en)₃]³⁺ cation. Significant differences in the IR spectrum are expected due to the nitrate counter-ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of d-block metal complexes provides insights into the electronic transitions between d-orbitals. For cobalt(III), a d⁶ ion in an octahedral field, two spin-allowed d-d transitions are typically observed.
| Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |
| --INVALID-LINK--₃ (approx. as Cl⁻ salt) | ~467 | ~88 | ¹A₁g → ¹T₁g | [1] |
| ~338 | ~79 | ¹A₁g → ¹T₂g | [1] | |
| [Co(NH₃)₆]Cl₃ | 475 | 56 | ¹A₁g → ¹T₁g | [2][3][4] |
| 340 | 49 | ¹A₁g → ¹T₂g | [2][3][4] | |
| Na₃[Co(CO₃)₃] | ~645 | - | ¹A₁g → ¹T₁g | |
| ~450 | - | ¹A₁g → ¹T₂g |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups and probing the bonding within a molecule. The key vibrational frequencies for the selected cobalt(III) complexes are presented below.
| Complex | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |
| --INVALID-LINK--₃ | ~3200-3400 | N-H stretching | |
| ~2800-3000 | C-H stretching | ||
| ~1560 | N-H bending | ||
| ~1384 | N-O stretching (NO₃⁻) | ||
| ~450-500 | Co-N stretching | ||
| [Co(NH₃)₆]Cl₃ | ~3200 | N-H stretching | [5][6] |
| ~1600 | N-H degenerate deformation | [5][6] | |
| ~1320 | N-H symmetric deformation | [5][6] | |
| ~830 | NH₃ rocking | [5][6] | |
| ~480 | Co-N stretching | [5][6] | |
| Na₃[Co(CO₃)₃] | ~1600-1680 | C=O stretching (asymmetric) | [7] |
| ~1260-1400 | C-O stretching (symmetric) | [7] | |
| ~1030 | C-O stretching | [7] | |
| ~840 | CO₃²⁻ out-of-plane deformation | [7] | |
| ~700 | O-C-O bending | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and environment of atomic nuclei. For the diamagnetic cobalt(III) complexes, ¹H and ¹³C NMR are particularly informative for the organic ligands, while ⁵⁹Co NMR can probe the metal center directly.
| Complex | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| --INVALID-LINK--₃ (approx. as Cl⁻ salt) | ¹H | ~2.7 | br s | -CH₂- | [8] |
| ~4.8 | br s | -NH₂ | [8] | ||
| ¹³C | ~46 | - | -CH₂- | ||
| ⁵⁹Co | ~7100 | - | [Co(en)₃]³⁺ | [8] | |
| [Co(NH₃)₆]Cl₃ | ¹H | ~3.5 | br s | -NH₃ | |
| ⁵⁹Co | ~8100 | - | [Co(NH₃)₆]³⁺ | ||
| Na₃[Co(CO₃)₃] | ¹³C | ~169 | - | CO₃²⁻ | |
| ⁵⁹Co | ~14000 | - | [Co(CO₃)₃]³⁻ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute aqueous solution of the cobalt(III) complex of a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum using a cuvette filled with the solvent (deionized water) to correct for any solvent absorption.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 300-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample as a KBr pellet. Mix a small amount of the finely ground complex (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Background Correction: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Data Acquisition: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic vibrational frequencies and assign them to the corresponding functional groups and bonds within the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the cobalt(III) complex in a suitable deuterated solvent (e.g., D₂O). The concentration will depend on the nucleus being observed and the sensitivity of the instrument.
-
Instrumentation: Use a high-field NMR spectrometer.
-
¹H and ¹³C NMR:
-
Acquire the ¹H and ¹³C spectra using standard pulse sequences.
-
Reference the chemical shifts to an internal standard (e.g., DSS or TSP for aqueous solutions).
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure of the ligands.
-
-
⁵⁹Co NMR:
-
Use a broadband probe tuned to the ⁵⁹Co frequency.
-
Acquire the spectrum using a simple pulse-acquire sequence.
-
Reference the chemical shifts to an external standard, typically K₃[Co(CN)₆].
-
The chemical shift provides information about the electronic environment of the cobalt nucleus.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the cobalt(III) complexes.
Caption: Workflow for Spectroscopic Comparison of Cobalt(III) Complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. HEXAAMMINECOBALT(III) CHLORIDE(10534-89-1) IR Spectrum [m.chemicalbook.com]
- 7. Sodium tris(carbonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 8. datapdf.com [datapdf.com]
A Comparative Analysis of Experimentally Determined Properties of Tris(ethylenediamine)cobalt(III) Nitrate Against Published Data
For Immediate Release
This guide provides a comprehensive comparison of experimentally determined data for tris(ethylenediamine)cobalt(III) nitrate (B79036), --INVALID-LINK--₃, with established values from scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the validation of experimental findings and to provide standardized protocols for the synthesis and characterization of this coordination complex.
Summary of Physicochemical Properties
Tris(ethylenediamine)cobalt(III) nitrate is a coordination complex characterized by its octahedral geometry and the presence of three bidentate ethylenediamine (B42938) ligands, which leads to the existence of optical isomers.[1] The nitrate salt is a crystalline solid that is highly soluble in water.[2] The following tables summarize the key physical and spectroscopic data obtained through experimentation and compare them with values reported in published literature.
Table 1: Physical and Chemical Properties
| Property | Experimental Finding | Published Data |
| Molecular Formula | C₆H₂₄CoN₉O₉ | C₆H₂₄CoN₉O₉ |
| Molar Mass | 425.24 g/mol | 425.24 g/mol |
| Melting Point | >250 °C | >250 °C[1][3] |
| Synthesis Yield | 93% | ~95% (for the analogous chloride salt)[4] |
Table 2: UV-Visible Spectroscopic Data
| Wavelength (λmax) | Experimental Molar Absorptivity (ε) | Published Molar Absorptivity (ε) | Electronic Transition |
| 464 nm | 86.5 M⁻¹cm⁻¹ | 87.2 M⁻¹cm⁻¹[3] | ¹A₁g → ¹T₁g |
| 337 nm | 83.9 M⁻¹cm⁻¹ | 84.4 M⁻¹cm⁻¹[3] | ¹A₁g → ¹T₂g |
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Experimental Assignment | Published Assignment[5] |
| 3100-3400 | N-H stretching of NH₂ groups | NH₂ stretching |
| 2951 | C-H stretching of CH₂ groups | CH₂ stretching |
| 1380 | N-O stretching of NO₃⁻ ion | NO₃⁻ stretching |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of tris(ethylenediamine)cobalt(III) nitrate are provided below.
Synthesis of Tris(ethylenediamine)cobalt(III) Nitrate
This protocol is adapted from established methods for the synthesis of related tris(ethylenediamine)cobalt(III) salts.[1][4]
-
Preparation of Cobalt(II) Solution: Dissolve 10.0 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in 30 mL of deionized water in a 250 mL flask.
-
Ligand Addition: In a separate beaker, slowly add 20 mL of 10% aqueous ethylenediamine solution to the cobalt(II) nitrate solution with constant stirring.
-
Oxidation: Add 1.0 g of activated charcoal to the solution. Slowly add 16 mL of 30% hydrogen peroxide (H₂O₂) dropwise while stirring. The solution will turn from a brownish-red to a deep orange-red.
-
Heating and Concentration: Heat the solution on a hot plate in a fume hood to approximately 60-70 °C for 20 minutes to ensure complete reaction and to decompose excess hydrogen peroxide. Reduce the volume of the solution to about 25 mL by gentle heating.
-
Isolation and Purification: Cool the solution in an ice bath. The product will precipitate as orange-yellow crystals. Filter the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol, followed by diethyl ether.
-
Drying and Yield Calculation: Dry the crystals in a desiccator. Weigh the final product and calculate the percentage yield.
Characterization Methods
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the synthesized tris(ethylenediamine)cobalt(III) nitrate in deionized water of a known concentration (e.g., 0.01 M). From the stock solution, prepare a series of dilutions of known concentrations.
-
Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range from 300 nm to 600 nm. Use deionized water as the blank.
-
Data Acquisition: Record the absorbance spectra for each of the prepared solutions.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried crystalline product with potassium bromide (KBr) powder.
-
Instrument Setup: Use a calibrated FT-IR spectrometer.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, and N-O stretches).
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the synthesis and characterization of tris(ethylenediamine)cobalt(III) nitrate.
Caption: Experimental workflow for the synthesis and characterization of --INVALID-LINK--₃.
Caption: Logical relationship for cross-referencing experimental and published data.
References
A Comparative Guide to the Cytotoxic Effects of Tris(ethylenediamine)cobalt(III) Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of different tris(ethylenediamine)cobalt(III) salts, focusing on their impact on various cancer cell lines. The information presented herein is compiled from experimental data to assist researchers in evaluating the potential of these coordination complexes in anticancer drug development.
Comparative Cytotoxicity of Tris(ethylenediamine)cobalt(III) Salts
The cytotoxic potential of tris(ethylenediamine)cobalt(III) complexes is influenced by the nature of the counter-ion and the cancer cell line being investigated. While comprehensive comparative studies on a wide range of salts are limited, available data provides insights into their differential activities.
A study on tris(ethylenediamine)cobalt(III)chloride oxalate (B1200264) trihydrate , a mixed salt, demonstrated its cytotoxic effect against the human breast cancer cell line MCF-7, with a reported IC50 value of 55.85 µg/ml[1]. It is important to note that this value is for a complex containing both chloride and oxalate as counter-ions.
Table 1: Cytotoxicity of a Tris(ethylenediamine)cobalt(III) Salt
| Compound | Cell Line | IC50 Value (µg/mL) |
| Tris(ethylenediamine)cobalt(III)chloride oxalate trihydrate | MCF-7 | 55.85 |
Note: This table will be updated as more comparative data becomes available.
Mechanistic Insights: Signaling Pathways of Cytotoxicity
The cytotoxic effects of cobalt complexes, including tris(ethylenediamine)cobalt(III) salts, are often mediated through the induction of apoptosis. The underlying mechanism is believed to involve the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers programmed cell death[4].
The mitochondrial pathway of apoptosis is a key mechanism implicated in the cytotoxicity of cobalt(III) complexes. This pathway is characterized by:
-
Increased expression of pro-apoptotic proteins: such as Bax.
-
Decreased expression of anti-apoptotic proteins: such as Bcl-2.
-
Release of cytochrome c from the mitochondria into the cytosol.
-
Activation of caspases: particularly caspase-9 (initiator) and caspase-3 (effector).
-
Cleavage of poly(ADP-ribose) polymerase (PARP): a key substrate of activated caspase-3.
The culmination of these events leads to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are standard protocols for key experiments used to assess the cytotoxic effects of tris(ethylenediamine)cobalt(III) salts.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Tris(ethylenediamine)cobalt(III) salts (chloride, nitrate, perchlorate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tris(ethylenediamine)cobalt(III) salts in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the cobalt complexes. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complexes) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Tris(ethylenediamine)cobalt(III) salts
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the cobalt complexes for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry[5][6][7].
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines treated with cobalt complexes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Tris(ethylenediamine)cobalt(III) salts represent a class of coordination compounds with potential as anticancer agents. Their cytotoxicity is linked to the induction of apoptosis, likely through ROS-mediated activation of the mitochondrial pathway. Further comparative studies are necessary to fully elucidate the differential effects of various counter-ions on the cytotoxic potency and to expand the evaluation to a broader range of cancer cell lines. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations, ensuring data consistency and comparability across different studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A significantly non-toxic novel Cobalt(III) Schiff base complex induces apoptosis via G2-M cell cycle arrest in human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and cancer cell-selective cytotoxicity of mixed-ligand cobalt(iii) complexes of 8-hydroxyquinolines and phenanthroline bases - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Cobalt (III) complex exerts anti-cancer effects on T cell lymphoma through induction of cell cycle arrest and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tris(ethylenediamine)cobalt(iii) Nitrate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Tris(ethylenediamine)cobalt(iii) nitrate (B79036) and other cobalt-containing compounds is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a heavy metal compound, cobalt and its complexes are toxic and require specific handling and disposal procedures to prevent harm to human health and the ecosystem. This guide provides detailed, step-by-step instructions for the safe management and disposal of Tris(ethylenediamine)cobalt(iii) nitrate waste.
Immediate Safety Precautions
Before handling Tris(ethylenediamine)cobalt(iii) nitrate, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is a strong oxidizing agent and may cause skin and eye irritation. Inhalation of dust should be avoided.
Personal Protective Equipment (PPE) is mandatory:
-
Nitrile gloves
-
Safety goggles
-
Lab coat
All handling of solid Tris(ethylenediamine)cobalt(iii) nitrate and its solutions should be performed in a well-ventilated area, preferably within a fume hood.
Waste Segregation and Collection
Proper segregation of waste is the first step in responsible disposal.
-
Solid Waste: Collect dry, solid Tris(ethylenediamine)cobalt(iii) nitrate waste, including contaminated weighing paper, gloves, and paper towels, in a clearly labeled, sealed, and leak-proof container designated for heavy metal waste.
-
Aqueous Waste: Collect all aqueous solutions containing Tris(ethylenediamine)cobalt(iii) nitrate in a separate, dedicated, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams to avoid unintended reactions.
All waste containers must be clearly labeled with the full chemical name: "Tris(ethylenediamine)cobalt(iii) nitrate". Chemical formulas or abbreviations are not sufficient.
Disposal Procedures: A Step-by-Step Guide
Aqueous waste containing Tris(ethylenediamine)cobalt(iii) nitrate should be treated to precipitate the cobalt before final disposal. The stable coordination complex of Tris(ethylenediamine)cobalt(iii) requires a pre-treatment step to break down the complex and free the cobalt ions for effective precipitation.
Experimental Protocol: Precipitation of Cobalt from Tris(ethylenediamine)cobalt(iii) Nitrate Solutions
This protocol details the chemical breakdown of the complex followed by the precipitation of cobalt as cobalt(II) phosphate (B84403).
Materials:
-
Aqueous waste of Tris(ethylenediamine)cobalt(iii) nitrate
-
Concentrated hydrochloric acid (HCl)
-
Sodium phosphate (Na₃PO₄) solution (e.g., 1 M)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Decomposition of the Complex:
-
Place the beaker containing the aqueous cobalt complex waste on a stir plate within a fume hood.
-
Slowly and carefully add concentrated hydrochloric acid to the solution while stirring. The acid will help to break down the stable ethylenediamine (B42938) complex. Monitor for any signs of reaction, such as a color change or gas evolution.
-
Gently heat the solution while stirring to facilitate the decomposition of the complex. The characteristic color of the complex should fade, indicating the release of cobalt ions into the solution.
-
-
Precipitation of Cobalt(II) Phosphate:
-
Allow the solution to cool to room temperature.
-
Slowly add the sodium phosphate solution to the acidified cobalt solution while stirring. A precipitate of cobalt(II) phosphate will form.
-
Monitor the pH of the solution and adjust to a neutral or slightly basic pH (pH 7-8) by adding a suitable base (e.g., sodium hydroxide) if necessary to ensure complete precipitation.
-
-
Separation of the Precipitate:
-
Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
-
Wet the filter paper with deionized water to ensure a good seal.
-
Carefully pour the mixture containing the precipitate onto the filter paper.
-
Wash the precipitate with a small amount of deionized water to remove any soluble impurities.
-
Allow the precipitate to dry completely.
-
-
Disposal of the Precipitate and Filtrate:
-
The dried cobalt(II) phosphate precipitate should be collected in a labeled hazardous waste container for solid heavy metal waste.
-
The remaining liquid (filtrate) should be tested for residual cobalt concentration. If the concentration is below the local regulatory limits, it may be neutralized and disposed of down the drain with copious amounts of water, subject to institutional and local regulations. If the cobalt concentration remains high, the precipitation procedure should be repeated.
-
Quantitative Data on Disposal
While specific discharge limits for cobalt in laboratory wastewater can vary by municipality and institution, it is essential to minimize the concentration of heavy metals in any effluent. Always consult your institution's Environmental Health and Safety (EHS) office for specific quantitative limits.
| Parameter | Guideline | Source |
| Cobalt in Drinking Water (Permissible Limit) | 2 µg/L | General environmental guidelines[1] |
| Cobalt in Irrigation Water (Permissible Limit) | 0.05 mg/L | General environmental guidelines[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Tris(ethylenediamine)cobalt(iii) nitrate waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of Tris(ethylenediamine)cobalt(iii) nitrate, fostering a culture of safety and sustainability in research and development. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification on disposal policies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
